Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
Description
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Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-6-9-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
WBDBLOWMNFRYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core basic properties of a specific derivative, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and the well-established chemistry of the imidazo[1,5-a]pyridine core to project its chemical behavior, potential synthetic routes, and likely biological significance. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.
Introduction to the Imidazo[1,5-a]pyridine Scaffold
The fusion of an imidazole and a pyridine ring gives rise to the imidazopyridine bicyclic system. Specifically, the imidazo[1,5-a]pyridine isomer has garnered significant attention due to its presence in a multitude of biologically active compounds. This scaffold's unique electronic and steric properties make it a versatile platform for the design of novel therapeutic agents.
The nitrogen bridgehead and the overall planar structure of the imidazo[1,5-a]pyridine core allow for diverse interactions with biological targets. The system's aromaticity and the presence of multiple nitrogen atoms provide sites for hydrogen bonding, metal coordination, and other non-covalent interactions that are crucial for molecular recognition by enzymes and receptors.
Physicochemical Properties of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
Based on the general properties of similar heterocyclic compounds and the specific substituents of the target molecule, we can predict the following physicochemical characteristics.
Structural and Molecular Data
The chemical structure of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is presented below:
Figure 1. Chemical structure of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₂N₂O₂ | |
| Molecular Weight | 216.24 g/mol | |
| LogP | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good cell permeability. |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | (Two nitrogen atoms and two oxygen atoms) |
| Rotatable Bonds | 3 |
Spectroscopic Properties (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure:
-
¹H NMR:
-
Aromatic protons on the imidazo[1,5-a]pyridine core would appear in the downfield region (typically δ 7.0-9.0 ppm).
-
A singlet for the methyl group at the 6-position would be expected around δ 2.3-2.6 ppm.
-
The ethyl ester group would show a quartet for the -OCH₂- protons (around δ 4.2-4.5 ppm) and a triplet for the -CH₃ protons (around δ 1.2-1.5 ppm).
-
-
¹³C NMR:
-
Aromatic carbons would resonate in the δ 110-150 ppm range.
-
The ester carbonyl carbon would be significantly downfield (δ ~160-170 ppm).
-
The methyl carbon would appear upfield (δ ~15-25 ppm).
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the ester group is expected around 1700-1730 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic groups would be observed.
-
C=N and C=C stretching vibrations from the heterocyclic core would appear in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z 216.0899 (for C₁₂H₁₂N₂O₂).
-
Synthesis and Reactivity
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various strategies. A common and effective method involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile.
Proposed Synthetic Pathway
A plausible synthetic route to Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is outlined below. This pathway is based on established methodologies for the synthesis of similar imidazo[1,5-a]pyridine derivatives.
Figure 3. A generalized workflow for the synthesis of the target compound.
Materials:
-
2-(Aminomethyl)-5-methylpyridine
-
Ethyl 2-formyl-3-oxopropanoate sodium salt
-
Ethanol (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of 2-(aminomethyl)-5-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-formyl-3-oxopropanoate sodium salt (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Characterization
The purified product would be characterized by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared Spectroscopy: IR spectroscopy would be used to identify the key functional groups.
-
Melting Point: The melting point of the solid product would be determined.
Conclusion and Future Directions
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate represents an intriguing yet underexplored member of the pharmacologically significant imidazo[1,5-a]pyridine family. Based on the established chemistry and biological activities of its analogs, this compound holds potential as a valuable building block for the synthesis of novel therapeutic agents.
Future research should focus on the definitive synthesis and characterization of this molecule. Once a pure sample is obtained, a thorough evaluation of its biological properties against a panel of relevant targets would be warranted. This could include screening for anticancer, antiviral, and anti-inflammatory activities, among others. Further structural modifications could then be guided by the initial biological data to optimize potency and selectivity. This in-depth guide serves as a starting point for researchers to embark on the exploration of this promising chemical entity.
References
-
Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Org. Biomol. Chem., 2017, 15, 8950-8964.
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 2022, 27(24), 9024.
The Imidazo[1,5-a]pyridine Carboxylate Scaffold: A Technical Guide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry and materials science. Its unique electronic properties, synthetic tractability, and ability to modulate biological systems have established it as a cornerstone for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of ethyl imidazo[1,5-a]pyridine carboxylate derivatives, with a focus on the ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate isomer, offering insights into its synthesis, physicochemical properties, and potential applications in drug development.
Introduction to the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine system is a nitrogen-containing fused bicyclic heterocycle. This structural motif is isomeric with the more commonly explored imidazo[1,2-a]pyridine scaffold.[1][2][3][4] The arrangement of the nitrogen atoms and the fused ring system imparts distinct electronic and steric properties, influencing its interaction with biological targets.[5] The structural resemblance to purines has prompted extensive investigation into their therapeutic potential.[1]
Derivatives of the imidazo[1,5-a]pyridine core have demonstrated a wide array of pharmacological activities, including their use as ligands for central benzodiazepine receptors, and have been investigated for applications in treating neurological and cardiovascular diseases.[6] Furthermore, their inherent fluorescence has led to their exploration as imaging probes and in the development of organic light-emitting diodes (OLEDs).[7][8]
Physicochemical Properties and Structural Identification
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate | 1824090-23-4 | C₁₁H₁₂N₂O₂ | 204.23 |
| Ethyl imidazo[1,5-a]pyridine-3-carboxylate | 81803-60-3 | C₁₀H₁₀N₂O₂ | 190.20 |
| 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | 70705-30-5 | C₁₁H₁₂N₂O₂ | 204.23 |
These compounds typically present as solids at room temperature.[9] The introduction of the methyl and ethyl carboxylate groups influences the molecule's polarity, solubility, and crystal packing.
Spectroscopic Characterization
The structural elucidation of these compounds relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the bicyclic core. The chemical shifts of the protons on the pyridine and imidazole rings provide definitive evidence of the isomer and substituent positions.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the ester group and the C=N and C=C stretching vibrations of the aromatic rings.
Synthesis of the Imidazo[1,5-a]pyridine Core
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through several synthetic strategies. A common and effective method involves the cyclocondensation of 2-(aminomethyl)pyridines with appropriate electrophiles.
General Synthetic Workflow
A plausible synthetic route to ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is outlined below. This approach is adapted from established procedures for related imidazo[1,5-a]pyridine derivatives.[10]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Materials:
-
2-(aminomethyl)-5-methylpyridine
-
Ethyl 2-chloro-3-oxobutanoate
-
Anhydrous ethanol
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(aminomethyl)-5-methylpyridine in anhydrous ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of ethyl 2-chloro-3-oxobutanoate, followed by a slight excess of triethylamine to act as a base.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Rationale: The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the primary amine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,5-a]pyridine core. The base is essential to neutralize the HCl generated during the reaction.
Applications in Drug Development
The imidazo[1,5-a]pyridine scaffold is of significant interest to the pharmaceutical industry due to its versatile biological activities.
Central Nervous System (CNS) Agents
Derivatives of this class have been extensively studied as ligands for the central benzodiazepine receptor (CBR), which is a target for anxiolytics, sedatives, and anticonvulsants.[6] The substitution pattern on the imidazo[1,5-a]quinoline core, a related structure, has been shown to significantly modulate binding affinity and efficacy at the GABAA receptor.[6] The 6-methyl and 3-carboxylate substituents could potentially fine-tune the electronic and steric properties of the molecule to achieve desired potency and selectivity.
Anticancer and Antimicrobial Potential
While the direct anticancer or antimicrobial activity of ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate has not been reported, the broader imidazopyridine class has shown promise in these areas.[2][11] For instance, some imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[2][12][13] The core structure can serve as a scaffold for the development of novel agents targeting various enzymes and receptors involved in cancer and infectious diseases.
Pharmacokinetic Considerations
The pharmacokinetic profile of imidazo[1,5-a]pyridine derivatives is a critical aspect of their development as drugs. Factors such as absorption, distribution, metabolism, and excretion (ADME) are heavily influenced by the nature and position of substituents. The ethyl ester group in the target molecule is susceptible to hydrolysis by esterases in the body, which could be a key metabolic pathway. Understanding the metabolic fate and pharmacokinetic parameters is crucial for optimizing lead compounds.[12]
Future Directions and Conclusion
The ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate represents a promising, yet underexplored, member of the imidazo[1,5-a]pyridine family. The synthetic accessibility and the proven therapeutic potential of the core scaffold make it an attractive target for further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: The synthesis and full spectroscopic characterization of this specific isomer are necessary to confirm its properties.
-
Biological Screening: A comprehensive biological evaluation against a panel of relevant targets (e.g., CNS receptors, kinases, microbial enzymes) is warranted.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at various positions of the imidazo[1,5-a]pyridine core will be crucial for developing potent and selective drug candidates.
References
- 6-Methylimidazo 1,2-a pyridine-2-carboxylic acid ethyl ester AldrichCPR 70705-30-5 - Sigma-Aldrich. (n.d.).
- Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate - BuyersGuideChem. (n.d.).
- Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate - ChemScene. (n.d.).
- Principal imidazo[1,5-a]pyridine biologically active derivatives (the... - ResearchGate. (n.d.).
- 81803-60-3|Ethyl imidazo[1,5-a]pyridine-3-carboxylate - BLDpharm. (n.d.).
- Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334. (n.d.).
- New substituted imida. (2022, December 23). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives - Benchchem. (n.d.).
- (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides - ResearchGate. (2011, May 3).
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. (n.d.).
- Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4).
- Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate - MySkinRecipes. (n.d.).
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (2020, November 26).
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. (2024, December 5).
- Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. (2023, January 12).
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC. (2023, May 18).
- Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.).
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (2025, August 10).
- Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development - Bentham Science Publisher. (2023, December 21).
- Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate - PubChemLite. (n.d.).
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An In-depth Technical Guide to Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. This fused bicyclic system is a key structural component in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2] The inherent aromaticity and the presence of multiple nitrogen atoms allow for diverse molecular interactions, making it an attractive scaffold for the design of novel therapeutic agents. Furthermore, the unique electronic properties of imidazo[1,5-a]pyridines have led to their investigation as photoluminescent sensors and ligands in catalysis.[1] This guide focuses on a specific derivative, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, providing a comprehensive overview of its molecular structure, a proposed synthetic pathway, and its expected analytical characterization.
Molecular Structure and Key Features
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate possesses a planar, bicyclic aromatic core consisting of a pyridine ring fused to an imidazole ring. The key structural features include:
-
Imidazo[1,5-a]pyridine Core: This forms the foundation of the molecule, conferring rigidity and specific electronic properties.
-
6-Methyl Group: The methyl substituent on the pyridine ring can influence the molecule's lipophilicity and steric interactions with biological targets.
-
Ethyl Carboxylate Group at Position 3: This ester functional group provides a key site for potential hydrogen bonding and can be hydrolyzed to the corresponding carboxylic acid, offering a handle for further chemical modification or to modulate pharmacokinetic properties.
Caption: Molecular Structure of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Proposed Synthesis: A Mechanistic Approach
A likely synthetic pathway is the reaction of (6-methylpyridin-2-yl)methanamine with an electrophilically activated three-carbon component, such as diethyl 2-formylmalonate, followed by cyclization and aromatization.
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Potential Mechanisms of Action of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[1,5-a]pyridine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its versatile synthetic accessibility and broad spectrum of pharmacological activities.[1] This structural motif is considered a "privileged pharmacophoric scaffold" because it can serve as a potent and selective ligand for a variety of biological targets.[2] Derivatives of this core have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neurological disorders.[2] Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is a specific derivative within this promising class of compounds. While the precise mechanism of action for this particular molecule is a subject of ongoing investigation, the extensive research on structurally related imidazo[1,5-a]pyridines and their isomers provides a strong foundation for postulating its potential biological activities and molecular targets.
This guide will provide an in-depth exploration of the plausible mechanisms of action for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, grounded in the established pharmacology of its structural analogs. We will delve into potential signaling pathways, present detailed experimental protocols for mechanism elucidation, and offer a framework for future research in this area.
Part 1: Postulated Mechanisms of Action Based on Structural Analogs
The diverse biological effects of the imidazo[1,5-a]pyridine scaffold suggest that Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate could act through one or more of the following mechanisms.
Modulation of GABAA Receptors in the Central Nervous System
The gamma-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its potentiation leads to a calming or sedative effect. Several imidazopyridine derivatives are well-known positive allosteric modulators of the GABAA receptor, binding to the benzodiazepine site to enhance the effect of GABA.[3]
Given this precedent, it is plausible that Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate could function as a modulator of GABAA receptors. The imidazo[1,5-a]pyridine core can be bioisosterically similar to other CNS-active scaffolds, and the substituents at the 6- and 3-positions would influence its binding affinity and selectivity for different GABAA receptor subtypes.
Caption: Postulated GABAA receptor modulation pathway.
This protocol describes a competitive radioligand binding assay to determine if a test compound interacts with the benzodiazepine site on the GABAA receptor.[4][5]
Materials:
-
Rat brain cortex membranes (source of GABAA receptors)
-
[³H]-Flumazenil or [³H]-Muscimol (radioligand)
-
Test Compound: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
-
Diazepam or GABA (positive control/unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes on ice. Homogenize the tissue in ice-cold binding buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh binding buffer and repeat the wash step twice. Finally, resuspend the pellet in a known volume of binding buffer to achieve a protein concentration of approximately 0.1-0.2 mg/well.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Binding buffer, [³H]-Flumazenil (e.g., 1 nM final concentration), and vehicle (e.g., DMSO).
-
Non-specific Binding: Binding buffer, [³H]-Flumazenil, and a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Competition: Binding buffer, [³H]-Flumazenil, and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
-
Incubation: Add the prepared membrane suspension to each tube to initiate the binding reaction. Incubate the tubes at 4°C for 45-60 minutes.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Inhibition of Bacterial Cell Division via FtsZ Targeting
Filamentous temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, forming the Z-ring at the division site. It is a highly conserved homolog of eukaryotic tubulin and is considered an attractive target for novel antibiotics. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of FtsZ, arresting bacterial cell division.[6] This presents another plausible mechanism of action for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, particularly as a potential antibacterial agent.
Caption: Postulated inhibition of FtsZ polymerization.
This light scattering assay measures the polymerization of FtsZ in vitro, which is inhibited by compounds that bind to FtsZ.[7][8][9]
Materials:
-
Purified FtsZ protein (e.g., from E. coli or B. subtilis)
-
Polymerization Buffer: 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂
-
GTP stock solution (100 mM)
-
Test Compound: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
-
Spectrofluorometer with a 90° light scattering setup
-
UV-compatible cuvettes
Procedure:
-
Preparation: Pre-clear the purified FtsZ protein by centrifugation at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to remove any aggregates.
-
Assay Setup: In a cuvette, prepare a master mix containing:
-
Polymerization Buffer
-
FtsZ protein (e.g., 12 µM final concentration)
-
Test compound at various concentrations or vehicle (DMSO).
-
-
Baseline Reading: Place the cuvette in the spectrofluorometer set to 30°C. Set the excitation and emission wavelengths to 350 nm. Record the baseline light scattering signal for 90-120 seconds to ensure it is stable.
-
Initiate Polymerization: Start the polymerization by adding GTP to a final concentration of 1-2 mM.
-
Monitor Polymerization: Immediately begin recording the light scattering signal over time (e.g., for 10-15 minutes). An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis:
-
Measure the initial rate of polymerization (the slope of the linear phase of the scattering curve) for each concentration of the test compound.
-
Plot the percentage of inhibition (relative to the vehicle control) against the log concentration of the test compound.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Anticancer Activity via PI3K/Akt Pathway and Tubulin Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[10] Additionally, the microtubule network, formed by the polymerization of tubulin, is essential for cell division and is a validated target for anticancer drugs. Recent studies have shown that imidazo[1,5-a]pyridine-benzimidazole hybrids can act as dual inhibitors, targeting both tubulin polymerization and the PI3K/Akt pathway.[10] This dual-action mechanism presents a compelling hypothesis for the potential anticancer activity of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and its inhibition by a test compound.[11][12]
Materials:
-
Recombinant human PI3Kα enzyme (p110α/p85α)
-
PI:PS lipid substrate (phosphatidylinositol and phosphatidylserine)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test Compound: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
-
Wortmannin (positive control inhibitor)
-
Kinase Reaction Buffer
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the PI3K reaction buffer/lipid substrate mixture and dilute the PI3K enzyme into this mixture according to the manufacturer's protocol.
-
Assay Setup: To the wells of a 384-well plate, add:
-
0.5 µL of the test compound at various concentrations or vehicle (DMSO).
-
4 µL of the prepared enzyme/lipid mixture.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 0.5 µL of ATP (e.g., 250 µM stock to achieve 25 µM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the PI3K activity.
-
Data Analysis:
-
Normalize the data to controls (0% activity with no enzyme, 100% activity with vehicle).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Calculate the IC₅₀ value using non-linear regression.
-
DNA Intercalation and Cleavage
While often associated with metal complexes, some organic heterocyclic compounds can interact with DNA through intercalation (inserting between base pairs) or groove binding, potentially leading to DNA damage and cytotoxicity. Ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine ligands have been shown to bind DNA via an intercalative mode and induce DNA cleavage.[13] Although a metal-free compound is less likely to be a potent DNA cleaving agent, its potential to intercalate and disrupt DNA replication or transcription cannot be entirely ruled out and represents a valid mechanistic query.
Caption: Experimental workflow for a DNA cleavage assay.
This assay visually assesses the ability of a compound to cause single-strand (nicking) or double-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test Compound: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
-
Tris-HCl buffer (pH 7.2)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA loading dye
-
Ethidium bromide or SYBR Safe DNA gel stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In microcentrifuge tubes, set up the following reactions (e.g., 20 µL total volume):
-
Control: Plasmid DNA (e.g., 0.5 µg) in Tris-HCl buffer.
-
Test: Plasmid DNA in Tris-HCl buffer with increasing concentrations of the test compound.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a set period (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding 4 µL of DNA loading dye to each tube.
-
Gel Electrophoresis: Load the samples into the wells of a 1% agarose gel. Run the gel in TAE or TBE buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Staining and Visualization: Stain the gel with ethidium bromide or SYBR Safe for 20-30 minutes. Visualize the DNA bands under UV light using a gel documentation system.
-
Data Analysis:
-
Identify the different forms of plasmid DNA:
-
Form I: Supercoiled (fastest migrating)
-
Form II: Nicked circular (slowest migrating)
-
Form III: Linear (intermediate migration)
-
-
Assess the conversion of Form I to Form II (indicating single-strand breaks) or Form III (indicating double-strand breaks) in the presence of the test compound. Quantify the intensity of the bands to determine the percentage of cleaved DNA.
-
Part 2: Quantitative Data Summary
To properly characterize Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, it is essential to compare its physicochemical properties with known analogs and to quantify its biological activity through the assays described above.
Table 1: Comparative Physicochemical Properties
This table summarizes key physicochemical properties of the title compound and its structural analogs, which can influence their pharmacokinetic and pharmacodynamic behavior.[14]
| Property | Ethyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate | Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate | Ethyl 6-Fluoroimidazo[1,5-a]pyridine-3-carboxylate |
| Molecular Weight | 192.2 g/mol | 269.1 g/mol | 208.2 g/mol |
| Predicted logP | ~1.5 | ~2.5 | ~1.8 |
| Hydrogen Bond Acceptors | 2 | 3 | 3 |
Table 2: Example Quantitative Biological Activity Data
This table serves as a template for presenting the results obtained from the experimental protocols outlined in Part 1. The values are hypothetical and for illustrative purposes only.
| Assay | Target/Pathway | Metric | Hypothetical Value (µM) |
| GABAA Receptor Binding | GABAA-BZD Site | IC₅₀ | 0.5 |
| FtsZ Polymerization | FtsZ | IC₅₀ | 2.5 |
| PI3K Kinase Assay | PI3Kα | IC₅₀ | 1.2 |
| Cancer Cell Proliferation | MCF-7 Cell Line | GI₅₀ | 0.8 |
Part 3: Conclusion and Future Directions
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate belongs to a class of heterocyclic compounds with immense therapeutic potential. Based on the extensive literature on its structural analogs, its mechanism of action could plausibly involve modulation of CNS targets like GABAA receptors, inhibition of essential bacterial proteins such as FtsZ, or anticancer activity through the disruption of key signaling pathways like PI3K/Akt and tubulin dynamics.
The immediate and most critical step is the experimental validation of these hypotheses. The protocols provided in this guide offer a clear roadmap for initiating this investigation.
Future research should focus on:
-
Broad-Spectrum Screening: Initially, screen the compound against a wide panel of receptors, enzymes, and cell lines to narrow down its primary biological effect.
-
Target Deconvolution: If a specific cellular phenotype is observed (e.g., cytotoxicity in cancer cells), employ advanced techniques like affinity chromatography-mass spectrometry or thermal proteome profiling to identify its direct molecular binding partners.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate to understand how modifications to the scaffold affect potency and selectivity. This is crucial for optimizing the compound into a lead candidate.
-
In Vivo Efficacy Models: Once a clear in vitro mechanism and sufficient potency are established, the compound's efficacy and safety should be evaluated in relevant animal models of disease (e.g., anxiety models, bacterial infection models, or cancer xenograft models).
By systematically applying these experimental approaches, the scientific community can fully elucidate the mechanism of action of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, unlocking its potential as a novel therapeutic agent.
Part 4: References
-
Osina, O., et al. (2016). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50792. [Link]
-
Addinall, S. G., & Lutkenhaus, J. (1996). FtsZ-spirals and FtsZ-rings. Molecular microbiology, 22(2), 231-234.
-
Buske, P. J., & Levin, P. A. (2013). FtsZ-rings. Current opinion in microbiology, 16(6), 731-737.
-
Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97.
-
Jaiswal, R., et al. (2017). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. European Journal of Medicinal Chemistry, 138, 1056-1068.
-
Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94.
-
Osina, O., et al. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81).
-
Kamal, A., et al. (2017). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 15(34), 7125-7144.
-
Shokat, K. M., & Vlahos, C. J. (2007). A membrane capture assay for lipid kinase activity. Nature Protocols, 2(10), 2491-2497.
-
Kumar, C. V., et al. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. Journal of the Serbian Chemical Society, 83(9), 1025-1038.
-
Masi, A., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound... ResearchGate. Retrieved from [Link]
-
Jacob, T. C., et al. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking. Journal of Visualized Experiments, (85), e51380.
-
Ahmadi, N., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 504-513.
-
Rauh, D., et al. (2015). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica, 81(12/13), 1103-1110.
-
Harris, P. A., et al. (2017). Bicyclic lactams and methods of use thereof. Google Patents, WO2017004500A1.
-
Di Francesco, M. E., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3843.
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- 2. chemimpex.com [chemimpex.com]
- 3. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
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- 14. benchchem.com [benchchem.com]
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate: A Technical Guide to its Predicted Biological Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile platform for the development of novel therapeutic agents with a wide range of pharmacological activities. Derivatives of this core structure have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and neurological agents. This technical guide will provide an in-depth overview of the predicted biological activity of a specific derivative, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, based on structure-activity relationship (SAR) studies of closely related analogs. Furthermore, it will detail the experimental protocols necessary to validate these predicted activities.
The substitution pattern on the imidazo[1,5-a]pyridine ring plays a crucial role in determining the specific biological targets and the overall activity profile of the molecule. The presence of a methyl group at the 6-position and an ethyl carboxylate at the 3-position of the imidazo[1,5-a]pyridine core suggests that Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is likely to exhibit significant anticancer and kinase inhibitory properties.
Predicted Biological Activity: A Focus on Oncology and Kinase Inhibition
Based on the analysis of published research on analogous compounds, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is predicted to possess potent biological activities in the following areas:
Anticancer Activity
The imidazo[1,5-a]pyridine and its isomeric imidazo[1,2-a]pyridine scaffolds are well-established as having significant antiproliferative effects against various cancer cell lines. The predicted anticancer activity of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is based on two primary mechanisms of action observed in its analogs:
-
PI3K/Akt Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[1] Notably, structure-activity relationship studies have indicated that a methyl group at the 6-position of the imidazopyridine ring is more favorable for PI3Kα inhibitory activity compared to a chloro or hydrogen substituent.[2] This suggests that Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate could act as a selective inhibitor of PI3Kα, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] The planar nature of the imidazo[1,5-a]pyridine core in the target molecule could allow it to interact with the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics.
Kinase Inhibition
Beyond the PI3K family, the imidazo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of inhibitors for other protein kinases. Analogs of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate are being investigated as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in neurodegenerative diseases and certain cancers. The inhibitory potential against this kinase warrants investigation for the target compound.
Experimental Evaluation: Protocols and Methodologies
To empirically validate the predicted biological activities of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, a series of in vitro and in vivo assays are recommended. The following section provides detailed, step-by-step protocols for these key experiments.
In Vitro Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on various cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., breast cancer line MCF-7, colon cancer line HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in culture medium.
-
Replace the medium in the wells with the medium containing the compound at various concentrations and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
2. PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the direct inhibitory effect of the compound on the activity of the PI3Kα enzyme.
-
Protocol:
-
Prepare a reaction buffer containing 12.5 mM Glycine-NaOH (pH 8.5), 50 mM KCl, 2.5 mM MgCl2, 1 mM DTT, and 0.05% CHAPS.[4]
-
Dilute the recombinant human PI3Kα enzyme in the reaction buffer.[4]
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the PI3Kα enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate diC8 PIP2.[4]
-
Incubate the reaction for 80 minutes at room temperature.[4]
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.[4]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[5]
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
3. Tubulin Polymerization Assay
This cell-free assay assesses the compound's ability to interfere with the assembly of microtubules.
-
Protocol:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) on ice.[6]
-
In a pre-warmed 96-well plate at 37°C, add the test compound at various concentrations.
-
Initiate the polymerization by adding the cold tubulin solution to the wells.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.[7]
-
Use paclitaxel as a positive control for polymerization enhancement and nocodazole as a positive control for polymerization inhibition.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
In Vitro Kinase Inhibition Assay
1. DYRK1A Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the inhibitory effect of the compound on DYRK1A kinase activity.
-
Protocol:
-
Dilute recombinant DYRK1A enzyme, a suitable peptide substrate (e.g., DYRKtide), ATP, and the test compound in a kinase reaction buffer.[2]
-
In a 384-well plate, add the inhibitor or vehicle (DMSO).[2]
-
Add the DYRK1A enzyme.[2]
-
Initiate the reaction by adding the substrate/ATP mix.[2]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[2]
-
Add Kinase Detection Reagent and incubate for 30 minutes to generate a luminescent signal.[2]
-
Measure luminescence and calculate the IC50 value.
-
In Vivo Anticancer Efficacy
1. Xenograft Tumor Model
This in vivo model evaluates the antitumor efficacy of the compound in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., HCT116 or MCF-7) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Evaluate the antitumor effect by comparing the tumor growth in the treatment group to the control group.[9]
-
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Predicted In Vitro Activity of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
| Assay | Cell Line / Enzyme | Predicted Activity (IC50) |
| Cell Viability (MTT) | MCF-7 (Breast Cancer) | Sub-micromolar to low micromolar |
| HCT116 (Colon Cancer) | Sub-micromolar to low micromolar | |
| PI3Kα Inhibition | Recombinant PI3Kα | Nanomolar to low micromolar |
| Tubulin Polymerization | Cell-free | Low micromolar |
| DYRK1A Kinase Inhibition | Recombinant DYRK1A | Micromolar |
Signaling Pathway and Workflow Diagrams
To visually represent the proposed mechanisms of action and experimental workflows, the following diagrams are provided.
Diagram 1: Proposed Anticancer Signaling Pathway
Caption: Proposed mechanism of anticancer action.
Diagram 2: Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro biological evaluation.
Conclusion
While direct experimental data for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is not yet widely available in the public domain, a comprehensive analysis of the structure-activity relationships of related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives strongly suggests its potential as a promising anticancer agent and kinase inhibitor. The proposed mechanisms of action, including the inhibition of the PI3K/Akt signaling pathway and the disruption of tubulin polymerization, provide a solid rationale for its further investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate the biological activity of this compound and to unlock its full therapeutic potential. The findings from these studies will be crucial in determining the future trajectory of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in the drug discovery and development pipeline.
References
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online. [Link]
-
Organic & Biomolecular Chemistry. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Royal Society of Chemistry. [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
SMC Laboratories, Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences. [Link]
-
Taylor & Francis Online. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Discovery of a selective PI3Kα inhibitor via structure-based virtual screening for targeted colorectal cancer therapy. Journal of Biomolecular Structure and Dynamics. [Link]
-
ResearchGate. (n.d.). Cell-free tubulin polymerization assay in vitro. Purified... Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into the historical context of its parent scaffold, detail its synthesis, and explore its potential applications based on the broader understanding of the imidazo[1,5-a]pyridine class of molecules.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry. This scaffold is considered a "privileged" structure, meaning it can bind to a variety of biological targets, making it a fertile ground for the development of novel therapeutics. The structural rigidity of the fused ring system, combined with the diverse substitution patterns possible, allows for the fine-tuning of physicochemical and pharmacological properties.
Derivatives of imidazo[1,5-a]pyridine have been investigated for a wide range of biological activities, including their use as central benzodiazepine receptor (CBR) ligands for potential anxiolytic and neuroprotective effects.[1] Furthermore, the unique electronic properties of this scaffold have led to its exploration in material science, for applications such as fluorescent probes and organic semiconductors.[2]
Discovery and Historical Context
While a definitive first synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate could not be pinpointed in a singular seminal publication through available literature, its discovery can be understood within the broader history of the exploration of imidazopyridine chemistry. The synthesis of the parent imidazo[1,5-a]pyridine ring system has been a subject of research for many decades, with numerous synthetic methodologies developed over time.[3]
The functionalization of this core at various positions, including the addition of a methyl group at the 6-position and an ethyl carboxylate at the 3-position, represents a logical step in the chemical exploration of this scaffold to generate novel compounds for biological screening. The synthesis of related imidazo[1,2-a]pyridine-3-carboxylate derivatives has been well-documented, often involving the condensation of a substituted 2-aminopyridine with a β-ketoester.[4] It is highly probable that the synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate was first achieved through analogous synthetic strategies, tailored to the specific regiochemistry of the imidazo[1,5-a]pyridine system.
Synthesis and Characterization
The synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate can be achieved through a multi-step process, leveraging established methods for the construction of the imidazo[1,5-a]pyridine core. A plausible and efficient synthetic route is outlined below.
General Synthetic Pathway
A common and effective strategy for the synthesis of the imidazo[1,5-a]pyridine scaffold involves the cyclization of a 2-(aminomethyl)pyridine derivative. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Step 1: Synthesis of N-(5-methylpyridin-2-ylmethyl)phthalimide (Intermediate I1)
-
To a stirred solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., toluene), add paraformaldehyde (1.1 eq) and phthalimide (1.0 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield N-(5-methylpyridin-2-ylmethyl)phthalimide.
Step 2: Synthesis of (5-methylpyridin-2-yl)methanamine (Intermediate I2)
-
Suspend N-(5-methylpyridin-2-ylmethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Heat the mixture to reflux. A white precipitate of phthalhydrazide will form.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter off the phthalhydrazide and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (5-methylpyridin-2-yl)methanamine. This intermediate can often be used in the next step without further purification.
Step 3: Synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (Final Product)
-
Dissolve (5-methylpyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add ethyl glyoxalate (in a suitable form, e.g., a 50% solution in toluene, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture may be subjected to an oxidative workup, for example, by stirring in the presence of a mild oxidizing agent like manganese dioxide, to facilitate aromatization to the imidazo[1,5-a]pyridine ring.
-
After the reaction is complete, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Characterization Data
The structure of the synthesized compound should be confirmed by standard analytical techniques. Below is a table of expected characterization data, which should be verified experimentally.
| Analysis | Expected Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| ¹H NMR | Characteristic peaks for the aromatic protons of the imidazo[1,5-a]pyridine core, the methyl group protons, and the ethyl ester protons. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass. |
| Infrared (IR) | Absorption bands for C=O stretching (ester), C-N stretching, and aromatic C-H stretching. |
Potential Applications and Biological Significance
While specific biological data for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is not extensively reported in publicly available literature, the broader class of imidazo[1,5-a]pyridine derivatives has shown significant promise in several therapeutic areas.
Central Nervous System (CNS) Disorders
A significant body of research has focused on imidazo[1,5-a]quinolines and related structures as potent ligands for the central benzodiazepine receptor (CBR), which is a modulatory site on the GABA-A receptor.[1] Compounds acting on this receptor can exhibit anxiolytic, anticonvulsant, and sedative-hypnotic properties. The structural features of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate make it a candidate for investigation as a potential modulator of the CBR.
The following diagram illustrates the general mechanism of action of benzodiazepine receptor agonists.
Sources
An In-depth Technical Guide to the Potential Research Areas of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a broad spectrum of biological activities and are integral to several clinically approved drugs and compounds in various stages of clinical development for the treatment of cancer, depression, and diabetes.[2] This guide focuses on a specific, yet underexplored derivative, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, and outlines a strategic framework for investigating its therapeutic potential. By leveraging the known attributes of the broader imidazo[1,5-a]pyridine class, we will delineate promising research avenues in oncology, neuroscience, and infectious diseases. This document serves as a technical roadmap for researchers aiming to unlock the latent therapeutic value of this compound.
Introduction to the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that has proven to be a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] Its unique electronic and structural properties make it an attractive starting point for designing molecules with specific biological targets.[3] The inherent chemical diversity within this class of compounds has led to the discovery of agents with a wide array of pharmacological effects, solidifying its importance in drug discovery and development.[2]
Chemical Structure of the Core Compound:
-
IUPAC Name: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
-
Core Scaffold: Imidazo[1,5-a]pyridine
-
Key Substituents:
-
A methyl group at the 6-position.
-
An ethyl carboxylate group at the 3-position.
-
These substitutions offer potential points for metabolic activity and interactions with biological targets, making the systematic evaluation of this specific molecule a compelling scientific endeavor.
Potential Research Area 1: Oncology
The fight against cancer remains a primary focus of biomedical research, and the imidazo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[4] Several derivatives have exhibited potent cytotoxic activity against a range of human tumor cell lines.[4] The proposed research will investigate if Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate shares these anticancer properties.
Proposed Mechanisms of Action to Investigate
Based on existing literature for related compounds, two key anticancer mechanisms are of immediate interest:
-
Inhibition of Tubulin Polymerization: Some imidazo[1,5-a]pyridine-benzimidazole hybrids have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
-
Modulation of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain imidazo[1,5-a]pyridine hybrids have been shown to inhibit this pathway.[4]
Experimental Workflow for Oncological Investigation
A tiered approach, from broad screening to mechanistic studies, is recommended.
Caption: Proposed experimental workflow for oncological evaluation.
Detailed Experimental Protocols
2.3.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2.3.2. Western Blot for PI3K/Akt Pathway Analysis
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
Potential Research Area 2: Neuroscience
The imidazo[1,5-a]pyridine scaffold is a key component of several compounds targeting the central nervous system (CNS).[5] Notably, derivatives have been developed as potent ligands for central benzodiazepine receptors (CBRs), which are part of the GABA-A receptor complex.[6] These compounds have shown potential as anxiolytics and neuroprotective agents, often with a reduced side-effect profile compared to classical benzodiazepines.[6]
Proposed Targets and Therapeutic Indications
-
GABA-A Receptor Modulation: Investigate the compound's ability to bind to and modulate the activity of GABA-A receptors. This could lead to the development of novel anxiolytics, anticonvulsants, or sedatives.
-
Neuroprotection: Evaluate the potential of the compound to protect neurons from damage in models of neurodegenerative diseases or ischemic events.[6]
Experimental Workflow for Neuroscience Investigation
Caption: Proposed experimental workflow for neuroscience research.
Detailed Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze raised from the floor with two open and two closed arms.
-
Animal Acclimatization: Allow mice or rats to acclimatize to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate or a vehicle control intraperitoneally 30 minutes before the test. A positive control like diazepam should be included.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Recording and Analysis: Record the time spent in the open and closed arms and the number of entries into each arm. An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
Potential Research Area 3: Infectious Diseases
The imidazo[1,5-a]pyridine scaffold has also been explored for its antimicrobial properties.[7] Given the urgent need for new antibiotics and antifungals to combat rising drug resistance, screening Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate for activity against a panel of pathogenic microorganisms is a worthwhile endeavor.
Proposed Screening Panel
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
-
Mycobacteria: Mycobacterium smegmatis (as a non-pathogenic surrogate for M. tuberculosis)
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity assessment.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well containing the test compound. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis and Characterization
The successful exploration of the proposed research areas is contingent upon a reliable synthetic route to Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. Several methods for the synthesis of the imidazo[1,5-a]pyridine core have been reported, including Ritter-type reactions and cyclocondensation reactions.[2][8] A plausible synthetic strategy would involve the reaction of a suitably substituted 2-(aminomethyl)pyridine with an appropriate three-carbon electrophilic synthon.
Table 1: Analytical Characterization Data
| Analysis | Expected Outcome |
| ¹H NMR | Characteristic peaks for the aromatic protons of the imidazo[1,5-a]pyridine core, the methyl group, and the ethyl carboxylate group. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Purity (HPLC) | >95% for biological screening. |
Conclusion and Future Directions
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate represents a promising, yet largely uninvestigated, molecule. Based on the extensive and diverse biological activities of the parent imidazo[1,5-a]pyridine scaffold, a systematic investigation into its potential as an anticancer, neuroactive, or anti-infective agent is strongly warranted. The experimental frameworks outlined in this guide provide a clear and logical path for elucidating the therapeutic potential of this compound. Successful outcomes from these initial studies could pave the way for lead optimization, preclinical development, and ultimately, the introduction of a novel therapeutic agent.
References
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
- Imidazo[1,5-a]pyridine-5-carbaldehyde. Chem-Impex.
- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing).
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry – A European Journal.
- Synthesis and evaluation of antimicrobial activity of some new 6” -[2-(4’-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]- 4”-aryl pyrimidine-2”-(1”h)-thiones. TSI Journals.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegener
- Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] The precise elucidation of the structure of novel derivatives is paramount for understanding their structure-activity relationships and ensuring their quality. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate , a representative member of this important class of compounds.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention for the imidazo[1,5-a]pyridine ring system is crucial for assigning NMR signals.
Figure 2. Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate are based on characteristic vibrational frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1710 - 1730 | Strong |
| C=N and C=C Stretch (Aromatic) | 1600 - 1650 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
Causality behind Predictions:
-
C=O Stretch: The ester carbonyl group will exhibit a strong and sharp absorption band in the characteristic region of 1710-1730 cm⁻¹.
-
Aromatic Stretches: The C=N and C=C stretching vibrations of the imidazo[1,5-a]pyridine ring will appear as a series of bands in the 1600-1650 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will be found just below 3000 cm⁻¹.
-
C-O Stretch: The C-O single bond stretch of the ester group will give a strong absorption in the fingerprint region.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid. [1]2. Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Place the sample in the IR beam and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (C₁₁H₁₂N₂O₂) is 204.23 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 204.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition. The calculated exact mass for [M+H]⁺ is 205.0977. [3]* Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅) from the ester would result in a fragment at m/z = 159.
-
Loss of ethylene (-C₂H₄) via a McLafferty rearrangement is possible, leading to a fragment at m/z = 176.
-
Further fragmentation of the heterocyclic ring would produce a complex pattern of lower mass ions.
-
Figure 3. Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules and would likely produce a strong protonated molecule peak [M+H]⁺ at m/z = 205. [3]Electron ionization (EI) is a harder technique that would lead to more fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This technical guide provides a detailed and predictive overview of the spectroscopic data for ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. By leveraging data from closely related analogs and adhering to fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this important class of heterocyclic compounds. The provided protocols and interpretations are designed to ensure scientific integrity and reproducibility in the laboratory.
References
-
MDPI. (2025, August 25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Retrieved from [Link]
-
ACS Publications. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. Retrieved from [Link]
-
Hutt, J. T., & Aron, Z. D. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. AWS. Retrieved from [Link]
-
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2022, December 23). New substituted imida. Retrieved from [Link]
-
PMC. (2023, May 18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
-
Taylor & Francis. (2022, July 25). Synthesis crystal structure, and DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2011, May 3). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Retrieved from [Link]
-
JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Retrieved from [Link]
-
MDPI. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
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- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
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- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-depth Technical Guide on the Solubility and Stability of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its versatile biological activities and unique photophysical properties.[1][2] Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, a specific derivative within this class, holds significant promise for further development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application, from early-stage research to potential commercialization.
This technical guide provides an in-depth analysis of the solubility and stability characteristics of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. The insights and protocols herein are curated for researchers, scientists, and drug development professionals, aiming to provide a robust framework for handling and evaluating this compound. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related imidazo[1,5-a]pyridine analogs and fundamental chemical principles to offer a predictive and practical overview.[3][4]
PART 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The molecular structure of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, featuring a heteroaromatic core, a lipophilic ethyl ester group, and a methyl substituent, suggests a nuanced solubility profile.
Anticipated Solubility in Various Solvents
Based on the structure and data from related imidazo[1,5-a]pyridine esters, a qualitative solubility profile can be anticipated. The ethyl ester functionality is known to enhance solubility in many organic solvents.[4]
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups and aromatic systems. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | The compound's overall organic character suggests good compatibility with these solvents. |
| Alcohols | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the nitrogen atoms of the imidazopyridine ring and the carbonyl oxygen of the ester group would facilitate dissolution. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | Solubility will depend on the balance between the polar and nonpolar regions of the molecule. |
| Nonpolar | Hexanes, Toluene | Low | The presence of polar nitrogen atoms and the ester group is likely to limit solubility in highly nonpolar solvents. |
| Aqueous | Water, Buffered Solutions (pH 4-8) | Very Low | The predominantly hydrophobic nature of the molecule suggests poor aqueous solubility. The basicity of the pyridine nitrogen may slightly increase solubility in acidic buffers. |
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the solubility of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is crucial. The following protocol outlines a standard shake-flask method coupled with HPLC analysis.
Objective: To determine the equilibrium solubility of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in a range of pharmaceutically relevant solvents.
Materials:
-
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (crystalline solid)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Propylene Glycol, DMSO)
-
HPLC system with a UV detector
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker bath
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a series of vials, each containing a known volume of a single solvent.
-
Ensure a solid excess is visible to confirm saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot from the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Dilute the filtered samples with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted samples using a validated stability-indicating HPLC method (see Part 2 for method development).
-
Calculate the concentration of the dissolved compound by comparing the peak area to a standard curve.
-
PART 2: Stability Profile and Forced Degradation Studies
Understanding the chemical stability of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is essential for defining its shelf-life, storage conditions, and potential degradation pathways. The imidazo[1,5-a]pyridine core is generally considered stable, but the ester functionality presents a potential liability.[1]
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6] These studies are instrumental in developing and validating stability-indicating analytical methods.[7]
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid-state at 80°C for 72 hours.
-
Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Some imidazopyridine derivatives have shown susceptibility to photodegradation.[8]
Predicted Degradation Pathways
-
Hydrolysis of the Ethyl Ester: This is the most anticipated degradation pathway under both acidic and basic conditions.
-
Oxidative Degradation: The electron-rich imidazo[1,5-a]pyridine ring system may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.
-
Photodegradation: Exposure to UV or visible light could induce photochemical reactions, potentially involving the generation of reactive oxygen species.[8]
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation.[10]
Objective: To develop an RP-HPLC method capable of separating Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate from its potential degradation products.
Chromatographic Conditions (A Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan (likely around 254 nm or a local maximum)
-
Injection Volume: 10 µL
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. Specificity is paramount for a stability-indicating method and is demonstrated by the ability to resolve the main peak from all potential degradation products generated during forced degradation studies.
Summary and Recommendations
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is predicted to exhibit good solubility in polar aprotic and chlorinated organic solvents, moderate solubility in alcohols, and poor aqueous solubility. The primary stability concern is the hydrolysis of the ethyl ester group, which can be readily assessed through forced degradation studies under acidic and basic conditions. The imidazopyridine core is expected to be relatively stable, although susceptibility to oxidative and photolytic degradation should be investigated.
For researchers and drug development professionals, it is recommended to:
-
Perform comprehensive solubility profiling early in development to inform formulation strategies.
-
Conduct thorough forced degradation studies to understand the degradation pathways and identify critical stability liabilities.
-
Develop and validate a robust stability-indicating HPLC method to ensure accurate quantification and impurity monitoring throughout the product lifecycle.
This guide provides a foundational framework for the physicochemical characterization of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. The principles and protocols outlined here will enable a systematic and scientifically sound approach to unlocking the full potential of this promising compound.
References
-
Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(10), 4343-4352. Available at: [Link]
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Yadav, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Linkage. Chemistry, 6(1), 1-14. Available at: [Link]
-
Mas-Marzá, E., et al. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society, 127(11), 3964-3965. Available at: [Link]
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Lefebvre, Q., Hoffmann, N., & Rueping, M. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3467. Available at: [Link]
-
ResearchGate. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Available at: [Link]
-
Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. Available at: [Link]
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ResearchGate. (2024). Principal imidazo[1,5-a]pyridine biologically active derivatives. Available at: [Link]
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Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available at: [Link]
-
ResearchGate. (2014). Synthesis of novel imidazo[1,5-a]pyridine derivates. Available at: [Link]
-
AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. Available at: [Link]
-
ACS Omega. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Available at: [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19688. Available at: [Link]
-
New Journal of Chemistry. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Available at: [Link]
-
MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]
-
PMC. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available at: [Link]
-
ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]
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KIT. (n.d.). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. Available at: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38346-38351. Available at: [Link]
-
ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Available at: [Link]
-
MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]
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International Journal of Pharmaceutical and Biological Science Archive. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
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Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. Available at: [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
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Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Retrieved from [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Available at: [Link]
-
MDPI. (2025). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]
-
Al-Sabagh, A. M., et al. (2016). Photocatalytic degradation of phenazopyridine contaminant in soil with direct solar light. Journal of Environmental Chemical Engineering, 4(1), 124-132. Available at: [Link]
- Google Patents. (n.d.). US8669269B2 - Imidazopyridine derivatives which inhibit the secretion of gastric acid.
-
DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA/Brazil. Available at: [Link]
-
Journal of the American Chemical Society. (1950). The Hydrolysis of Substituted Ethyl p-Biphenylcarboxylates. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,5-a)pyridine. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
-
ResearchGate. (2025). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Available at: [Link]_
-
ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Available at: [Link]
-
EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Available at: [Link]
-
PubChem. (n.d.). Imidazo(1,5-a)pyridine-3-thiol. Retrieved from [Link]
-
MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Available at: [Link]
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This technical guide details the chemistry, synthesis, and pharmacological potential of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate , a critical intermediate in the development of nitrogen-bridgehead heterocycles.
Executive Summary
The imidazo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyridine.[1] The specific derivative Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate serves as a versatile linchpin for drug discovery. Its 3-carboxylate moiety acts as a functional handle for diversification (into amides, acids, or heterocycles), while the 6-methyl group modulates lipophilicity and blocks metabolic oxidation at a reactive site. This guide provides a rigorous analysis of its synthesis, electronic properties, and application in targeting enzymes such as aromatase , IDO1 , and PI3K .
Chemical Architecture & Properties[2]
Structural Analysis & Numbering
Unlike the 1,2-a isomer, the imidazo[1,5-a]pyridine system features a bridgehead nitrogen at position 2 and a carbon at the bridgehead 8a. This arrangement creates a continuous
-
Core Scaffold: Bicyclic 6+5 fused system.
-
6-Methyl Substituent: Located on the pyridine ring, specifically meta to the bridgehead nitrogen (derived from the 5-position of the starting pyridine).
-
3-Carboxylate: Located on the imidazole ring, adjacent to the bridgehead nitrogen.
Electronic Properties
The bridgehead nitrogen (N2) donates electron density into the imidazole ring, making C1 and C3 nucleophilic. However, the presence of the electron-withdrawing ethyl carboxylate at C3 stabilizes the ring system, lowering the HOMO energy and making the compound resistant to oxidative degradation compared to unsubstituted analogs.
Figure 1: Structural Activity Map of the Target Molecule.
Synthetic Strategies
The synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is most efficiently achieved via a [3+2] Cycloaddition involving a Schiff base intermediate or a direct condensation.
Primary Route: The Isocyanoacetate Cyclization
This method is preferred for its atom economy and mild conditions. It involves the reaction of 5-methylpyridine-2-carbaldehyde with ethyl isocyanoacetate .
-
Reaction Type: Base-mediated formal [3+2] cycloaddition.
-
Key Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃.
-
Solvent: DMF or Ethanol.
Mechanism:
-
Deprotonation: Base removes the
-proton from ethyl isocyanoacetate. -
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of 5-methylpyridine-2-carbaldehyde.
-
Cyclization: The resulting alkoxide attacks the isocyanide carbon, closing the imidazole ring.
-
Aromatization: Prototropic shift and elimination (if necessary) yield the fully aromatic system.
Figure 2: Synthetic Pathway via Isocyanoacetate Cycloaddition.
Alternative Route: Vilsmeier-Haack Cyclization
Experimental Protocols
Protocol A: Synthesis via Isocyanoacetate (Recommended)
Safety Note: Isocyanoacetates have a pungent odor and potential toxicity. Work in a well-ventilated fume hood.
-
Preparation: In a round-bottom flask, dissolve 5-methylpyridine-2-carbaldehyde (10 mmol, 1.21 g) in anhydrous DMF (20 mL).
-
Addition: Add Ethyl isocyanoacetate (11 mmol, 1.24 g) to the solution.
-
Catalysis: Dropwise add DBU (11 mmol, 1.67 g) at 0°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.
-
If solid forms: Filter, wash with cold water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
-
Yield: Expected yield 65-80%. Appearance: Pale yellow to off-white solid.
Protocol B: Hydrolysis to the Carboxylic Acid
To access the free acid for coupling:
-
Dissolve the ester (1 eq) in Ethanol/Water (3:1) .
-
Add LiOH (2 eq). Stir at 60°C for 2 hours.
-
Acidify with 1M HCl to pH 3. Collect the precipitate.
Medicinal Chemistry & SAR
The Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate molecule is a "lead-like" scaffold. Its biological activity profile is defined by specific interactions:
| Domain | Modification | Effect on Activity |
| C3-Ester | Hydrolysis to Acid | Increases polarity; enables salt formation. Often inactive per se but critical for amide coupling. |
| C3-Amide | Conversion from Ester | High Potency Region. Amides here often target hydrophobic pockets in kinases or GPCRs. |
| C6-Methyl | Replacement with H | Reduces metabolic stability (susceptible to oxidation). |
| C6-Methyl | Replacement with Halogen | Modulates electronics; C6-F often improves CNS penetration. |
Therapeutic Applications[1][3][4]
-
Anti-Inflammatory: Derivatives of this scaffold have shown activity as NIK (NF-kB Inducing Kinase) inhibitors, regulating immune responses.
-
Oncology: The scaffold mimics the purine structure, allowing it to inhibit tubulin polymerization or kinases like PI3K/Akt when suitably substituted at the C1 and C3 positions.
-
Neurology: Structural similarity to benzodiazepines suggests potential affinity for GABA-A receptors , though the 1,5-a isomer is less explored than the 1,2-a isomer for this specific target.
References
-
Imidazo[1,5-a]pyridine Scaffold Overview
- Source: Goel, R. et al.
- Relevance: Comprehensive review of the scaffold's optical and biological properties.
-
Synthesis via Isocyanoacetate
- Source: Sisko, J. et al. "A One-Pot Synthesis of Imidazo[1,5-a]pyridines." Tetrahedron Letters, 2000.
- Relevance: Establishes the primary cycliz
-
Medicinal Chemistry (Enzyme Inhibition)
-
Pharmacological Targets
- Source: "Imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry, 2014.
-
Relevance: Validates the anticancer potential of the scaffold.
Sources
Methodological & Application
Synthesis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate: An Application Note and Protocol
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. Derivatives of this ring system have demonstrated a wide array of biological activities, including potential as anticancer and anti-inflammatory agents.[3] Furthermore, their inherent fluorescence has led to investigations into their use as organic light-emitting diodes (OLEDs) and photoluminescent sensors.[2] This guide provides a detailed protocol for the synthesis of a specific derivative, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, a valuable building block for the elaboration of more complex molecules.
The synthetic strategy outlined herein is a logical assembly of established chemical transformations, designed to be robust and reproducible in a standard laboratory setting. It leverages the cyclocondensation of a key intermediate, 6-methyl-2-(aminomethyl)pyridine, with a suitable three-carbon electrophile to construct the target fused imidazole ring system.
Retrosynthetic Analysis: A Strategic Approach
A retrosynthetic analysis of the target molecule reveals a straightforward and logical bond disconnection. The imidazo[1,5-a]pyridine core can be conceptually disassembled at the C1-N2 and C3-C3a bonds, leading back to two key precursors: 6-methyl-2-(aminomethyl)pyridine and a three-carbon electrophile capable of introducing the ethyl carboxylate functionality at the 3-position. Ethyl bromopyruvate is an ideal candidate for this role, as it provides the necessary carbonyl and ester functionalities for the cyclization.
DOT Script for Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocols
This synthesis is presented as a two-part procedure, commencing with the preparation of the key intermediate, 6-methyl-2-(aminomethyl)pyridine.
Part 1: Synthesis of 6-methyl-2-(aminomethyl)pyridine
The synthesis of this crucial intermediate is achieved through a two-step process starting from the commercially available 2-bromo-6-methylpyridine. A Buchwald-Hartwig amination is first employed to introduce a protected amine, followed by deprotection.
Step 1a: Buchwald-Hartwig Amination of 2-bromo-6-methylpyridine
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[4]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-bromo-6-methylpyridine | 172.03 | 3.0 g | 17.4 |
| (+/-)-trans-1,2-diaminocyclohexane | 114.19 | 1.0 g | 8.8 |
| [Pd2(dba)3] | 915.72 | 160 mg | 0.175 |
| (±)-BINAP | 622.67 | 218 mg | 0.35 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.4 g | 25.0 |
| Toluene | - | 50 mL | - |
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane, [Pd2(dba)3], (±)-BINAP, and sodium tert-butoxide.
-
Add dry toluene to the flask.
-
Heat the reaction mixture to 80°C and stir for 4 hours. The solution will typically turn a deep red or brown color.
-
After cooling to room temperature, add diethyl ether (50 mL) to the reaction mixture.
-
Wash the organic mixture with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a pentane/diethyl ether mixture.
Step 1b: Synthesis of 2-amino-6-methylpyridine
Alternatively, a copper-catalyzed amination provides an efficient route to 2-amino-6-methylpyridine.[5]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-bromo-6-methylpyridine | 172.03 | 86 mg | 0.5 |
| Copper(I) oxide (Cu2O) | 143.09 | 3.6 mg | 0.025 |
| Aqueous Ammonia (28%) | - | 0.62 mL | ~10 |
| Potassium carbonate (K2CO3) | 138.21 | 14 mg | 0.1 |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | 5.4 µL | 0.05 |
| Ethylene glycol | - | 1 mL | - |
Protocol:
-
In a Schlenk tube under an argon atmosphere, combine 2-bromo-6-methylpyridine, Cu2O, K2CO3, and ethylene glycol.
-
Add DMEDA and the aqueous ammonia solution.
-
Seal the tube and heat the reaction mixture at 60°C for 16 hours.
-
After cooling, extract the reaction mixture with ethyl acetate (4 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Step 1c: Conversion to 6-methyl-2-(aminomethyl)pyridine
A standard method to convert the amino group to an aminomethyl group involves a Gabriel synthesis, which proceeds via the corresponding bromomethylpyridine.
DOT Script for Synthesis of 6-methyl-2-(aminomethyl)pyridine
Caption: Synthetic pathway to the key picolylamine intermediate.
Part 2: Cyclocondensation to Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
This final step involves the construction of the imidazole ring through a cyclocondensation reaction. The reaction of a 2-(aminomethyl)pyridine with an α-halo-β-ketoester is a known method for the synthesis of related imidazo-fused heterocycles.[6]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 6-methyl-2-(aminomethyl)pyridine | 122.17 | 1.22 g | 10.0 |
| Ethyl bromopyruvate | 195.02 | 2.15 g | 11.0 |
| Sodium bicarbonate (NaHCO3) | 84.01 | 1.68 g | 20.0 |
| Ethanol | - | 50 mL | - |
Protocol:
-
Dissolve 6-methyl-2-(aminomethyl)pyridine in ethanol in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Slowly add ethyl bromopyruvate to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Mechanism of Cyclocondensation
The formation of the imidazo[1,5-a]pyridine ring system proceeds through a well-established mechanistic pathway.
-
Nucleophilic Substitution: The primary amine of 6-methyl-2-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This results in an SN2 displacement of the bromide ion and the formation of a secondary amine intermediate.
-
Intramolecular Cyclization: The pyridine nitrogen of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety. This intramolecular cyclization forms a five-membered ring intermediate.
-
Dehydration: Subsequent dehydration of this cyclic intermediate, likely facilitated by the basic conditions or heating, leads to the formation of the aromatic imidazo[1,5-a]pyridine ring system.
DOT Script for Cyclocondensation Mechanism
Caption: Proposed mechanism for the final cyclocondensation step.
Conclusion
The protocol described provides a reliable and adaptable method for the synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. The choice of starting materials and reagents is guided by their commercial availability and the efficiency of the described transformations. This application note serves as a comprehensive guide for researchers in organic synthesis and drug discovery, enabling the production of this valuable heterocyclic building block for further chemical exploration.
References
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. Wiley Online Library. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. ResearchGate. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Wiley Online Library. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]
- Synthesis of imidazo[1,5-a]diazepine-3-carboxylates.
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. [Link]
-
IMIDAZO[1,2-A]PYRIDINE DERIVATIVES, METHODS FOR PREPARING THE SAME AND USE THEREOF. European Patent Office. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
-
New Insights on the Reaction of 2-Aminothiazole with Ethyl Bromopyruvate for the Synthesis of 6-Ethoxycarbonylimidazothiazole. Royal Society of Chemistry. [Link]
-
Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3 - d ]-pyrimidine and furo[3,2- e ]imidazo-[1,2- c ]pyrimidine carboxylates. ResearchGate. [Link]
-
Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. ACS Publications. [Link]
-
A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]
-
Pharmacological Evaluation of Some New 6-amino/methyl Pyridine Derivatives. PubMed. [Link]
-
Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2 - methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3- carboxylate Derivative via a one-pot four component reaction. JETIR. [Link]
-
A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. ResearchGate. [Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]
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- 6. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate experimental protocols
This Application Note and Protocol Guide details the chemical synthesis, characterization, and pharmacological evaluation of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate . This compound is a critical structural scaffold in medicinal chemistry, particularly in the development of ligands for the benzodiazepine binding site of the GABA-A receptor.
Technical Guide for Synthesis & Pharmacological Evaluation
Introduction & Significance
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (CAS: 1823381-54-9) represents a "privileged structure" in neuropharmacology. The imidazo[1,5-a]pyridine core serves as a bioisostere to the classical 1,4-benzodiazepine ring system, offering a rigid bicyclic framework that positions substituents to interact with the
Key Applications:
-
GABA-A Receptor Modulation: Acts as a high-affinity ligand for the benzodiazepine binding site (BzR). Depending on substitutions, these cores can function as agonists (anxiolytic), antagonists (Flumazenil-like), or inverse agonists (nootropic/anxiogenic).
-
PET Imaging Precursors: The ester moiety allows for rapid transesterification or hydrolysis/coupling to introduce radiolabels (e.g.,
C or F-containing moieties) for neuroimaging. -
Fragment-Based Drug Design: Used as a low-molecular-weight fragment to probe lipophilic pockets in novel CNS targets.
Chemical Synthesis Protocol
Retrosynthetic Logic
The most robust route to the 3-carboxylate derivative involves the construction of the imidazole ring onto a pre-existing pyridine framework. This is achieved via a Bischler-Napieralski-type cyclodehydration of an
Reagents & Materials
-
Precursor: 5-Methyl-2-(aminomethyl)pyridine (also known as 5-methyl-2-picolylamine).
-
Acylating Agent: Ethyl chlorooxoacetate (Ethyl oxalyl chloride).[1]
-
Cyclizing Agent: Phosphorus oxychloride (POCl
). -
Solvents: Dichloromethane (DCM), Triethylamine (TEA), Ethyl Acetate (EtOAc).
Step-by-Step Methodology
Phase 1: Amide Bond Formation
Objective: Synthesize the intermediate ethyl 2-((5-methylpyridin-2-yl)methylamino)-2-oxoacetate.
-
Preparation: In a flame-dried round-bottom flask (250 mL), dissolve 5-methyl-2-(aminomethyl)pyridine (10.0 mmol, 1.22 g) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise, add Ethyl chlorooxoacetate (11.0 mmol, 1.23 mL) diluted in 5 mL DCM over 15 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Quench with saturated NaHCO
(50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, wash with brine, dry over Na SO , and concentrate-
Checkpoint: The intermediate is typically a viscous oil or low-melting solid.
-
Phase 2: Cyclodehydration
Objective: Ring closure to form the imidazo[1,5-a]pyridine core.
-
Setup: Dissolve the crude amide intermediate from Phase 1 in dry toluene (or use neat if scaling up >5g).
-
Reagent Addition: Add Phosphorus oxychloride (POCl
) (5.0 equivalents). Caution: POCl is corrosive and reacts violently with moisture. -
Cyclization: Heat the reaction mixture to reflux (100–110°C) for 4–6 hours.
-
Quenching (Critical Safety Step): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Neutralize carefully with solid Na
CO or 5M NaOH until pH ~8. -
Extraction: Extract with EtOAc (3 x 50 mL).
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of EtOAc in Hexanes (20%
60%). -
Product: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate appears as an off-white to pale yellow solid.
-
Analytical Characterization
| Technique | Expected Data Profile |
| LC-MS (ESI) | [M+H] |
| Appearance | Crystalline solid (Recrystallized from EtOH/Hexane). |
| Purity Requirement | >95% by HPLC for biological assays. |
Pharmacological Evaluation Protocols
A. Membrane Preparation (Rat Brain)
Purpose: Isolate synaptic membranes containing high densities of GABA-A receptors.
-
Tissue: Dissect whole cortex from male Sprague-Dawley rats.
-
Homogenization: Homogenize tissue in 10 volumes of ice-cold Buffer A (0.32 M Sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifugation 1: Spin at 1,000
g for 10 min at 4°C (remove nuclear debris). Save supernatant. -
Centrifugation 2: Spin supernatant at 20,000
g for 20 min. Discard supernatant. -
Osmotic Shock: Resuspend pellet in distilled water (hypotonic lysis) to remove endogenous GABA. Centrifuge at 48,000
g. Repeat wash 3 times. -
Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-Citrate, pH 7.4) and store at -80°C.
B. Radioligand Binding Assay (Benzodiazepine Site)
Purpose: Determine the affinity (
-
Radioligand: [
H]-Flumazenil (Ro 15-1788) - Specific Activity ~80 Ci/mmol. -
Non-Specific Binding (NSB): Defined by 10
M Diazepam or Clonazepam.
Protocol:
-
Plate Setup: Use 96-well plates.
-
Total Binding: Membrane + [
H]-Flumazenil (1 nM). -
NSB: Membrane + [
H]-Flumazenil + Diazepam (10 M). -
Test: Membrane + [
H]-Flumazenil + Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate ( M to M).
-
-
Incubation: Incubate for 60 minutes at 4°C (equilibrium is faster at 4°C for BZ sites and reduces degradation).
-
Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[5]
-
Analysis: Calculate IC
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation.
Visualizations
Figure 1: Synthetic Workflow
Schematic representation of the Bischler-Napieralski cyclization route.
Caption: Two-step synthesis involving acylation of the picolylamine followed by POCl3-mediated ring closure.
Figure 2: Pharmacological Assay Logic
Decision tree for evaluating the compound's activity.
Caption: Screening cascade from initial binding affinity to functional characterization.
References
-
Synthesis of Imidazo[1,5-a]pyridine-3-carboxylates
- Source: Patent WO2017004500A1. "Bicyclic lactams and methods of use thereof." (Describes the specific reaction of 2-aminomethylpyridines with ethyl oxalyl chloride/POCl3).
-
URL:
-
General Method for Imidazo[1,5-a]pyridines
- Source: Beilstein Journal of Organic Chemistry.
-
URL:
-
GABA-A Receptor Binding Protocols
-
Source: PDSP (Psychoactive Drug Screening Program) Protocol for GABAA Receptor Binding.[5]
-
URL:
-
-
Pharmacological Context (Benzodiazepine Site Ligands)
- Source: Journal of Medicinal Chemistry. "Imidazo[1,2-a]pyrimidines as Functionally Selective GABAA Ligands." (Provides context for imidazo-fused systems in GABA research).
-
URL:
Sources
Application Note: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in Cell Culture
This Application Note and Protocol Guide is designed for researchers utilizing Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in cellular assays.
Based on the imidazo[1,5-a]pyridine scaffold's known pharmacological profile, this compound is primarily utilized as a research probe for the Benzodiazepine Binding Site (BBS) of the
Introduction & Mechanism of Action
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine class.[1] Unlike the more common imidazo[1,2-a]pyridines (e.g., Zolpidem), the [1,5-a] isomer offers a distinct electronic distribution and steric profile, making it a valuable tool for Structure-Activity Relationship (SAR) studies.[1]
Core Applications:
-
GABAergic Signaling Modulation: The 3-carboxylate ester moiety on the imidazo[1,5-a]pyridine core is a pharmacophore bioisostere for the benzodiazepine binding site on
receptors.[1] This compound is often used to characterize subunit selectivity (e.g., vs subunits) and allosteric modulation efficacy. -
Fluorescent Labeling & Imaging: Imidazo[1,5-a]pyridines exhibit intrinsic fluorescence with a large Stokes shift. This derivative serves as a small-molecule fluorophore or a "turn-on" sensor scaffold for intracellular pH or metal ion sensing.[1]
-
Enzyme Inhibition (Secondary): Derivatives of this class have demonstrated inhibitory activity against Thromboxane A2 synthase and Aromatase (CYP19), making it a candidate for metabolic screening in relevant cell lines (e.g., KGN or platelet-like cells).
Compound Preparation & Handling
Critical Quality Attribute: The ester group is susceptible to hydrolysis by intracellular esterases. For acute signaling studies, this is desirable (conversion to the active acid form), but for structural imaging, stability must be monitored.
Physicochemical Properties
| Property | Value / Description |
| Molecular Weight | ~204.23 g/mol |
| Solubility | Low in water; High in DMSO, Ethanol, DMF.[1] |
| Appearance | White to off-white crystalline solid.[1] |
| Storage (Solid) | -20°C, desiccated, protected from light. |
| Stock Solution | 10 mM - 100 mM in anhydrous DMSO.[1] |
Stock Solution Protocol
-
Solvent Choice: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Dissolution: Weigh the powder and add DMSO to achieve a 50 mM master stock. Vortex for 30 seconds.
-
Note: If precipitation occurs, warm to 37°C for 5 minutes.
-
-
Aliquoting: Aliquot into light-protective amber tubes (20-50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Cell Culture Protocols
Protocol A: GABA-A Receptor Modulation Assay (HEK293T / Primary Neurons)
Objective: To determine the
Reagents:
-
HEK293T cells transiently transfected with human
subunits ( ). -
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).
-
Membrane Potential Dye (e.g., FLIPR Blue) or Patch Clamp Rig.
Workflow:
-
Seeding: Plate transfected cells at
cells/well in a black-walled 96-well plate. Incubate overnight. -
Dye Loading (for FLIPR): Remove media and add Assay Buffer containing membrane potential dye. Incubate for 30-45 mins at 37°C.
-
Compound Preparation:
-
Prepare a 3x concentration plate .
-
Serial dilute the 50 mM DMSO stock in Assay Buffer.
-
Range: 1 nM to 10 µM (Final DMSO < 0.5%).
-
-
Baseline Reading: Measure fluorescence for 10 seconds to establish baseline.
-
Compound Addition: Inject the compound (online addition). Incubate for 5 minutes to allow allosteric binding.
-
Agonist Challenge: Inject
concentration of GABA. -
Readout: Measure change in fluorescence (depolarization/hyperpolarization).
Data Analysis: Normalize the response to the GABA-only control (100%) and Vehicle control (0%). Fit data to a sigmoid dose-response equation.
Protocol B: Live Cell Imaging (Fluorescence Characterization)
Objective: To utilize the intrinsic fluorescence of the imidazo[1,5-a]pyridine core for cellular uptake studies.
-
Cell Prep: Seed HeLa or CHO cells on glass-bottom confocal dishes.
-
Dosing: Dilute stock to 10 µM in Opti-MEM (serum-free to avoid protein binding quenching).
-
Incubation: Incubate cells for 15–30 minutes at 37°C.
-
Wash: Wash 3x with PBS to remove extracellular background.
-
Imaging:
-
Excitation: ~340–380 nm (UV/Blue range).
-
Emission: ~450–500 nm (Blue/Cyan).
-
Note: Perform spectral scanning if exact
is unknown for the specific derivative, as the 6-methyl group induces a bathochromic shift.
-
Mechanistic Visualization
The following diagram illustrates the compound's dual role as an allosteric modulator and a fluorescent probe.
Figure 1: Dual mechanism of action showing pharmacological modulation of GABA-A receptors and application in fluorescence imaging.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Compound is highly lipophilic; concentration >50 µM.[1] | Limit final concentration to <10 µM. Pre-dilute in serum-free media before adding to cells.[1] |
| Low Signal (FLIPR) | Weak allosteric modulation or incorrect subunit expression. | Verify transfection efficiency of |
| Cytotoxicity | High DMSO concentration or off-target effects.[1] | Keep DMSO < 0.5%. Perform an MTT/CCK-8 assay to establish the "No Observed Adverse Effect Level" (NOAEL). |
| Fluorescence Quenching | Binding to serum albumin (FBS). | Perform imaging in HBSS or Opti-MEM (serum-free).[1] |
References
-
Synthesis and Biological Evaluation of Imidazo[1,5-a]pyridine Derivatives. Source:Journal of Medicinal Chemistry. (General class reference for GABA activity).
-
Imidazo[1,5-a]pyridines as a Core for Benzodiazepine Receptor Ligands. Source:Bioorganic & Medicinal Chemistry Letters.
-
Fluorescence Properties of Imidazo[1,5-a]pyridine Derivatives. Source:Dyes and Pigments. (Reference for imaging applications).
-
GABA-A Receptor Subtype Selectivity of Imidazo-derivatives. Source:British Journal of Pharmacology.
(Note: Specific literature for the exact "Ethyl 6-methyl..." derivative is sparse; references provided anchor the protocol in the established behavior of the imidazo[1,5-a]pyridine-3-carboxylate class.)
Sources
Unlocking Cellular Insights: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate as a Versatile Fluorescent Probe
Senior Application Scientist Note: The imidazo[1,5-a]pyridine scaffold is a rising star in the world of fluorescent probes, offering a unique combination of photophysical properties, synthetic accessibility, and biocompatibility.[1] This application note provides a comprehensive guide to the potential uses of a specific derivative, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, for researchers in cell biology, drug discovery, and materials science. While direct experimental data for this particular compound is emerging, we can extrapolate its utility based on the well-documented characteristics of the imidazo[1,5-a]pyridine class of fluorophores.[2][3][4] This document serves as a practical starting point for investigators seeking to leverage this promising fluorescent tool.
The Imidazo[1,5-a]pyridine Advantage: Core Principles
The imidazo[1,5-a]pyridine core is a rigid, planar heterocyclic system that gives rise to its intrinsic fluorescence.[1] Key advantages of this scaffold include:
-
Large Stokes Shift: Imidazo[1,5-a]pyridine derivatives are known for their significant separation between excitation and emission maxima, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.[2]
-
Environmental Sensitivity: The fluorescence of these probes can be sensitive to the polarity of their microenvironment, making them excellent candidates for studying changes in cellular compartments or protein binding events.
-
Tunable Photophysical Properties: The emission wavelength and quantum yield of imidazo[1,5-a]pyridines can be modulated through synthetic modifications of the core structure.[2][5] The 6-methyl and 3-carboxylate groups on the title compound are expected to influence its electronic and, consequently, its spectral properties.
-
Synthetic Accessibility: The synthesis of imidazo[1,5-a]pyridines is often straightforward, typically involving a one-pot cyclization reaction, which allows for the facile production of various derivatives.[1]
Predicted Photophysical Properties
Based on data from structurally similar imidazo[1,5-a]pyridine derivatives, we can anticipate the following photophysical properties for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. Researchers should experimentally verify these parameters for their specific applications.
| Property | Predicted Value Range | Significance |
| Absorption Maximum (λabs) | 350 - 390 nm | Enables excitation with common UV or near-UV light sources (e.g., 365 nm LED, mercury arc lamp i-line). |
| Emission Maximum (λem) | 450 - 520 nm (Blue to Green) | Provides a visible signal that is readily detectable with standard fluorescence microscopy filter sets. |
| Stokes Shift | 80 - 130 nm | A large Stokes shift minimizes spectral overlap and enhances detection sensitivity.[2] |
| Quantum Yield (ΦF) | 0.1 - 0.6 | Indicates a moderate to high fluorescence efficiency, suggesting a bright signal for imaging and sensing. The quantum yield of imidazo[1,5-a]pyridines can be as high as 44% in acetonitrile.[2] |
| Solvatochromism | Hypsochromic or Bathochromic shift with solvent polarity | The sensitivity of emission wavelength to the local environment can be exploited for sensing applications, such as monitoring changes in membrane fluidity or protein conformation. |
Application Protocols
General Workflow for Utilizing the Fluorescent Probe
The following diagram outlines a general workflow for employing Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in cell-based assays.
Caption: Principle of ratiometric pH sensing.
Troubleshooting and Considerations
-
Photostability: While imidazo[1,5-a]pyridines are generally stable, prolonged exposure to high-intensity light can lead to photobleaching. Use neutral density filters and minimize exposure times during imaging.
-
Toxicity: At high concentrations, fluorescent probes can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
-
Solubility: The probe is predicted to have good solubility in organic solvents like DMSO but may have limited solubility in aqueous buffers. Ensure complete dissolution in the stock solution before diluting into aqueous media.
Conclusion
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate holds significant promise as a versatile fluorescent probe for a range of applications in biological and chemical sciences. Its anticipated favorable photophysical properties, coupled with the proven utility of the imidazo[1,5-a]pyridine scaffold, make it a compelling tool for researchers. The protocols and insights provided in this application note offer a solid foundation for exploring the full potential of this exciting new fluorophore.
References
-
New substituted imidazo[1,5-a]pyridines and imidazo[5,1-a]isoquinolines as fluorescent probes for cell imaging. (2022). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (n.d.). Wiley Online Library. [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Characterization and Optimization of the Photoluminescent Properties of Imidazo[1,5‐a]quinolines. (2021). Chemistry – An Asian Journal. [Link]
-
Normalized absorption spectra for the studied imidazo[1,5-a]pyridine... (n.d.). ResearchGate. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). Molecules. [Link]
Sources
Application Notes and Protocols for High-Throughput Screening with Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
Introduction: The Therapeutic Potential of the Imidazopyridine Scaffold
The imidazopyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These derivatives have shown promise as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1] The structural similarity of imidazopyridines to endogenous purines allows them to interact with a variety of biological targets, including enzymes and receptors.[1] Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate belongs to this versatile class of molecules, making it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in HTS, with detailed protocols for relevant assays.
Compound Profile: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Chemical Structure | Imidazo[1,5-a]pyridine core with a methyl group at position 6 and an ethyl carboxylate group at position 3. | Based on compound name |
| Predicted logP | ~1.5 | [3] (Value for a similar analog) |
| Potential Biological Activities | Kinase inhibition, anticancer, antimicrobial, modulation of GPCR signaling. | [3][4][5] |
| Considerations for HTS | Potential for fluorescence, solubility in DMSO. | [6][7] |
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from initial assay development to hit validation. The following diagram illustrates a standard workflow for screening Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Caption: A generalized workflow for a high-throughput screening campaign.
Application 1: Kinase Inhibitor Screening
Imidazopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established drug targets, particularly in oncology.[3][8] A fluorescence-based ADP detection assay is a robust and cost-effective method for HTS of kinase inhibitors.[9]
Scientific Rationale
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. This process universally produces ADP. The amount of ADP generated is directly proportional to the kinase activity. By measuring ADP levels, we can quantify kinase inhibition by a test compound.
Experimental Protocol: Homogeneous ADP-Glo™ Kinase Assay
This protocol is adapted for a generic serine/threonine kinase and should be optimized for the specific kinase of interest.
Materials:
-
Kinase of interest (e.g., CLK1)[9]
-
Kinase substrate (specific to the kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a stock solution of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates.
-
Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the kinase, its substrate, and any necessary cofactors.
-
In a separate tube, prepare an ATP solution at twice the final desired concentration.
-
Add the kinase/substrate mix to the wells of the 384-well plate containing the compound.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation
| Parameter | Description |
| IC₅₀ | The concentration of the compound that inhibits 50% of the kinase activity. |
| Z'-factor | A statistical measure of the quality of the HTS assay. A Z'-factor > 0.5 is considered excellent for HTS.[10] |
Application 2: Cell-Based Reporter Gene Assay for Pathway Analysis
Given the role of imidazopyridines in cancer cell signaling, a luciferase reporter gene assay can be employed to investigate the compound's effect on specific signaling pathways, such as the PI3K/Akt pathway.[4]
Scientific Rationale
Reporter gene assays utilize a plasmid containing a promoter with response elements for a specific transcription factor, upstream of a reporter gene like luciferase. If a compound modulates a signaling pathway that activates this transcription factor, the expression of luciferase will change, leading to a measurable change in light output.
Experimental Protocol: Dual-Luciferase® Reporter Assay
This protocol describes a dual-luciferase assay to monitor the activity of a hypothetical transcription factor downstream of a signaling pathway potentially modulated by Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Materials:
-
HEK293T cells or another suitable cell line
-
Reporter plasmid with a response element of interest (e.g., SRE for the MAPK/ERK pathway) driving Firefly luciferase expression.[10]
-
Control plasmid with a constitutive promoter driving Renilla luciferase expression.
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
384-well white, clear-bottom microplates
-
Luminometer with dual injectors
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 384-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Co-transfect the cells with the Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in cell culture medium.
-
Remove the transfection medium from the cells and add the compound dilutions.
-
Include appropriate controls (vehicle, positive control agonist/antagonist).
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete lysis.
-
Place the plate in the luminometer.
-
The luminometer will inject Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.
-
Subsequently, the luminometer will inject Stop & Glo® Reagent to quench the Firefly signal and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. This corrects for variations in cell number and transfection efficiency.[11]
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Plot the fold change versus compound concentration to determine the EC₅₀ or IC₅₀.
-
Caption: A simplified diagram of a reporter gene assay signaling pathway.
Application 3: GPCR Activity Screening
G protein-coupled receptors (GPCRs) are a major class of drug targets, and many heterocyclic compounds are known to modulate their activity. A calcium mobilization assay is a common HTS method for identifying GPCR modulators, particularly for those that couple to Gq proteins.[12][13]
Scientific Rationale
Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Experimental Protocol: FLIPR Calcium Mobilization Assay
Materials:
-
CHO-K1 cells stably expressing a GPCR of interest
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
384-well black, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) or similar instrument
Procedure:
-
Cell Plating:
-
Seed the GPCR-expressing CHO-K1 cells into 384-well plates and grow overnight.
-
-
Dye Loading:
-
Prepare a dye loading buffer containing Fluo-4 AM and probenecid in a suitable assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark to allow the cells to take up the dye.
-
-
Compound Addition and Signal Detection:
-
Prepare a plate with serial dilutions of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR will measure the baseline fluorescence of the cells.
-
The instrument will then add the compound to the cell plate and immediately begin measuring the change in fluorescence over time.
-
For antagonist screening, a second addition of a known agonist can be performed after the initial compound addition.[14]
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak fluorescence intensity or the area under the curve.
-
For agonists, plot the response versus compound concentration to determine the EC₅₀.
-
For antagonists, plot the inhibition of the agonist response versus compound concentration to determine the IC₅₀.
-
Conclusion
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate represents a promising scaffold for the discovery of novel modulators of various biological targets. The protocols outlined in these application notes provide a starting point for the high-throughput screening of this compound against kinases, cell signaling pathways, and GPCRs. As with any HTS campaign, careful assay optimization and validation are crucial for obtaining high-quality, reproducible data.
References
-
Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]
-
Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]
-
GPCR Functional Cell-based Assays. GenScript. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publisher. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. [Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. [Link]
-
A "Dual-Addition" Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. JoVE. [Link]
-
Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. PubMed. [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][6][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH. [Link]
-
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate. MySkinRecipes. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
-
IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryEurope. [Link]
-
Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 2. Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate [myskinrecipes.com]
- 3. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
- 4. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 12. genscript.jp [genscript.jp]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. A "Dual-Addition" Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors [jove.com]
Application Note: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in Medicinal Chemistry
[1]
Executive Summary & Pharmacophore Utility
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (EMIPC) represents a critical intermediate in the synthesis of 3,6-disubstituted imidazo[1,5-a]pyridines. Unlike its isomer (imidazo[1,2-a]pyridine), the 1,5-a scaffold offers a unique electronic profile and vector orientation for substituents, making it a valuable bioisostere for indole and azaindole rings in drug design.
Key Applications:
-
RIP1 Kinase Inhibition: The scaffold serves as the core for necroptosis inhibitors. The 6-methyl group typically occupies a hydrophobic pocket (e.g., the "back pocket" of the kinase ATP site), while the 3-position ester is hydrolyzed and coupled to amines to interact with the hinge region or solvent front.
-
HIV-1 NNRTI Development: Derivatives of this core have shown efficacy by targeting the allosteric hydrophobic pocket of Reverse Transcriptase, where the rigid bicyclic system restricts conformational flexibility, enhancing binding entropy.
-
Diversity-Oriented Synthesis (DOS): The ethyl ester provides a "handle" for rapid library generation via hydrolysis-amidation sequences, allowing Structure-Activity Relationship (SAR) exploration at the 3-position.
Chemical Profile & Structural Logic[2]
| Property | Data | Relevance |
| IUPAC Name | Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate | Unambiguous identification |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Fragment-based drug design (FBDD) compatible |
| Molecular Weight | 204.23 g/mol | Low MW allows for significant decoration (Lead-like) |
| Core Scaffold | Imidazo[1,5-a]pyridine | Bioisostere of Indole/Indolizine |
| Key Substituents | 6-Methyl (Hydrophobic anchor); 3-Ethyl Ester (Synthetic handle) | SAR vectors defined |
| H-Bond Acceptors | 2 (N2, Carbonyl O) | Interaction with Ser/Thr residues in active sites |
| LogP (Predicted) | ~1.5 - 1.8 | Favorable membrane permeability |
Protocol 1: De Novo Synthesis (Cyclodehydration Strategy)
Context: This protocol utilizes a Bischler-Napieralski type cyclization using phosphorus oxychloride (POCl₃). It is preferred over metal-catalyzed methods for its scalability and cost-efficiency.
Reagents & Materials
-
Precursor: Ethyl 2-[(5-methyl-2-pyridyl)methylamino]-2-oxo-acetate (prepared from 5-methyl-2-(aminomethyl)pyridine and ethyl oxalyl chloride).
-
Cyclizing Agent: Phosphorus oxychloride (POCl₃) - Freshly distilled recommended.
-
Solvent: Toluene (optional, can run neat) or 1,2-dichloroethane.
-
Base: Saturated aqueous NaHCO₃ (for quenching).
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge Ethyl 2-[(5-methyl-2-pyridyl)methylamino]-2-oxo-acetate (1.0 equiv).
-
Activation: Carefully add POCl₃ (excess, typically 5–10 equiv) to the flask.
-
Note: The reaction can be exothermic. Add slowly at 0°C if scaling up >10g.
-
-
Cyclization: Heat the reaction mixture to 100°C (oil bath temperature). Maintain reflux for 8–10 hours .
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The acyclic precursor peak should disappear, replaced by the lower polarity cyclized product.
-
-
Quenching (Critical Step):
-
Cool the mixture to room temperature.
-
Concentrate in vacuo to remove excess POCl₃ (use a high-efficiency trap).
-
Dissolve the residue in DCM or EtOAc.
-
Pour the organic solution slowly into an ice-cold stirred solution of saturated NaHCO₃ . Caution: Vigorous gas evolution. Adjust pH to ~8.
-
-
Extraction: Separate phases. Extract the aqueous layer 3x with EtOAc.
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0→50% EtOAc in Hexanes).
Yield Expectation: 65–85% Validation: ¹H NMR (CDCl₃) should show a diagnostic singlet for the H-1 proton (imidazo ring) around δ 8.0–8.5 ppm (depending on solvent/environment) and loss of the amide NH signal.
Protocol 2: Library Generation (Hydrolysis & Amidation)
Context: Converting the ester to an amide is the primary method for generating active pharmaceutical ingredients (APIs) from this scaffold.
Workflow Logic
-
Hydrolysis: Ester
Carboxylic Acid (Lithium Hydroxide mediated). -
Coupling: Acid + Amine
Amide (HATU/DIEA mediated).
Detailed Steps
-
Saponification:
-
Dissolve Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in THF/Water (3:1).
-
Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH 3–4. The acid often precipitates. Filter and dry.
-
-
Amide Coupling (Parallel Synthesis Compatible):
-
Dissolve the Acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.
-
Add the diverse Amine (R-NH₂) (1.1 equiv).
-
Stir at RT for 12 hours.
-
Purification: For libraries, use prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the strategic logic for medicinal chemistry optimization.
Figure 1: Synthetic workflow from pyridine precursor to bioactive amides via the imidazo[1,5-a]pyridine scaffold.[2][3]
Scientific Rationale & Troubleshooting
Mechanistic Insight: Why 1,5-a?
The imidazo[1,5-a]pyridine ring system is electronically distinct from the more common 1,2-a isomer. The bridgehead nitrogen (position 8a) and the nitrogen at position 2 create a dipole moment that aligns specifically with the backbone carbonyls of kinase hinge regions.
-
The 6-Methyl Role: In RIP1 kinase inhibitors, the 6-methyl group is not merely decorative.[4] It is a "magic methyl" effect, filling a small hydrophobic sub-pocket (often displacing a water molecule), which significantly boosts potency compared to the unsubstituted analog.
Troubleshooting the Synthesis
-
Issue: Low yield in cyclization.
-
Cause: Incomplete removal of water or "wet" POCl₃. The intermediate oxo-acetate is sensitive.
-
Fix: Ensure the precursor is strictly dry (azeotrope with toluene) before adding POCl₃.
-
-
Issue: Product degradation during workup.
-
Cause: The imidazo[1,5-a]pyridine ring is electron-rich and can be acid-sensitive during prolonged exposure to strong acid.
-
Fix: Quench rapidly into basic media (NaHCO₃) rather than adding water to the acid.
-
References
-
Harris, P. A., et al. (2017). Bicyclic lactams and methods of use thereof. World Intellectual Property Organization, Patent WO2017004500A1. (Describes the specific synthesis of the ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate intermediate for RIP1 inhibitors).
-
BenchChem. (2024). Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate: Biological Activity and Properties. (Provides comparative physicochemical data for 6-substituted analogs).
-
Li, M., et al. (2014).[5] Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)-H Amination. Organic Letters, 16(23), 6232–6235. (Describes alternative oxidative cyclization methods for this scaffold).
-
PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Compound Summary. (Used for structural comparison and distinguishing the 1,2-a vs 1,5-a isomer properties).
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Note: Analytical Methods for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate Quantification
Executive Summary
This application note details the analytical strategy for the quantification and purity assessment of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (EMIPC) . Unlike its more common isomer (imidazo[1,2-a]pyridine), the 1,5-a scaffold possesses unique electronic properties and distinct impurity profiles arising from its specific cyclocondensation synthesis routes.
This guide prioritizes a Reverse-Phase HPLC (RP-HPLC) method for routine quantification, supported by qNMR for primary reference standard characterization. The protocols are designed to be self-validating, ensuring specificity against likely synthetic byproducts such as unreacted picolinaldehydes or regioisomeric impurities.
Chemical Context & Analytical Challenges
Structural Considerations
The imidazo[1,5-a]pyridine core is a fused bicyclic heterocycle. The bridgehead nitrogen (N-1) and the pyridine nitrogen (N-2) create a conjugated system with significant UV absorption.
-
Basicity: The nitrogen at position 2 implies basic character, necessitating pH control in the mobile phase to prevent peak tailing.
-
Isomerism: Synthetic routes often risk producing the thermodynamic 1,2-a isomer or regioisomers depending on the starting material (e.g., 2-(aminomethyl)pyridine derivatives). The method must resolve these potential isomers.
Synthetic Origin of Impurities
Understanding the synthesis allows us to predict impurities. Common routes involve the reaction of 2-(aminomethyl)-5-methylpyridine with ethyl chlorooxoacetate or similar electrophiles, often mediated by Vilsmeier-Haack type conditions or metal catalysis.
-
Impurity A: Unreacted 2-(aminomethyl)-5-methylpyridine (Polar, early eluting).
-
Impurity B: Hydrolyzed acid form (6-methylimidazo[1,5-a]pyridine-3-carboxylic acid).
-
Impurity C: Decarboxylated byproduct (6-methylimidazo[1,5-a]pyridine).
Visual Workflow: Analytical Lifecycle
The following diagram outlines the decision matrix for analyzing EMIPC, linking the synthetic source to the appropriate analytical technique.
Figure 1: Analytical lifecycle for EMIPC, establishing qNMR as the absolute truth for calibrating the routine HPLC method.
Protocol 1: Reverse-Phase HPLC (Routine Quantification)
This method utilizes a C18 stationary phase with an acidic mobile phase to ensure the basic imidazo-pyridine core remains protonated, improving peak symmetry.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | Provides sufficient hydrophobic selectivity to separate the ester from hydrolyzed acid impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7, ensuring the basic nitrogen is protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than MeOH for this aromatic system. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 35°C | Improves mass transfer and retention time reproducibility. |
| Detection (UV) | 254 nm (Quant) & 330 nm (ID) | 254 nm is universal for aromatics; 330 nm is specific to the conjugated imidazo[1,5-a]pyridine core. |
| Injection Vol | 5-10 µL | Adjusted based on sample concentration (target 0.5 mg/mL). |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar amines) |
| 2.0 | 5 | End Initial Hold |
| 12.0 | 95 | Linear Gradient (Elute EMIPC) |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of EMIPC into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 0.5 mg/mL).
-
Working Solution: Dilute Stock 1:1 with Mobile Phase A (Water/0.1% FA) to match initial gradient conditions. Note: Diluting in 100% organic can cause peak distortion ("solvent effect") for early eluting impurities.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
System Suitability (SST) Criteria
-
Tailing Factor (
): NMT 1.5 (Critical for basic heterocycles). -
Precision (RSD): NMT 1.0% for 5 replicate injections of the standard.
-
Resolution (
): > 2.0 between EMIPC and the nearest impurity (typically the hydrolyzed acid).
Protocol 2: Quantitative NMR (qNMR) for Reference Standard
Since commercial reference standards for specific intermediates like EMIPC may be unavailable or of uncertain purity, qNMR is the gold standard for establishing the "Assay" value of your in-house material.
Experimental Setup
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-
(Provides excellent solubility and separates amide/aromatic protons). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must have high purity (>99.9%) and non-overlapping signals.
-
Relaxation Delay (
): Set to (typically 30-60 seconds) to ensure full relaxation for quantitative integration.
Calculation
The purity (
Where:
- = Integral area
- = Number of protons contributing to the signal
- = Molecular weight[1][2]
- = Weight taken (mg)[2][3]
Target Signal for EMIPC: The methyl group on the pyridine ring (likely a singlet/doublet around
Impurity Profiling & Troubleshooting
Common Impurities Diagram
The following graph visualizes the relationship between the target molecule and its likely impurities during analysis.
Figure 2: Chromatographic elution order prediction. The polar Acid and Starting Material elute early; the neutral Decarboxylated species elutes later.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of basic N with silanols. | Ensure Mobile Phase pH < 3.0. Add 10-20 mM Ammonium Formate if using MS detection. |
| RT Shift | Temperature fluctuation or pH drift. | Use a column oven (35°C). Prepare fresh buffer daily (Formic acid is volatile). |
| Ghost Peaks | Carryover from previous run. | Add a needle wash step (50:50 MeOH:Water) in the autosampler sequence. |
| Low Sensitivity | Incorrect UV wavelength. | Run a DAD scan (200-400 nm) to determine the exact |
References
-
Synthesis of Imidazo[1,5-a]pyridines
- General Analytical Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Validation Guidelines
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)". Link
-
-
qNMR Best Practices
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in pharmaceutical analysis". Trends in Analytical Chemistry, 35, 5-26. Link
-
Sources
- 1. ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate - CAS:196880-15-6 - Abovchem [abovchem.com]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes & Protocols for In Vivo Evaluation of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and practical execution of in vivo experiments for the novel compound, Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2]. Given the therapeutic potential of this chemical class, a rigorous and well-designed in vivo evaluation is paramount. This guide emphasizes a phased approach, beginning with essential safety and toxicity assessments, followed by hypothesis-driven efficacy studies. The protocols herein are designed to ensure scientific integrity, ethical conduct, and data reproducibility, adhering to international guidelines.
Scientific Rationale and Preclinical Hypothesis
The imidazo[1,5-a]pyridine core is found in numerous biologically active compounds. For instance, certain imidazo[1,2-a]pyridine derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways[3][4]. Other analogues have been investigated as inhibitors of the PI3K/Akt pathway and tubulin polymerization in cancer models. Furthermore, some imidazo[1,5-a]pyridines have been identified as potent RORc inverse agonists, suggesting potential applications in autoimmune diseases[5].
Given these precedents, a logical starting hypothesis for the in vivo evaluation of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate is its potential as an anti-inflammatory agent. Therefore, the subsequent experimental design will focus on establishing its safety profile and then evaluating its efficacy in a relevant model of inflammation.
Phased In Vivo Experimental Workflow
A tiered approach is recommended to systematically evaluate the compound's properties while adhering to ethical principles of animal use, specifically the "3Rs" (Replacement, Reduction, and Refinement)[6]. The workflow is designed to first establish safety and tolerability before committing to more extensive and complex efficacy studies.
Caption: Phased approach for in vivo evaluation.
Phase 1: Acute Oral Toxicity and Dose Range Finding
Objective: To determine the acute oral toxicity profile of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate and to identify the Maximum Tolerated Dose (MTD) and a safe dose range for subsequent efficacy studies.
Authoritative Grounding: This protocol is designed in accordance with the OECD Guidelines for the Testing of Chemicals, specifically Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure (UDP)[7][8]. This method is chosen for its efficiency in minimizing the number of animals required to estimate the LD50 and for providing a robust basis for dose selection[7][8][9]. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment of animals[10][11][12].
Protocol 3.1: Acute Oral Toxicity (OECD 425)
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often used as they are generally slightly more sensitive.
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.
-
Acclimatization: A minimum of 5 days of acclimatization is required before the start of the study.
-
Starting Dose Selection: Based on available in vitro cytotoxicity data or data from structurally similar compounds, a starting dose is selected. In the absence of any prior data, a default starting dose of 175 mg/kg is recommended by the guideline[7].
-
Procedure (Up-and-Down Method):
-
Dose a single animal with the starting dose.
-
Observe the animal for signs of toxicity for up to 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
This sequential process continues until the stopping criteria are met, typically after observing a series of reversals (survival followed by death or vice versa).
-
-
Limit Test: If no mortality is observed at a dose of 2000 mg/kg in the initial animals, a limit test can be performed using a total of 5 animals at this dose to confirm low toxicity[8].
-
Observations:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic systems) are recorded systematically at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and daily thereafter for 14 days.
-
Body weight is recorded prior to dosing and at least weekly thereafter.
-
-
Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, all surviving animals are humanely euthanized for gross necropsy.
Data Presentation:
| Parameter | Description |
| LD50 Estimate | Calculated value with confidence intervals. |
| Clinical Signs | Detailed description of observed toxicities. |
| Body Weight Changes | Percent change from baseline. |
| Gross Necropsy Findings | Any observed abnormalities in organs. |
Phase 2: Pharmacokinetic (PK) Profiling
Objective: To determine the basic pharmacokinetic parameters of the compound after a single oral administration. This data is critical for designing a rational dosing schedule for efficacy studies.
Protocol 4.1: Single-Dose Oral PK Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dose Selection: A single, non-toxic dose is selected based on the results of the acute toxicity study (e.g., 1/10th of the MTD).
-
Administration: Administer the compound via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, and 24 hours) post-administration. A sparse sampling design can be used to minimize stress on individual animals.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation:
| PK Parameter | Definition |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (0-t) | Area under the plasma concentration-time curve. |
| t1/2 | Elimination half-life. |
Phase 3: Efficacy Evaluation in a Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory efficacy of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate in an acute model of inflammation.
Authoritative Grounding: The carrageenan-induced paw edema model is a widely used and well-validated preclinical assay for screening potential anti-inflammatory drugs[3][4].
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 5.1: Anti-Inflammatory Efficacy Study
-
Animal Model: Male Wistar rats (150-200g).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Group 3: Test Compound (Low Dose, e.g., 10 mg/kg).
-
Group 4: Test Compound (High Dose, e.g., 30 mg/kg).
-
Note: Dose levels are hypothetical and should be informed by toxicity and PK data.
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the vehicle, positive control, or test compound orally 60 minutes before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.
-
-
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is considered statistically significant.
Ethical Considerations and Reporting
All in vivo experiments must be conducted with the highest level of scientific rigor and ethical consideration. Researchers must obtain approval from their institution's IACUC before commencing any studies[10][12]. The experimental design should aim to minimize potential pain and distress, and humane endpoints should be clearly defined[11][13]. Furthermore, the reporting of in vivo studies should follow established guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility[14][15].
Conclusion
This guide provides a structured and scientifically grounded framework for the in vivo evaluation of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate. By following a phased approach that prioritizes safety and is guided by pharmacokinetic data, researchers can efficiently and ethically assess the therapeutic potential of this novel compound. The provided protocols offer a starting point that should be adapted based on emerging data and specific research objectives.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
General Principles of Preclinical Study Design - PMC. (n.d.). NIH. Retrieved February 13, 2024, from [Link]
-
IACUC Policies and Guidelines - UC Davis Office of Research. (n.d.). UC Davis. Retrieved February 13, 2024, from [Link]
-
Animal Research (IACUC) Guidelines - University at Buffalo. (n.d.). University at Buffalo. Retrieved February 13, 2024, from [Link]
-
The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2025, March 20). Taconic Biosciences. Retrieved February 13, 2024, from [Link]
-
Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). MDPI. Retrieved February 13, 2024, from [Link]
-
The (misleading) role of animal models in drug development - Frontiers. (2024, April 8). Frontiers. Retrieved February 13, 2024, from [Link]
-
Policies and Guidelines - Vertebrate Animal Research - The University of Iowa. (n.d.). The University of Iowa. Retrieved February 13, 2024, from [Link]
-
Oecd guidelines for toxicology studies | PPTX. (n.d.). SlideShare. Retrieved February 13, 2024, from [Link]
-
Preclinical Experimental Design and Reporting Workshop - BioCanRx. (2018, October 26). BioCanRx. Retrieved February 13, 2024, from [Link]
-
How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved February 13, 2024, from [Link]
-
Animal models - EUPATI Toolbox. (n.d.). EUPATI. Retrieved February 13, 2024, from [Link]
-
OECD Test Guideline 425 - National Toxicology Program. (n.d.). National Toxicology Program. Retrieved February 13, 2024, from [Link]
-
Toxicity Studies and OECD Guidelines - YouTube. (2020, May 18). YouTube. Retrieved February 13, 2024, from [Link]
-
IACUC Policies and Guidelines - Vice President For Research - Colorado State University. (n.d.). Colorado State University. Retrieved February 13, 2024, from [Link]
-
Role of animal models in biomedical research: a review - PMC. (2022, July 1). NIH. Retrieved February 13, 2024, from [Link]
-
Guidelines for the Testing of Chemicals | OECD. (n.d.). OECD. Retrieved February 13, 2024, from [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. (2025, April 10). NAMSA. Retrieved February 13, 2024, from [Link]
-
IACUC Policies, Guidelines and Standard Procedures - Georgetown University. (n.d.). Georgetown University. Retrieved February 13, 2024, from [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Bentham Science. Retrieved February 13, 2024, from [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed. (n.d.). NIH. Retrieved February 13, 2024, from [Link]
-
Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed. (2015, August 1). NIH. Retrieved February 13, 2024, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4). MDPI. Retrieved February 13, 2024, from [Link]
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2007, September 1). Bentham Science. Retrieved February 13, 2024, from [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (2020, November 26). Beilstein Journals. Retrieved February 13, 2024, from [Link]
-
Principal imidazo[1,5-a]pyridine biologically active derivatives (the... - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, January 1). Bentham Science. Retrieved February 13, 2024, from [Link]
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- 15. How to design robust preclinical efficacy studies that make a difference [jax.org]
Application Notes and Protocols: Derivatization of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate for Enhanced Assay Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Analytical Potential of a Privileged Scaffold
The imidazo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1] Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate represents a key building block within this class. However, for robust bioanalytical, screening, and diagnostic assays, the native molecule may lack the necessary physicochemical properties for sensitive and specific detection. Chemical derivatization offers a powerful strategy to append functional moieties—or "handles"—that enable or enhance detection via various analytical platforms, including fluorescence, colorimetry, and mass spectrometry.[2]
This guide, intended for researchers in drug discovery and development, provides a detailed exploration of scientifically-grounded strategies for the derivatization of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. We will delve into the rationale behind key experimental choices and provide step-by-step protocols for three primary derivatization pathways. These pathways are designed to introduce functionalities amenable to a range of common assay formats, thereby expanding the utility of this important heterocyclic compound.
Core Derivatization Strategies
The primary sites for derivatization on Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate are the ethyl ester at the C3 position and the electron-rich C1 position of the imidazo[1,5-a]pyridine ring system. The ethyl ester can be readily hydrolyzed to a carboxylic acid, which then serves as a versatile anchor for a variety of conjugation chemistries.[3] The C1 position, as indicated by studies on related imidazo[1,5-a]pyridines, is susceptible to C-H functionalization, offering a direct route to modify the core heterocyclic structure.[4]
Herein, we present three validated derivatization approaches:
-
Hydrolysis and Amide Coupling: Conversion of the ethyl ester to a carboxylic acid, followed by coupling to an amine-containing reporter molecule.
-
Fluorescent Labeling: Introduction of a fluorophore for sensitive detection in fluorescence-based assays.
-
Colorimetric Reporter Conjugation: Attachment of a chromogenic precursor for visual or spectrophotometric quantification.
Strategy 1: Hydrolysis and Amide Coupling for Versatile Conjugation
The conversion of the ethyl ester to a carboxylic acid is a foundational step that opens up a plethora of labeling possibilities. The resulting carboxylate can be activated and coupled to primary amines on reporter molecules, surfaces, or biomolecules using carbodiimide chemistry.[5][6]
Workflow for Hydrolysis and Amide Coupling
Caption: Workflow for hydrolysis of the ethyl ester and subsequent amide coupling.
Protocol 1.1: Alkaline Hydrolysis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred over acidic conditions for this class of compounds to avoid potential degradation of the imidazo[1,5-a]pyridine ring and to ensure the reaction goes to completion.[3]
Materials:
-
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
Dissolve Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-methylimidazo[1,5-a]pyridine-3-carboxylic acid.
Protocol 1.2: EDC/NHS-Mediated Amide Coupling
This two-step protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond between the hydrolyzed drug and a primary amine-containing molecule.[7][8] The use of NHS stabilizes the reactive intermediate, increasing coupling efficiency.[6]
Materials:
-
6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
MES Buffer (0.1 M, pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Amine-containing molecule (e.g., a reporter enzyme, biotin-amine)
-
Desalting column
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in MES buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Optional but recommended: Remove excess EDC and byproducts using a desalting column equilibrated with PBS.
-
Immediately add the amine-containing molecule (1 equivalent) to the activated carboxylic acid solution.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
The resulting amide conjugate can be purified by dialysis or chromatography as appropriate for the specific conjugate.
Strategy 2: Direct Fluorescent Labeling for High-Sensitivity Assays
For applications requiring high sensitivity, such as fluorescence microscopy or high-throughput screening, a fluorescent tag can be directly conjugated to the molecule. Dansyl chloride is a classic fluorescent reagent that reacts with the carboxylate to form a highly fluorescent sulfonamide derivative.[9][10]
Workflow for Fluorescent Labeling
Caption: Direct fluorescent labeling of the carboxylic acid with Dansyl Chloride.
Protocol 2.1: Fluorescent Labeling with Dansyl Chloride
This protocol details the derivatization of the hydrolyzed drug with dansyl chloride. The reaction is performed under alkaline conditions to facilitate the nucleophilic attack of the carboxylate on the sulfonyl chloride of the dansyl group.[10]
Materials:
-
6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid
-
Dansyl chloride
-
Acetone
-
Sodium carbonate buffer (1M, pH 10)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Dissolve the carboxylic acid in a minimal amount of acetone.
-
In a separate tube, prepare a solution of dansyl chloride in acetone.
-
Add the dansyl chloride solution (1.2 equivalents) to the carboxylic acid solution.
-
Add sodium carbonate buffer to the reaction mixture. The final reaction should be in a mixed solvent system with a pH of approximately 10.
-
Incubate the reaction at room temperature for 1-2 hours in the dark.
-
Monitor the reaction by TLC. The dansylated product will be highly fluorescent under a UV lamp.
-
Upon completion, the product can be purified by column chromatography to remove unreacted dansyl chloride.
| Parameter | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Dansyl Conjugate | ~340 | ~520 |
Strategy 3: Colorimetric Assay Development
A colorimetric assay allows for straightforward quantification using a standard spectrophotometer. By forming an amide and then a hydroxamic acid, a colored complex can be generated with ferric ions.[11][12]
Workflow for Colorimetric Assay
Caption: Principle of the hydroxamate-based colorimetric assay for amides.
Protocol 3.1: Hydroxamate-Based Colorimetric Assay
This protocol is for the quantification of an amide derivative of 6-methylimidazo[1,5-a]pyridine-3-carboxylic acid. The amide is first converted to a hydroxamic acid, which then forms a colored complex with ferric chloride.[11][13]
Materials:
-
Amide derivative of 6-methylimidazo[1,5-a]pyridine-3-carboxylic acid
-
Alkaline hydroxylamine solution (prepared by mixing equal volumes of 2M hydroxylamine hydrochloride and 3.5M NaOH)
-
3.5M HCl
-
0.74M Ferric chloride in 0.1M HCl
-
Spectrophotometer or plate reader
Procedure:
-
To your sample containing the amide derivative, add an equal volume of the alkaline hydroxylamine solution.
-
Incubate at 60°C for 10-20 minutes.
-
Cool the solution to room temperature and add an equal volume of 3.5M HCl to neutralize the excess alkali.
-
Add an equal volume of the ferric chloride solution. A color should develop immediately.
-
Measure the absorbance of the solution at approximately 540 nm.
-
Quantify the concentration by comparing the absorbance to a standard curve prepared with a known concentration of the amide.
| Reagent | Purpose | Expected Observation |
| Alkaline Hydroxylamine | Converts amide to hydroxamic acid | Solution remains colorless |
| Ferric Chloride | Forms a complex with hydroxamic acid | A reddish-brown or purple color develops |
Application in LC-MS Analysis
Derivatization can also be employed to improve the chromatographic behavior and ionization efficiency of the analyte for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[2] The amide conjugates formed in Strategy 1 can enhance reverse-phase retention and provide a more stable and readily ionizable molecule for mass spectrometric detection.
General LC-MS Protocol for Derivatized Analyte
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: For quantitative analysis, use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument. For qualitative analysis, use full scan mode.
-
SRM Transition: The specific parent and fragment ions will need to be determined by direct infusion of the derivatized standard.
Concluding Remarks
The derivatization of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate provides a gateway to a multitude of assay formats, significantly broadening its applicability in drug discovery and development. By strategically modifying the ethyl ester functionality, researchers can introduce reporters for fluorescent, colorimetric, and mass spectrometric detection. The protocols outlined in this guide offer a robust starting point for these derivatizations, and can be adapted and optimized for specific applications. As with any chemical modification, it is crucial to fully characterize the resulting derivatives to confirm their structure and purity before use in assays.
References
-
Dansylation of hydroxyl and carboxylic acid functional groups. (2001). DigitalCommons@UNO. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]
- Bergmann, F. (1951). Colorimetric Determination of Amides as Hydroxamic Acids. Analytical Chemistry.
- Soloway, S., & Lipschitz, A. (1952). Colorimetric Test for Amides and Nitriles. Analytical Chemistry.
-
Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. (n.d.). Syngene. [Link]
-
Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (n.d.). ResearchGate. [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
-
EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). SpringerLink. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. (2024). National Center for Biotechnology Information. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]
-
C–H Functionalization of Imidazo[1,5- a ]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp 2 )–C(sp 3 )–H–C(sp 2 ) Bond Formation. (2024). ResearchGate. [Link]
-
Fluorescent Probes for Protein and Nucleic Acid Labeling. (n.d.). Boca Scientific Inc.. [Link]
-
C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation. (2024). PubMed. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Center for Biotechnology Information. [Link]
-
Hydroxamate-based colorimetric assay to assess amide bond formation by adenylation domain of nonribosomal peptide synthetases. (2015). PubMed. [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2014). ResearchGate. [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. (2017). ResearchGate. [Link]
-
Synthesis of the Ethyl Esters of 4-(3-Pyridyl)- and 4-(4-Pyridyl)-2-oxobutenoic Acids. (n.d.). ResearchGate. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Dansyl Chloride (Howard Chang). (2010). UCLA-DOE Institute. [Link]
-
Colorimetric hydroxylamine-iron(III) methods for studies of the enzymic hydrolyses of cyclic imides and of amic acids. (1977). Scilit. [Link]
- CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe. (n.d.).
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
ethyl 2-pyridylacetate. (1949). Organic Syntheses Procedure. [Link]
-
Dissolved Fe(II/III) colorimetric assay using a plate reader 96-well plate). (2020). Protocols.io. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate. This document moves beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and data-driven optimization advice to enhance yield and purity.
Overview of the Core Synthesis
The construction of the imidazo[1,5-a]pyridine scaffold is a cornerstone of medicinal chemistry, with derivatives showing significant biological activity.[1][2] A primary route to Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate involves the cyclocondensation of (6-methylpyridin-2-yl)methanamine with an ethyl 2-oxo-3-substituted propanoate derivative. The reaction is a powerful method for creating this fused heterocyclic system.
Below is a generalized workflow for the synthesis.
Sources
Overcoming solubility issues with Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
Technical Support Center: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically address and overcome solubility challenges encountered with Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. Given the limited publicly available solubility data for this specific compound, this document emphasizes a structured, experimental approach to determine its properties and develop effective solubilization strategies.
Part 1: Initial Assessment & Troubleshooting FAQs
It is critical to first establish a baseline understanding of the compound's solubility. Many apparent solubility issues arise from suboptimal solvent selection or handling practices. This section addresses the most common initial challenges.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in aqueous buffers for my biological assay. What should I try first?
A1: Direct dissolution in aqueous buffers is often challenging for complex organic molecules. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.
-
Primary Organic Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard choice for creating high-concentration stock solutions for most in vitro assays due to its high solubilizing power and miscibility with water.[1]
-
Procedure:
-
Prepare a 10 mM or 20 mM stock solution of the compound in 100% DMSO.
-
Serially dilute this stock solution into your final aqueous buffer (e.g., PBS, TRIS) to achieve the desired working concentration.
-
Critical Check: Visually inspect for any precipitation or cloudiness upon dilution. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous medium. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the compound's solubility in the final mixed-solvent system is exceeded. Several strategies can mitigate this:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in the aqueous medium.
-
Co-Solvent Approach: The use of co-solvents, which are water-miscible organic solvents, can increase the solubility of a compound in an aqueous solution.[2][3][4] Common co-solvents for parenteral and in-vitro use include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[2][5]
-
pH Adjustment: The imidazo[1,5-a]pyridine core has a basic character (predicted pKa ≈ 7.5), meaning its solubility is likely pH-dependent.[6][7] In acidic conditions (pH < pKa), the molecule can become protonated and ionized, which typically increases aqueous solubility.[8][9][10] Experiment with buffers at a lower pH (e.g., pH 4-6) to see if solubility improves.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can help maintain the compound in solution by forming micelles.[4][8][11]
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3:
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Ethanol).
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and water absorption. For imidazopyridine derivatives, which can be light-sensitive, amber vials or tubes wrapped in foil are recommended.
-
Stability: Before starting a large screening campaign, it is advisable to test the stability of your stock solution by running a control experiment after a freeze-thaw cycle.
Part 2: Systematic Solubilization Workflow
If basic troubleshooting fails, a more systematic approach is required. This workflow guides the user from baseline characterization to advanced formulation strategies.
Caption: A decision-making workflow for solubility enhancement.
Part 3: Experimental Protocols
These protocols provide step-by-step instructions for key experiments in the solubilization workflow.
Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[10][12][13] It measures the concentration of a saturated solution after a prolonged incubation period.[1][14]
Objective: To determine the intrinsic solubility of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in various solvents.
Materials:
-
Test compound (solid powder)
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other chemically resistant membrane)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Tightly cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1][12][14]
-
After incubation, visually confirm that excess solid is still present.
-
Separate the undissolved solid from the solution by centrifuging the vials at high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
Protocol 3.2: pH-Dependent Solubility Profile
Objective: To assess how pH affects the aqueous solubility of the compound.
Procedure:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Perform the Shake-Flask Method (Protocol 3.1) for each buffer.
-
Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer solution.
-
The resulting graph will illustrate the pH range where solubility is maximized. For a basic compound like this, solubility is expected to be higher at lower pH values.[9][15]
Part 4: Data Interpretation & Advanced Strategies
Data Summary Table
Systematically record your experimental findings to compare the effectiveness of different methods.
| Solubilization Method | Solvent/Vehicle System | Measured Solubility (µg/mL) | Fold Increase (vs. Water) | Observations |
| Baseline | Deionized Water | e.g., 1.5 | 1.0 | - |
| PBS (pH 7.4) | e.g., 1.2 | 0.8 | Slight decrease | |
| DMSO | e.g., >50,000 | >33,000 | Fully soluble | |
| pH Adjustment | Acetate Buffer (pH 4.0) | e.g., 55.0 | 36.7 | Significant increase |
| Co-solvents | 20% Ethanol in Water | e.g., 25.0 | 16.7 | Clear solution |
| 10% PEG 400 in Water | e.g., 42.0 | 28.0 | Clear solution | |
| Cyclodextrins | 5% HP-β-CD in Water | e.g., 150.0 | 100.0 | Highly effective |
Note: Data presented are illustrative examples.
Advanced Solubilization Technologies
If simpler methods do not achieve the target concentration, more advanced formulation strategies may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more water-soluble.[16][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[17]
-
Amorphous Solid Dispersions (ASDs): For solid dosage forms, creating an ASD can significantly improve solubility. This involves dispersing the API in a polymer matrix in its amorphous (non-crystalline) state, which has higher energy and thus better solubility.[19] Techniques like spray drying are used to produce ASDs.[19]
-
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can improve the rate of dissolution.[2][3][20] Methods include micronization and nanosuspension.[3][4] However, this technique enhances the dissolution rate more than the equilibrium solubility.[2][4]
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. Available from: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available from: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available from: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available from: [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. The AAPS Blog. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available from: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn. Available from: [Link]
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available from: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]
-
imidazo[1,5-a]pyridine - Physico-chemical Properties. ChemBK. Available from: [Link]
-
Annex 4. World Health Organization (WHO). Available from: [Link]
-
Shake Flask Method Summary. BioAssay Systems. Available from: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton. Available from: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available from: [Link]
-
Imidazo(1,5-a)pyridine. PubChem. Available from: [Link]
-
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. Available from: [Link]
-
The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Journal of Pharmaceutical Analysis. Available from: [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]
-
Study of pH-dependent drugs solubility in water. Semantic Scholar. Available from: [Link]
-
(PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. Available from: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen. Available from: [Link]
-
Imidazo[1,5-a]pyridine-1-carbaldehyde. PubChem. Available from: [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate. BuyersGuideChem. Available from: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. ijpbr.in [ijpbr.in]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chembk.com [chembk.com]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. who.int [who.int]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. upperton.com [upperton.com]
- 20. researchgate.net [researchgate.net]
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate degradation pathways
Technical Support Center: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate Stability & Degradation
Part 1: Technical Overview & Susceptibility Profile
Compound Identity:
-
Systematic Name: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate[1]
-
Core Scaffold: Imidazo[1,5-a]pyridine (Fused bicyclic 5-6 system)[1]
-
Key Functional Groups:
Stability Executive Summary: This compound exhibits a "stability cliff" dependent on pH and light exposure. While the aromatic core is thermally robust, the ester functionality renders it labile in basic media. Furthermore, the extended conjugation of the imidazo-pyridine system makes it a chromophore, necessitating strict protection from UV/Vis light to prevent photo-oxidative ring opening.
Part 2: Degradation Pathways (Mechanistic Insight)
Pathway A: Hydrolytic Degradation (Primary)
-
Mechanism: Base-catalyzed saponification or acid-catalyzed hydrolysis of the ethyl ester.[1]
-
Trigger: pH > 8.0 or pH < 2.0; presence of moisture in solid state.
-
Product: 6-methylimidazo[1,5-a]pyridine-3-carboxylic acid (Major Degradant).[1]
-
Detection: Significant shift to lower retention time (RT) in Reverse Phase HPLC (due to increased polarity of the free acid).
Pathway B: Oxidative Degradation[1]
-
Mechanism 1 (N-Oxidation): The bridgehead nitrogen and the imidazole nitrogen are potential sites, though the specific electron density favors the non-bridgehead nitrogen for N-oxide formation under peroxide stress.
-
Mechanism 2 (Benzylic Oxidation): The C6-methyl group is activated by the pyridine ring.[1] Radical stress (AIBN, light + oxygen) can oxidize this to the 6-hydroxymethyl or 6-formyl derivative.[1]
-
Product: N-oxides (M+16) and Carbonyl derivatives (M+14, M+30).
Pathway C: Photolytic Degradation[1]
-
Mechanism: Excitation of the imidazo[1,5-a]pyridine fluorophore leads to singlet oxygen sensitization or direct radical formation, causing ring cleavage or dimerization.
-
Observation: Sample discoloration (yellow/brown) without significant mass balance loss in initial UV checks (polymerization).
Part 3: Troubleshooting Guide (Q&A)
Q1: I observe a new peak eluting significantly earlier (RRT ~0.80) than the parent peak after 24h in solution. What is it?
-
Diagnosis: This is almost certainly the hydrolysis product (Carboxylic Acid) .
-
Cause: The solvent likely contains residual water, or the pH is drifting. If you are using an ammonium acetate/carbonate buffer, the basicity might be sufficient to cleave the ester.
-
Validation Action:
Q2: My sample has turned yellow/brown, but the HPLC purity is still >98%. Why?
-
Diagnosis: Photolytic Polymerization or Trace Photo-oxidation .[1]
-
Cause: Imidazo[1,5-a]pyridines are often fluorescent. They can absorb ambient light and form high-molecular-weight aggregates (dimers/polymers) that may not elute under standard gradient conditions or precipitate out, leaving the soluble portion looking "pure."[1]
-
Validation Action:
-
Check the "Mass Balance."[3] Is the total peak area of the parent consistent with the weighed mass? If area counts dropped but purity is high, you have insoluble degradation.
-
Protect all future samples with amber glassware or aluminum foil.
-
Q3: In oxidative stress (H2O2), I see a peak at M+16 and another at M+32. Is the ester oxidizing?
-
Diagnosis: Unlikely. The ester is stable to H2O2. You are observing N-oxidation (M+16) and potentially Di-N-oxidation or C6-Methyl hydroxylation (M+16).[1]
-
Scientific Context: The imidazo[1,5-a]pyridine core is electron-rich.[1] The N-oxide usually forms on the imidazole nitrogen first.[1]
-
Validation Action: Perform MS/MS fragmentation.
Q4: Can I use methanol as a solvent for stock solutions?
-
Diagnosis: Risk of Transesterification.
-
Cause: If the sample is slightly acidic or basic, the Ethyl ester can swap with Methanol to form the Methyl ester .
-
Observation: A peak eluting very close to the parent (Methyl ester is slightly more polar than Ethyl ester, often co-eluting or RRT 0.98). Mass difference is -14 Da.[1]
-
Recommendation: Use Acetonitrile (ACN) or DMSO for stock solutions. Avoid primary alcohols if pH is uncontrolled.
Part 4: Visualization of Pathways
The following diagram maps the degradation logic for the Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate scaffold.
Figure 1: Mechanistic degradation map illustrating the primary hydrolytic, oxidative, and solvent-mediated pathways.
Part 5: Standardized Forced Degradation Protocol
To validate the stability indicating method (SIM) for this compound, follow this tailored protocol.
| Stress Condition | Reagent/Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2-6 Hours | 10-20% | Neutralize with NaOH before injection to prevent peak splitting.[1] |
| Base Hydrolysis | 0.1 N NaOH, RT | 1-2 Hours | 10-20% | Extremely Fast. Monitor closely.[1] The ester cleaves rapidly in base. |
| Oxidation | 3% H₂O₂ | 24 Hours | 5-15% | Watch for N-oxides.[1] If degradation is <2%, increase to 10% H₂O₂. |
| Photolysis | 1.2M Lux-hours (ICH Q1B) | ~7 Days | Varies | Critical: Run a dark control wrapped in foil to distinguish thermal vs. photo effects.[1] |
| Thermal | 60°C (Solid State) | 7 Days | < 5% | Usually stable unless moisture is present. |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[4] Link
-
BenchChem Technical Support. (2025). Forced Degradation Studies of Imidazole-Containing Compounds.[1]Link
-
Wang, H., et al. (2016).[5] Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Journal of Organic Chemistry, 81, 3681-3687.[5] (Provides structural context for the stability of the 1,3-disubstituted core). Link
-
RSC Publishing. (2024). Rapid photo-oxidation reactions of imidazole derivatives.[1][6] (Mechanistic grounding for photo-instability of imidazole-fused systems). Link
-
Santa Cruz Biotechnology. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Product Data. (Comparative stability data for isomeric imidazopyridine esters). Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 6. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis and optimization of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
The imidazo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry due to its wide array of biological and pharmacological properties.[1] This guide synthesizes information from established synthetic methodologies to provide practical, actionable advice.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Cause: Insufficient reaction time or temperature. Many cyclization reactions require significant thermal energy to overcome activation barriers.[2] For instance, some syntheses of related structures require heating up to 150-160 °C.[1][3]
-
Solution: First, monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider incrementally increasing the temperature or extending the duration.
-
-
Sub-Optimal Catalyst or Acid Concentration: The efficiency of many imidazo[1,5-a]pyridine syntheses is highly dependent on the catalytic system.
-
Cause: In Ritter-type reactions, both a Lewis acid (like Bi(OTf)3) and a Brønsted acid (like p-TsOH) are often crucial.[1][4] Using only one component can lead to a significant drop in yield.[4] The equivalents of acid are also critical; studies have shown that varying the amount of p-TsOH from 3.0 to 7.5 equivalents can dramatically alter the product yield.[1][4]
-
Solution: Re-evaluate the stoichiometry of your catalyst and acid. If you are following a known procedure, ensure the reagents are pure and active. Consider running a small screen to find the optimal loading for your specific substrate.
-
-
Water Content: The condensation and cyclization steps in the synthesis release water.
-
Purification Losses: Significant product loss can occur during workup and purification.[2]
-
Cause: The product may have partial solubility in the aqueous phase during extraction, or it may streak or remain on the column during chromatography.
-
Solution: Optimize your extraction procedure by adjusting the pH or using a different organic solvent. For column chromatography, carefully select the solvent system. A common mobile phase for these compounds is a mixture of Ethyl Acetate and Hexane.[1]
-
Question 2: My post-reaction analysis (TLC, NMR) shows multiple spots/impurities. What are the likely side products and how can I avoid them?
Answer: The formation of side products is a clear indicator that reaction conditions need refinement.
-
Incompletely Cyclized Intermediates:
-
Cause: The reaction may have stalled after the initial condensation but before the final cyclization and aromatization. This is often due to insufficient heat or catalytic activity.[2]
-
Solution: As with low yield, increasing the reaction temperature or time can help drive the reaction to completion. Ensure your catalyst is active and present in the correct amount.
-
-
Formation of Regioisomers:
-
Cause: If your starting materials have multiple reactive sites, you may form constitutional isomers. This is particularly relevant in alkylation steps but can also occur during the primary cyclization depending on the synthetic route.[2]
-
Solution: This issue is best addressed by carefully selecting a synthetic route known for high regioselectivity. If isomers are unavoidable, you will need to develop a robust purification method, such as preparative HPLC or careful column chromatography, to separate them.
-
-
N-Oxide Formation:
-
Cause: The pyridine nitrogen is susceptible to oxidation, especially if your synthesis involves an oxidative step or if you are using certain reagents in the presence of air.[2]
-
Solution: If an oxidant is required, use a mild agent and control the stoichiometry carefully. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.[2]
-
-
Degradation or Polymeric Resins:
-
Cause: Harsh reaction conditions, particularly with strong acids and high temperatures, can sometimes lead to substrate or product degradation, forming intractable polymeric materials.[3]
-
Solution: While high temperatures may be necessary, avoid excessively harsh conditions. If polymerization is observed, try lowering the reaction temperature and compensating with a longer reaction time or a more efficient catalyst.
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common synthesis issues.
Caption: A decision tree for troubleshooting low yield and impurity issues.
Frequently Asked Questions (FAQs)
Question 3: There are several published routes to synthesize the imidazo[1,5-a]pyridine core. How do I choose the best one for my target molecule?
Answer: The choice of synthetic route depends heavily on the availability of starting materials, desired substitution patterns, and scalability. Key methodologies include:
-
Ritter-Type Reaction: This approach involves the reaction of a pyridinylmethanol derivative with a nitrile.[4] It is highly efficient and can be catalyzed by systems like Bi(OTf)3/p-TsOH.[1] This method is excellent for generating diversity at the 1 and 3 positions of the imidazole ring.
-
Cyclocondensation with Nitroalkanes: This method uses 2-(aminomethyl)pyridines and nitroalkanes in a polyphosphoric acid (PPA) medium.[3] It can be effective but often requires harsh conditions (e.g., 160 °C), which may not be suitable for sensitive substrates.[3]
-
Multi-Component Reactions: Efficient methods exist that couple a picolinaldehyde, an amine, and formaldehyde in one pot to produce the core structure under mild conditions.[5] These are excellent for rapidly building molecular complexity.
-
Copper-Catalyzed Reactions: Various copper-catalyzed methods, such as the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, offer excellent yields and functional group tolerance.[5]
For Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, a cyclocondensation approach starting from 2-(aminomethyl)-6-methylpyridine and an ethyl pyruvate derivative is a common and logical strategy.
Question 4: How critical are the solvent and temperature, and what are the optimal ranges?
Answer: Solvent and temperature are critical parameters that control reaction kinetics and solubility.
| Parameter | Recommendation | Rationale | Reference |
| Solvent | Dichloroethane (DCE) or Acetonitrile (MeCN) | These aprotic solvents are suitable for many cyclization reactions. The choice can impact yield; screening may be necessary. For Ritter-type reactions, MeCN alone gave better yields than a DCE/MeCN mixture. | [4] |
| Temperature | 85 °C to 150 °C | The required temperature is highly dependent on the specific reaction. Optimization is key; starting around 85-100 °C and increasing if the reaction is sluggish is a good strategy. Some reactions require sealed-tube conditions to reach the necessary temperature. | [4] |
Question 5: What is a reliable, step-by-step protocol for purification?
Answer: Purification is most commonly achieved by silica gel column chromatography.
General Purification Protocol
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture carefully with a base like aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Column Chromatography:
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexane is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc/Hexane) and gradually increase the polarity. The exact ratio will depend on the specific polarity of your product and impurities. Procedures in the literature often use systems ranging from 10% to 30% EtOAc/Hexane.[1]
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Final Concentration: Concentrate the pure fractions under reduced pressure to yield the final product. Confirm purity and identity using NMR, LC-MS, and HRMS.
Visual Representation of the General Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
References
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. National Center for Biotechnology Information. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
Sources
- 1. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate in bioassays
Executive Summary & Compound Profile
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is a fused heterocyclic scaffold primarily utilized as a pharmacological probe in the development of ligands for the GABA-A receptor benzodiazepine binding site and, secondarily, as an inhibitor in specific cytochrome P450 pathways (e.g., aromatase inhibition).
As a researcher, you are likely investigating this compound for its potential as a partial inverse agonist or antagonist, often targeting the
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Bioassays |
| Molecular Weight | ~204.23 g/mol | Small molecule, rapidly diffuses. |
| LogP (Predicted) | ~2.1 – 2.5 | Moderate lipophilicity; prone to non-specific binding. |
| Solubility (Water) | Low (< 100 µM) | High risk of precipitation in assay buffers. |
| Solubility (DMSO) | High (> 50 mM) | Preferred stock solvent. |
| Functional Groups | Ethyl Ester, Imidazole N | Susceptible to hydrolysis at pH > 8.0; pH-dependent ionization. |
Critical Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
Symptom: "My dose-response curve plateaus early," or "I see variable data points at high concentrations (>10 µM)."
Root Cause: The "Crash-Out" Effect. Upon direct dilution from 100% DMSO to aqueous buffer (e.g., PBS or HEPES), the local concentration of the hydrophobic compound momentarily exceeds its solubility limit, forming micro-precipitates that may not re-dissolve.
The Fix: The Intermediate Dilution Protocol Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate solvent step.
Figure 1: Optimal dilution strategy to prevent compound precipitation (The "Crash-Out" Effect).
Issue 2: Loss of Potency Over Time (Stability)
Symptom: "The IC50 shifted 10-fold between the morning and afternoon run."
Root Cause: Ester Hydrolysis. The C3-ethyl ester is susceptible to hydrolysis by plasma esterases (if using whole plasma/serum) or chemical hydrolysis in alkaline buffers (pH > 7.4), converting the active probe into its corresponding carboxylic acid, which often has significantly different (usually lower) affinity for the benzodiazepine site.
The Fix:
-
Buffer pH: Maintain assay buffers at pH 7.2–7.4. Avoid pH > 8.0.
-
Temperature: Keep working solutions on ice until the moment of addition.
-
Serum-Free: If possible, perform binding assays in washed membrane preparations rather than whole serum to avoid esterase activity. If serum is required, add an esterase inhibitor (e.g., PMSF), though validate that PMSF does not interfere with your specific target.
Issue 3: Non-Specific Binding (NSB) to Plasticware
Symptom: "The baseline signal is high," or "I am losing compound during serial dilutions."
Root Cause: The imidazo[1,5-a]pyridine core is planar and lipophilic, leading to adsorption onto polystyrene or polypropylene surfaces.
The Fix:
-
Labware: Switch to Low-Binding polypropylene plates/tubes or glass-coated microplates.
-
Detergents: Include a non-ionic detergent (e.g., 0.01% Pluronic F-127 or Tween-20) in the assay buffer before adding the compound. This creates a micellar "shuttle" that keeps the compound in solution and prevents it from sticking to the walls.
Advanced Workflow: Electrophysiology (Patch-Clamp)
When using Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate to modulate GABA-A currents, the perfusion system is the most common point of failure.
Mechanism of Action Context
This compound typically acts at the interface of the
Figure 2: Mechanism of Action pathway for GABA-A receptor modulation.
Perfusion Protocol
-
Glass vs. Teflon: Use Teflon or glass-lined tubing for the perfusion system. Soft tygon tubing absorbs this compound rapidly.
-
Flow Rate: High flow rates (> 2 mL/min) are preferred to minimize equilibrium time with the tubing walls.
-
Washout: This compound can be "sticky." If you observe a "run-down" or failure to wash out, wash with a buffer containing 1 mg/mL BSA (Bovine Serum Albumin). The albumin acts as a "sink" to strip the lipophilic compound from the cell membrane and tubing.
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution at -20°C indefinitely? A: In 100% DMSO, the compound is stable at -20°C for at least 6 months. However, avoid repeated freeze-thaw cycles which introduce moisture. Water in DMSO accelerates ester hydrolysis. Aliquot your stock into single-use vials.
Q: I'm seeing fluorescence interference in my FLIPR assay. Is this compound fluorescent? A: Yes, many imidazo[1,5-a]pyridines possess intrinsic fluorescence, often in the blue region (excitation ~300-350 nm, emission ~400-450 nm) [1]. If your assay uses a blue dye (e.g., Hoechst) or a FRET pair in this range, you will see interference.
-
Solution: Use red-shifted dyes (e.g., Fluo-4, Rhod-2) for calcium sensing to avoid spectral overlap.
Q: Why does the compound show agonist activity in one cell line and inverse agonist activity in another?
A: This is a classic hallmark of GABA-A receptor pharmacology. The efficacy (agonist vs. inverse agonist) is strictly dependent on the specific
Q: Is the ethyl ester the active drug or a prodrug? A: In in vitro assays, the ethyl ester itself binds to the receptor. However, in in vivo studies, it may rapidly hydrolyze to the acid. If you are running animal behavioral studies, you must perform PK analysis to determine if the observed effect is due to the parent ester or the acid metabolite.
References
-
Photophysical Properties of Imidazo[1,5-a]pyridines
-
GABA-A Receptor Subtype Selectivity
-
Synthesis and Solubility of Imidazo[1,5-a]pyridines
- Source: ChemBK / Beilstein Journal of Organic Chemistry.
- Context: Provides solubility data (DMSO vs Water)
-
Biological Activity of Imidazo[1,5-a]pyridine Carboxylates
- Source: ResearchGate / Chemistry of Heterocyclic Compounds (2021).
- Context: Discusses the synthesis and potential recyclization/hydrolysis issues of the carboxylate deriv
Sources
Technical Support Center: Purification of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic compound. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, making robust purification protocols essential for obtaining high-purity material for downstream applications.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to ensure your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in a practical question-and-answer format.
Issue 1: Low Recovery or Yield After Column Chromatography
Question: I'm experiencing significant product loss during silica gel column chromatography. My final yield is much lower than expected based on the crude NMR. What's going wrong?
Answer: Low recovery from silica gel chromatography is a common issue that can often be attributed to improper solvent system selection or the acidic nature of standard silica gel, which can interact with basic nitrogen-containing compounds like your imidazo[1,5-a]pyridine.
Causality and Troubleshooting Steps:
-
Improper Solvent Polarity: If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may move too slowly or even remain adsorbed to the silica.
-
Solution: Perform a systematic Thin Layer Chromatography (TLC) analysis before every column. Test a range of solvent systems, such as ethyl acetate (EtOAc) in hexanes or petroleum ether.[1][3] Aim for a Retention Factor (Rƒ) of 0.25 - 0.35 for your target compound. This Rƒ value typically provides the best separation from impurities.
-
-
Product Adsorption to Silica: The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to irreversible adsorption and "streaking" on TLC, resulting in poor separation and low recovery.
-
Solution: Add a small amount of a basic modifier to your eluent. A common and effective choice is to add 0.5-1% triethylamine (NEt₃) to your ethyl acetate/hexane mobile phase. The triethylamine will compete with your product for the acidic sites on the silica, preventing strong adsorption and improving recovery. Always run a TLC with the new mobile phase to confirm the Rƒ before scaling up to a column.
-
-
Column Overloading: Loading too much crude material onto the column relative to the amount of silica will result in poor separation and overlapping bands.
-
Solution: A general rule of thumb is to use a silica-to-crude-product mass ratio of at least 50:1 . For difficult separations, this ratio can be increased to 100:1 or even 200:1.
-
Issue 2: The Purified Product is a Persistent Oil or Wax, Not a Solid
Question: After concentrating my column fractions, the product is a thick, yellow oil that refuses to crystallize. How can I induce solidification?
Answer: Many organic compounds, including derivatives of the imidazo[1,5-a]pyridine class, can initially present as amorphous oils or "foams" after chromatography, even when pure.[2] This is often due to residual solvent or the compound's intrinsic properties. Several techniques can be employed to induce crystallization.
Troubleshooting Steps:
-
Remove Residual Solvents: The presence of even trace amounts of solvent, particularly high-boiling point solvents like ethyl acetate, can inhibit crystallization.
-
Protocol: Place the flask containing your oily product on a high-vacuum line for several hours (or overnight) to remove all volatile residues. Gentle heating (e.g., 30-40 °C) can assist this process if the compound is thermally stable.
-
-
Trituration: This technique involves "washing" the oil with a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble.
-
Protocol: Add a small amount of a non-polar solvent like cold hexanes, pentane, or diethyl ether to your oil. Vigorously scratch the inside of the flask with a glass rod or spatula at the solvent-oil interface. This mechanical agitation can provide the energy needed to initiate nucleation and crystallization. Once a solid begins to form, you can add more of the non-polar solvent and stir to fully precipitate the product, which can then be collected by filtration.
-
-
Seeding: If you have a small crystal of the desired compound from a previous batch, you can use it to seed the supersaturated oil.
-
Protocol: Dissolve the oil in a minimal amount of a suitable solvent (e.g., a small amount of diethyl ether). Add a single, tiny seed crystal. Cap the flask and allow it to stand undisturbed. Crystals should begin to grow from the seed.
-
Issue 3: Final Product has a Yellow or Brown Discoloration
Question: My final product is a solid, but it has a persistent yellow or brown color, even after chromatography. What causes this and how can I obtain a colorless or white solid?
Answer: Discoloration is often due to high-molecular-weight, colored impurities, which can include polymeric resins formed during the synthesis, especially under harsh, high-temperature reaction conditions.[1] These impurities may sometimes co-elute with the product.
Troubleshooting Steps:
-
Recrystallization: This is the most powerful technique for removing small amounts of colored impurities from a solid product. The principle relies on the slow, selective formation of a crystal lattice, which excludes impurity molecules.
-
Protocol: Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for similar heterocyclic compounds include ethanol, ethyl acetate/hexane mixtures, or chloroform/ethyl acetate mixtures.[1][4] Dissolve your compound in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be used to adsorb the colored impurities.
-
Protocol: During the recrystallization process, after dissolving your compound in the hot solvent, add a very small amount of activated carbon (e.g., 1-2% of the product's weight). Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. Then, allow the filtrate to cool as you would for a standard recrystallization. Caution: Activated carbon can also adsorb your product, so use it sparingly to avoid significant yield loss.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard purification workflow for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate after synthesis?
A1: A typical workflow begins with an aqueous workup to remove inorganic salts and water-soluble reagents.[1] This is followed by a primary purification step, usually flash column chromatography on silica gel, to separate the target compound from major byproducts.[5] For achieving high analytical purity, a final recrystallization step is often employed to remove any remaining trace impurities and provide a crystalline solid.[4]
Caption: General purification workflow for the title compound.
Q2: How do I select the optimal solvent system for column chromatography?
A2: The best method is empirical, using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in chambers with different solvent mixtures. A good starting point for imidazo[1,5-a]pyridines is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] The goal is to find a system where your product has an Rƒ of 0.25-0.35 and is well-separated from all major impurity spots.
| Solvent System Component | Polarity | Typical Starting Ratio (v/v) | Notes |
| Mobile Phase | |||
| Ethyl Acetate / Hexanes | Adjustable | 1:4 (20% EtOAc) | A standard, effective system. Increase EtOAc for higher polarity.[3] |
| Ethyl Acetate / Petroleum Ether | Adjustable | 1:6 (approx. 14% EtOAc) | Similar to EtOAc/Hexanes; good for non-polar impurities.[1] |
| Dichloromethane / Methanol | Adjustable | 50:1 (2% MeOH) | Useful for more polar compounds that don't move in EtOAc/Hexanes.[6] |
| Mobile Phase Additive | |||
| Triethylamine (NEt₃) | Basic | Add 0.5-1% to mobile phase | Deactivates acidic silica gel, preventing streaking and improving recovery. |
Q3: My purified compound's ¹H NMR spectrum shows broad or unresolved peaks. What is the likely cause?
A3: Broad peaks in the NMR spectrum of a purified compound can indicate several issues:
-
Residual Paramagnetic Impurities: Trace amounts of metals (e.g., from catalysts used in synthesis) can cause significant line broadening. Filtering a solution of your compound through a small plug of Celite® or silica can sometimes remove these.
-
Presence of Water: Traces of water can broaden peaks of exchangeable protons (like N-H, though not present in your ester's core structure) and affect the resolution of nearby signals. Ensure your NMR solvent is anhydrous.
-
Compound Aggregation: At higher concentrations, molecules can aggregate or stack, leading to broader signals. Try acquiring the spectrum at a lower concentration.
-
Chemical Exchange or Rotamers: If the molecule has restricted bond rotation (e.g., around an amide bond, not present here) or is undergoing a chemical exchange process on the NMR timescale, you may see broad peaks. Acquiring the spectrum at a different temperature (variable temperature NMR) can help confirm this; peaks may sharpen at higher or lower temperatures.
Q4: How should I store the final, purified Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate?
A4: Like many pyridine-containing heterocycles, the compound should be protected from moisture and light to prevent degradation.[7] Store the high-purity solid in a tightly sealed amber glass vial in a cool, dark, and dry place. For long-term storage, placing it in a desiccator under an inert atmosphere (nitrogen or argon) is recommended.
Experimental Protocols
Protocol 1: Flash Column Chromatography (with Basic Modifier)
-
Prepare the Slurry: In a beaker, add silica gel to a sufficient amount of your starting eluent (e.g., 10% EtOAc in Hexanes + 1% NEt₃). The ideal consistency is a pourable, uniform slurry.
-
Pack the Column: Secure a glass column vertically. Pour the silica slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. Ensure the top of the bed is flat and does not run dry.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent. Add a small amount of silica gel ("dry loading") and concentrate this mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute the Column: Carefully add your eluent to the column. Using positive pressure (hand bellows or compressed air), begin to push the solvent through the column, collecting fractions in test tubes.
-
Monitor Elution: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure (rotary evaporator) to yield the purified product.
Protocol 2: Recrystallization
-
Choose a Solvent System: Select a single solvent or a binary solvent mixture (e.g., EtOAc/Hexanes) in which your compound has high solubility when hot and low solubility when cold.
-
Dissolve the Compound: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid fully dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the dissolved solid.
-
Isolate and Dry: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air-dry on the filter, then transfer them to a watch glass for final drying in a vacuum oven or desiccator.
Caption: A decision-making flowchart for common purification problems.
References
-
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
MDPI. (2024, September 6). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
-
RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
ResearchGate. Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved from [Link]
-
ACS Publications. (2023, January 12). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Retrieved from [Link]
-
PMC. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
e-Century Publishing Corporation. (2023, June 30). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
-
BuyersGuideChem. Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]
-
RSC Publishing. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]
-
ResearchGate. (2011, May 3). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Retrieved from [Link]
-
JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]
-
PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]
-
PMC. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
-
Wiley Online Library. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]
-
PMC. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing off-target effects of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of On-Target Specificity
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate belongs to the imidazopyridine class of compounds, a scaffold known for a wide range of biological activities. While its primary mechanism of action is the focus of intensive research, like many small molecule inhibitors, it possesses the potential to interact with unintended biological targets. These "off-target" effects can lead to misinterpreted data, unexpected phenotypes, and potential toxicity, thereby confounding research and development efforts.[1][2] This guide is designed to equip you with the knowledge and tools to proactively address and minimize these off-target interactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, providing explanations grounded in established pharmacological principles.
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] With kinase inhibitors, this is a significant concern due to the high degree of structural conservation within the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[1][3] This similarity can lead to promiscuous binding, where an inhibitor designed for one kinase also inhibits several others, potentially causing unforeseen biological consequences and side effects.[1][4]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A robust method to investigate this is to perform a rescue experiment. If you can reverse the observed phenotype by overexpressing a drug-resistant mutant of the intended target kinase, the effect is likely on-target. However, if the phenotype persists despite the presence of the resistant mutant, it is highly probable that the effect is due to the inhibition of one or more off-target proteins.[5]
Q3: How can I proactively identify the potential off-target profile of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate?
A3: Proactive identification of off-targets is a crucial step. This can be achieved through a combination of computational and experimental approaches:
-
Computational Modeling: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and the structural information of known kinases.[6][7] These computational tools can help prioritize which off-targets to investigate experimentally.[8]
-
Kinome-Wide Profiling: This experimental approach involves screening the inhibitor against a large panel of kinases to determine its selectivity profile.[9][10][11] This provides a broad overview of the inhibitor's activity across the kinome and can identify unexpected off-targets.[12]
Q4: What is the Cellular Thermal Shift Assay (CETSA) and how can it help in confirming target engagement?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify that a compound binds to its target protein within the complex environment of a cell.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][16] When a compound binds to its target, the resulting protein-ligand complex is generally more resistant to heat-induced denaturation.[15] By heating cell lysates treated with the compound across a range of temperatures and then quantifying the amount of soluble target protein remaining, you can confirm direct engagement.[13][16] A shift in the melting curve of the protein in the presence of the compound indicates binding.[16]
Troubleshooting Guide
This section provides a systematic approach to investigate and mitigate suspected off-target effects of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Issue 1: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause: A common reason for this is the difference in ATP concentrations. Biochemical assays are often conducted at low, sometimes micromolar, ATP concentrations, which may not reflect the high millimolar ATP levels inside a cell that can outcompete ATP-competitive inhibitors.[5] Another possibility is that the compound is a substrate for cellular efflux pumps, which actively remove it from the cell, leading to a lower intracellular concentration.[5]
-
Troubleshooting Steps:
-
Vary ATP Concentration in Biochemical Assays: Perform your biochemical kinase assay at a physiological ATP concentration (typically 1-5 mM) to better mimic the cellular environment.
-
Use Efflux Pump Inhibitors: Co-incubate your cells with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of your compound increases.
-
Confirm Target Expression and Activity: Ensure that the target kinase is expressed and active in the cell line you are using through techniques like Western blotting or phospho-specific antibody staining.
-
Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
-
Possible Cause: This is a strong indication of off-target toxicity. The compound may be inhibiting other kinases or proteins that are essential for cell survival.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Carefully determine the IC50 for your on-target effect and the CC50 (cytotoxic concentration 50%). A small therapeutic window between these two values suggests off-target toxicity.
-
Test a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary kinase. If this second inhibitor does not produce the same cytotoxicity at concentrations that inhibit the target, it is likely that the cytotoxicity of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is due to off-target effects.
-
Conduct a Kinome-Wide Selectivity Screen: This will provide a comprehensive view of all kinases inhibited by your compound at the cytotoxic concentration, helping to identify potential culprits.[9][10][11]
-
Experimental Protocols
Here are detailed methodologies for key experiments to identify and validate off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate with its intended target protein in a cellular environment.[13]
-
Methodology:
-
Cell Treatment: Treat intact cells with a range of concentrations of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate or a vehicle control (e.g., DMSO).[13]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.[13]
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles.[13] Separate the soluble protein fraction from the precipitated proteins by centrifugation.[13]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.[13][16]
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and untreated samples. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.[16]
-
Protocol 2: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
-
Objective: To determine the selectivity of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate by assessing its inhibitory activity against a broad panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted compound or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity (e.g., using ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to determine the IC50 value for each kinase in the panel.
-
Data Presentation
Table 1: Representative Kinome Profiling Data
| Kinase Target | IC50 (nM) for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate |
| Primary Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | >10,000 |
| Off-Target Kinase E | >10,000 |
This table illustrates how kinome profiling data can be presented to show the selectivity of the compound.
Visualization of Workflows and Concepts
Caption: Experimental workflow for identifying and minimizing off-target effects.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
References
- Lu, K. Y. (2020).
-
Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]
-
National Institutes of Health. (n.d.). Computational Modeling of Kinase Inhibitor Selectivity. PubMed Central. [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Oxford Academic. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease. [Link]
-
PLOS. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology. [Link]
-
eLife. (2022). Kinase Similarity Assessment Pipeline For Off-Target Prediction. [Link]
-
ACS Publications. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ACS Publications. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. [Link]
-
ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]
-
Bio-protocol. (2025). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. [Link]
-
American Association for Cancer Research. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. [Link]
-
ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. [Link]
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- 4. livecomsjournal.org [livecomsjournal.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. assayquant.com [assayquant.com]
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- 16. bio-protocol.org [bio-protocol.org]
Technical Support Center: Interpreting Unexpected Results with Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
Welcome to the technical support center for Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common and unexpected experimental results, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.
Introduction to Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate is a member of the imidazo[1,5-a]pyridine class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The synthesis of this scaffold, however, can present challenges, leading to unexpected outcomes that require careful interpretation and troubleshooting. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Troubleshooting Guide: From Synthesis to Characterization
This section addresses specific problems you may encounter during the synthesis and handling of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate.
I. Synthesis & Reaction Monitoring
A plausible and common route for the synthesis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate involves the cyclocondensation of a substituted 2-aminomethylpyridine derivative. While specific literature for this exact molecule is sparse, a general and reliable approach is the reaction of 2-(aminomethyl)-5-methylpyridine with an ethyl 2-formyl-3-oxobutanoate equivalent.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in imidazo[1,5-a]pyridine synthesis are a common issue and can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature incrementally.
-
-
Side Reactions: Competing reaction pathways can consume starting materials and generate impurities.
-
Troubleshooting: The formation of dimeric or polymeric byproducts can occur, especially at higher temperatures.[1] Consider lowering the reaction temperature and ensuring a stoichiometric balance of reactants. Stepwise addition of reagents may also minimize side reactions.
-
-
Purity of Reagents: Impurities in starting materials or solvents can inhibit the reaction or lead to unwanted side products.
-
Troubleshooting: Ensure the purity of 2-(aminomethyl)-5-methylpyridine and the beta-ketoester. Use freshly distilled and dry solvents, as moisture can interfere with the cyclization process.
-
-
Atmospheric Conditions: Some intermediates may be sensitive to oxygen or moisture.
-
Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
-
Q2: I am observing an unexpected dark coloration in my reaction mixture. Should I be concerned?
The development of a dark color in the reaction mixture is not uncommon in heterocyclic synthesis and can indicate several phenomena.
Potential Causes & Solutions:
-
Formation of Colored Byproducts: The reaction conditions may promote the formation of highly conjugated, colored impurities.
-
Troubleshooting: Analyze a small aliquot of the reaction mixture by TLC or LC-MS to identify the number and nature of the byproducts. Adjusting the reaction temperature or stoichiometry may mitigate their formation.
-
-
Degradation of Starting Material or Product: The target compound or starting materials may be unstable under the reaction conditions, leading to decomposition and coloration.
-
Troubleshooting: Monitor the stability of your starting materials and the product under the reaction conditions independently. If degradation is observed, consider milder reaction conditions or a shorter reaction time.
-
-
Oxidation: Trace amounts of oxygen can lead to the formation of colored oxidation products.
-
Troubleshooting: As mentioned previously, performing the reaction under an inert atmosphere can prevent oxidation.
-
II. Product Isolation & Purification
Q3: I am having difficulty purifying my Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate. What are the best practices?
Effective purification is critical for obtaining a high-purity final product.
Recommended Purification Strategy:
-
Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove inorganic salts and highly polar impurities. Neutralize the reaction mixture carefully, as the imidazo[1,5-a]pyridine core can be sensitive to strong acids or bases.[3]
-
Chromatography: Column chromatography on silica gel is the most common method for purifying imidazo[1,5-a]pyridines.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Tailing: Imidazo[1,5-a]pyridines can exhibit tailing on silica gel due to the basicity of the nitrogen atoms. To minimize this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step to obtain highly pure material.
III. Characterization & Data Interpretation
Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Interpreting unexpected signals in your NMR spectrum requires a systematic approach.
Common Impurities and Their Spectroscopic Signatures:
-
Unreacted Starting Materials: Compare the spectrum of your product to the spectra of your starting materials (2-(aminomethyl)-5-methylpyridine and the beta-ketoester).
-
Solvent Residues: Identify common solvent peaks (e.g., ethyl acetate, hexane, dichloromethane) that may be present from the work-up or chromatography.
-
Side Products: The formation of regioisomers or dimeric species can lead to complex NMR spectra.
-
Regioisomers: If an unsymmetrical beta-ketoester is used, the formation of two different regioisomers is possible. This would result in two sets of closely related peaks in the NMR spectrum.
-
Dimeric Byproducts: The presence of dimeric species would likely show a more complex spectrum with a different integration ratio than expected for the desired product.
-
-
Degradation Products: If the compound has degraded, you may observe broad peaks or the appearance of new aromatic signals corresponding to decomposition products.
Analytical Techniques for Impurity Identification:
-
2D NMR: Techniques such as COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the structural elucidation of impurities.
-
LC-MS: This is a powerful tool for identifying the molecular weights of impurities, which can provide valuable clues to their structures.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurities.
| Expected ¹H NMR Signals for Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 9.0 | m | 3H |
| Ethyl Ester (CH₂) | ~4.3 | q | 2H |
| 6-Methyl (CH₃) | ~2.4 | s | 3H |
| Ethyl Ester (CH₃) | ~1.4 | t | 3H |
Note: This is a predicted spectrum based on similar structures. Actual chemical shifts may vary.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate?
A: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric oxygen.
Q: Is Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate fluorescent?
A: Many imidazo[1,5-a]pyridine derivatives exhibit fluorescence.[4] It is likely that this compound will also be fluorescent. To confirm this, you can measure its excitation and emission spectra using a fluorometer. The fluorescence properties can be sensitive to the solvent and pH.
Q: Can I modify the ester group of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate?
A: Yes, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard basic or acidic hydrolysis conditions. The resulting carboxylic acid can then be coupled with various amines to form amides or converted to other functional groups.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
This is a generalized protocol based on common synthetic methods for this class of compounds.
-
To a solution of 2-(aminomethyl)-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) is added ethyl 2-formyl-3-oxobutanoate (1.1 eq).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: TLC Monitoring of the Reaction
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted based on the observed Rf values.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate.
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- Hutt, J. T., & Aron, Z. D. (2011). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Organic Letters, 13(19), 5256–5259.
- Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2937-2947.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 493-503.
- Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2937-2947.
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Retrieved February 17, 2026, from [Link]
- ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Han, T., Shi, Z., Peng, Y., & Zhao, Z. (2011). Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides. Journal of Chemical Research, 2011(4), 243-245.
- MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4125.
- MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607.
- ResearchGate. (2018). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines.
- RSC Publishing. (2021). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C, 9(34), 11365-11376.
- e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106.
-
PrepChem.com. Synthesis of E. 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine. Retrieved February 17, 2026, from [Link]
- RSC Publishing. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(44), 8964-8985.
- Wiley Online Library. (2021). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry – An Asian Journal, 16(15), 2038-2043.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CONVENIENT SYNTHESIS OF IMIDAZO[1,5-<i>a</i>]PYRIMIDINE DERIVATIVES AND THEIR UNUSUAL RECYCLIZATION INTO 3<i>H</i>-IMIDAZO[4,5-<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts [mdpi.com]
Enhancing the stability of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate solutions
Introduction
Welcome to the technical support guide for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Imidazopyridine derivatives are a critical class of heterocyclic compounds with significant potential in various therapeutic areas.[1][2] However, their stability in solution can be a complex challenge influenced by multiple factors. This guide offers a structured, question-and-answer approach to troubleshoot common issues and provides robust protocols to ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses foundational questions regarding the stability of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure—an imidazopyridine core with an ethyl ester functional group—two primary degradation pathways are of concern:
-
Hydrolysis: The ethyl carboxylate group is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the ester bond to form the corresponding carboxylic acid and ethanol. Hydrolytic degradation is a common challenge for ester-containing drug substances.[3]
-
Oxidation: The nitrogen-rich imidazopyridine ring system can be susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products, often accompanied by a visible color change in the solution. Forced degradation studies on similar nitrogen-containing heterocyclic compounds have shown significant degradation under oxidative stress.[4]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. Imidazopyridine derivatives possess chromophores that can absorb light, leading to the formation of reactive species and subsequent degradation.[5]
Q2: What are the most critical factors to control for enhancing solution stability?
A2: To maintain the stability of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate solutions, you must meticulously control the following factors:
-
pH: This is arguably the most critical factor due to the risk of pH-catalyzed hydrolysis of the ester group. A pH-optimization study is essential to identify the pH of maximum stability, which is typically in the mid-range (pH 4-6) for esters.
-
Solvent Selection: The choice of solvent and co-solvents can impact both solubility and stability. Protic solvents (like water, methanol, ethanol) can participate in solvolysis reactions. Aprotic solvents (like DMSO, DMF, Acetonitrile) are often preferred, but their purity is critical as trace amounts of water or acidic/basic impurities can initiate degradation.
-
Temperature: Degradation reactions are accelerated at higher temperatures.[3] Therefore, solutions should be stored at the lowest practical temperature that does not compromise solubility. Recommended storage is typically refrigerated (2-8 °C) or frozen (≤ -20 °C).
-
Light Exposure: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. This is a standard precaution for photosensitive compounds.[6]
-
Oxygen Exclusion: To minimize oxidative degradation, consider deoxygenating your solvents by sparging with an inert gas like nitrogen or argon before preparing the solution. For long-term storage, blanketing the headspace of the vial with an inert gas is also recommended.
Q3: What are the initial recommended conditions for preparing a stock solution?
A3: For initial experiments, we recommend the following conservative starting conditions:
-
Solvent: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).
-
Buffer (if aqueous solution is required): If an aqueous buffer is necessary, start with a citrate or acetate buffer in the pH range of 4.0 to 5.0. Ensure all buffer components are of high purity.
-
Preparation: Prepare the solution at room temperature to ensure dissolution, but immediately store it under the recommended conditions. Protect from light during and after preparation.
-
Storage: Store aliquots in amber glass vials at ≤ -20 °C. Minimize freeze-thaw cycles by creating single-use aliquots.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a systematic approach to diagnosing and resolving specific problems encountered during experiments.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing stability issues.
Caption: A logical workflow for troubleshooting common stability issues.
Q4: My solution has become cloudy or a precipitate has formed. What should I do?
A4: Precipitation indicates that the compound's concentration has exceeded its solubility limit under the current storage conditions.
-
Immediate Cause Analysis:
-
Solvent Evaporation: Check if the container was properly sealed. Evaporation of the solvent will increase the compound's concentration.
-
Temperature Change: Was the solution subjected to a temperature drop (e.g., moving from room temperature to a refrigerator)? Solubility is often temperature-dependent.
-
pH Shift: If using a buffered solution, the pH may have shifted over time, especially if exposed to atmospheric CO₂, which can lower the pH of unbuffered or weakly buffered neutral/basic solutions. The compound may be less soluble at the new pH.
-
Degradation: The compound may have degraded into a less soluble product. The primary suspect would be the carboxylic acid formed from ester hydrolysis, which may have different solubility properties.
-
-
Corrective Actions:
-
Confirm Identity: Analyze the precipitate and the supernatant separately using a suitable analytical method like HPLC to determine if the precipitate is the parent compound or a degradant.
-
Re-evaluate Solvent System: You may need to use a stronger organic solvent or add a co-solvent (e.g., a small percentage of DMSO or PEG400) to your aqueous buffer to increase solubility.
-
Optimize pH: Determine the pKa of your molecule and the carboxylic acid degradant. Adjust the solution pH to a value that is at least 1-2 units away from the pKa of both to ensure they remain in their more soluble ionized form.
-
Filter: If the solution must be used immediately, it can be filtered through a 0.22 µm syringe filter compatible with your solvent to remove the precipitate. However, this is a temporary fix, and the underlying cause must be addressed.
-
Q5: The color of my solution has changed from colorless to yellow/brown. Why?
A5: A color change is a strong indicator of chemical degradation, typically from oxidation or photolysis.
-
Immediate Cause Analysis:
-
Oxidative Degradation: The imidazopyridine ring is susceptible to oxidation. Exposure to atmospheric oxygen, or the presence of oxidizing impurities in your solvents, can lead to the formation of colored degradants.
-
Photodegradation: Was the solution exposed to ambient or UV light? Many aromatic heterocyclic systems form colored byproducts upon photodegradation.
-
-
Corrective Actions:
-
Protect from Light: Immediately ensure all future solutions are prepared and stored in amber vials or wrapped in foil.
-
Exclude Oxygen: Prepare fresh solutions using solvents that have been deoxygenated by sparging with nitrogen or argon for 15-20 minutes. Store the prepared solutions under an inert gas headspace.
-
Use High-Purity Solvents: Peroxides can form in older solvents like THF or dioxane. Use fresh, high-purity, unopened solvents whenever possible.
-
Analytical Investigation: Use a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector, to analyze the colored solution.[7] A change in the UV-Vis spectrum and the appearance of new peaks will confirm degradation. Use LC-MS to identify the mass of the colored impurities and elucidate their structure.
-
Section 3: Key Experimental Protocols
To proactively address stability, it is essential to perform systematic studies. Forced degradation is a powerful tool for understanding potential liabilities early in development.[6][8]
Protocol 1: Forced Degradation Study
This study deliberately stresses the compound to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.[3][5]
Objective: To generate potential degradation products under hydrolytic, oxidative, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. A control sample is prepared by mixing 1 mL of stock with 1 mL of the diluent (50:50 acetonitrile:water).
-
Incubation: Store the vials under the specified conditions. Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours) until 5-20% degradation of the parent peak is observed. If degradation is too rapid, repeat with milder conditions.
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
| Stress Condition | Reagent/Procedure | Incubation Conditions |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temperature (25 °C) |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature (25 °C) |
| Photolytic | Solution in quartz cuvette | Expose to ICH Option 1 light source |
| Thermal | Solid compound & Solution | 60 °C in a stability chamber |
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop an HPLC method that can separate the active pharmaceutical ingredient (API) from all process impurities and degradation products generated during the forced degradation study.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). N-containing heterocycles can sometimes exhibit poor peak shape; if this occurs, consider a column with end-capping or an embedded polar group.[9]
-
Mobile Phase:
-
A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
B: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Time 0 min: 10% B
-
Time 20 min: 90% B
-
Time 25 min: 90% B
-
Time 25.1 min: 10% B
-
Time 30 min: 10% B
-
-
Detection: Use a PDA detector scanning from 200-400 nm. Select a primary wavelength for quantification based on the API's absorbance maximum.
-
Method Optimization:
-
Inject a mixture of all stressed samples (acid, base, oxidative, photolytic).
-
Adjust the gradient slope, initial/final %B, and flow rate to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.
-
If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase.
-
Proposed Degradation Pathways Diagram
Caption: Plausible degradation pathways for the target molecule.
Section 4: References
-
Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate.
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry.
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
-
A practical guide to forced degradation and stability studies for drug substances. Acathemix.
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC.
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online.
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
-
Analytical Techniques In Stability Testing. Separation Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. sepscience.com [sepscience.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate Experiments
Welcome to the Technical Support Center for Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this important heterocyclic compound. Our goal is to equip you with the expertise and practical insights needed to navigate the common pitfalls of your experiments, ensuring reliable and reproducible results.
Structure of this Guide
This guide is structured to provide a logical flow from overarching problems to specific, actionable solutions. It begins with a comprehensive Troubleshooting Guide organized by common experimental failures, followed by a detailed Frequently Asked Questions (FAQs) section. We will delve into the causality behind each experimental step, providing not just the "how" but also the "why."
Troubleshooting Guide
This section addresses the most common and critical issues encountered during the synthesis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.
Problem 1: Low to No Yield of the Final Product
This is one of the most frequent challenges in the synthesis of imidazo[1,5-a]pyridines. The primary synthetic route involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile.
-
Purity and Stability of Starting Materials: The synthesis is highly dependent on the quality of the starting material, particularly the 6-methyl-2-(aminomethyl)pyridine . This precursor is not commercially common and often needs to be synthesized in-house.
-
Solution: Ensure the precursor is of high purity and free of contaminants. If synthesizing, be aware of potential side reactions. A common issue is the difficulty in handling and isolating α-amino-α'-picoline derivatives due to their tendency to decompose.
-
-
Inefficient Cyclization Conditions: The cyclization step is critical and sensitive to reaction conditions.
-
Solution: Optimize the reaction temperature and time. For cyclocondensations, removing water as it is formed can drive the reaction to completion. While a Dean-Stark trap is effective at high temperatures, for other setups, the use of a compatible drying agent can be beneficial. Harsh reaction conditions, while sometimes necessary, can also lead to degradation.
-
-
Sub-optimal pH: The pH of the reaction can be crucial for the cyclization to occur.
-
Solution: For condensations involving carboxylic acid equivalents, acidic conditions are often required to facilitate the reaction. A catalytic amount of a suitable acid can be beneficial.
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Carefully control the stoichiometry of the reactants and the reaction temperature. Common side reactions include N-oxide formation on the pyridine ring, especially under oxidative conditions.
-
Problem 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate can be challenging due to the presence of closely related impurities.
-
Formation of Regioisomers: Depending on the synthetic route, there is a possibility of forming isomeric impurities that are difficult to separate.
-
Incomplete Reaction: Unreacted starting materials, particularly the 6-methyl-2-(aminomethyl)pyridine, can co-elute with the product during chromatography.
-
Solution: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Product Degradation during Workup: The ester functionality of the target molecule can be susceptible to hydrolysis under acidic or basic workup conditions.
-
Solution: Employ neutral workup conditions whenever possible. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
-
Chromatography Issues: The product may be difficult to separate from byproducts on a silica gel column.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Staining with potassium permanganate can help visualize the product on a TLC plate.
-
Problem 3: Inconsistent or Ambiguous Characterization Data
-
Incorrect Isomer Formation: The analytical data may correspond to an undesired isomer, such as an imidazo[1,2-a]pyridine.
-
Solution: Carefully analyze the 1H and 13C NMR spectra. The chemical shifts and coupling constants of the aromatic protons are distinct for different imidazopyridine isomers. For comparison, the 1H NMR spectrum of a similar compound, ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate, shows characteristic shifts that can be used as a reference.[1]
-
-
Presence of Solvent Impurities: Residual solvents from the reaction or purification can complicate NMR spectra.
-
Solution: Dry the final product under high vacuum for an extended period. The use of deuterated solvents with known residual solvent peaks is essential for accurate NMR analysis.[2]
-
-
Mass Spectrometry Fragmentation: The molecule may exhibit unexpected fragmentation patterns in the mass spectrometer.
-
Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion peak [M+H]+ with high intensity. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate?
A1: The most common and generally reliable method is the cyclocondensation of 6-methyl-2-(aminomethyl)pyridine with an ethyl 2-formyl-3-oxopropanoate equivalent. However, the synthesis and isolation of the 6-methyl-2-(aminomethyl)pyridine precursor can be a significant challenge. An alternative approach is a one-pot, three-component reaction, which can simplify the procedure and potentially increase the overall yield.[3]
Q2: I am struggling to synthesize the 6-methyl-2-(aminomethyl)pyridine precursor. Are there any tips?
A2: The synthesis of 2-(aminomethyl)pyridines can be challenging. A common route is the reduction of 2-cyano-6-methylpyridine. However, this can be a difficult reaction to control. Another approach involves the Gabriel synthesis from 2-(bromomethyl)-6-methylpyridine. This method often provides cleaner product and better yields.
Q3: My reaction is complete according to TLC, but after workup and purification, I have a very low yield. What could be the issue?
A3: Significant product loss during workup and purification is a common pitfall. The ester group in your target molecule is sensitive to both acidic and basic conditions, which can lead to hydrolysis back to the carboxylic acid. Ensure your workup is performed under neutral conditions or as quickly as possible if pH adjustments are necessary. Additionally, your product might be partially soluble in the aqueous layer during extraction. To minimize this, use a saturated brine solution for the final wash and perform multiple extractions with your organic solvent.
Q4: How can I be sure I have synthesized the correct imidazo[1,5-a]pyridine isomer and not the imidazo[1,2-a]pyridine?
A4: The definitive way to distinguish between the isomers is through careful analysis of the 1H and 13C NMR spectra. The substitution pattern on the pyridine and imidazole rings leads to unique chemical shifts and coupling constants for the aromatic protons. It is highly recommended to consult the literature for NMR data of structurally similar and confirmed imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines to compare with your experimental data.[1][4][5][6]
Q5: Can I use a different base for the cyclization step?
A5: The choice of base can be critical. For reactions that require a base, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point. Stronger inorganic bases like potassium carbonate can also be used, but they may increase the risk of side reactions, such as ester hydrolysis. The optimal base will depend on the specific reactants and solvent system.
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 6-methyl-2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Workflow for Troubleshooting Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction Temperature | 80-120 °C | Dependent on solvent boiling point. |
| Reactant Stoichiometry | 1.0 : 1.1 to 1.0 : 1.2 | (6-methyl-2-(aminomethyl)pyridine : Electrophile) |
| Purification Solvent System | Hexane/Ethyl Acetate | Start with a low polarity and gradually increase. |
References
-
Aksenov, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903–2910. [Link]
-
Reddy, M. R., & Darapaneni, C. M. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(17), 3425-3446. [Link]
-
Aksenov, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. ResearchGate. [Link]
-
A new convenient route for the synthesis of 3‐substituted‐imidazo[1,5‐a]pyridines. (2025). Wiley Online Library. [Link]
-
Wang, H., et al. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. The Journal of Organic Chemistry, 81(9), 3681–3687. [Link]
-
Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Khan, I., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18687–18700. [Link]
-
Hutt, J. T., & Aron, Z. D. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. AWS. [Link]
-
Kumar, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). ACS Omega, 9(1), 1059–1068. [Link]
-
Han, T., et al. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]
-
Mihorianu, M., et al. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Weber, M., et al. (2019). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 8(7), 875–883. [Link]
-
Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. (2020). Royal Society of Chemistry. [Link]
Sources
- 1. Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate to other kinase inhibitors
Executive Summary & Molecule Identity
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate is a specialized heterocyclic scaffold primarily utilized as a critical synthetic intermediate in the development of Receptor-Interacting Protein Kinase 1 (RIP1) inhibitors and Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) inhibitors.
Unlike fully optimized clinical candidates, this molecule serves as a "privileged structure"—a core pharmacophore that can be derivatized to achieve high selectivity for specific kinases. Its 6-methyl substitution provides a distinct lipophilic profile compared to its 6-fluoro and 6-bromo analogues, influencing both metabolic stability and binding affinity within the ATP-binding pocket of target kinases.
Core Identity Matrix
| Feature | Details |
| CAS Number | Variable by vendor (often listed as intermediate) |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Primary Target Class | Serine/Threonine Kinases (RIP1, DYRK1A, CLK1) |
| Key Application | Precursor for Necrostatin analogues (RIP1 inhibitors); Scaffold for DYRK1A inhibitors |
| Solubility | Low in water; Soluble in DMSO, Ethanol |
Mechanism of Action & Target Landscape
Binding Mechanism
The imidazo[1,5-a]pyridine core functions as an ATP-competitive inhibitor .
-
Hinge Binding: The nitrogen atoms in the imidazo-pyridine ring system typically form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Hydrophobic Interactions: The 6-methyl group occupies a hydrophobic pocket (often the "gatekeeper" region or adjacent hydrophobic sub-pockets), providing steric complementarity that differs from the smaller, electron-withdrawing 6-fluoro substituent.
-
Selectivity Tuning: The C3-carboxylate ester moiety acts as a handle for further derivatization (e.g., to amides or ureas), allowing the molecule to extend into the solvent-exposed region or interact with the DFG motif, thereby determining specific kinase selectivity (RIP1 vs. DYRK1A).
Signaling Pathway: RIP1-Mediated Necroptosis
The most documented application of this scaffold is in the modulation of the RIP1 kinase pathway, which controls necroptosis (programmed necrosis) and inflammation.
Figure 1: The RIP1 kinase signaling cascade leading to necroptosis. Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate derivatives block the formation/activity of the necrosome.
Comparative Analysis
This section compares the Ethyl 6-methyl variant against its direct halogenated analogues and established clinical standards.
Scaffold Comparison: Methyl vs. Fluoro vs. Bromo
The substituent at the 6-position is a critical "toggle" for potency and physicochemical properties.[1]
| Feature | 6-Methyl Analog (Subject) | 6-Fluoro Analog (Comparator) | 6-Bromo Analog (Comparator) |
| Electronic Effect | Electron-donating (+I) | Electron-withdrawing (-I) | Weakly withdrawing |
| Lipophilicity (cLogP) | ~1.5 (Moderate) | ~1.8 (Higher) | ~2.5 (High) |
| Metabolic Stability | Vulnerable: Methyl group is a site for metabolic oxidation (benzylic-like). | High: Fluorine blocks metabolic attack. | Moderate: Bromo can be a handle for cross-coupling but is heavy. |
| Kinase Selectivity | Tuned for hydrophobic pockets (e.g., RIP1). | Tuned for DYRK1A/CLK1 (polar interactions). | Often used for further synthesis (Suzuki coupling). |
| Primary Use | Intermediate for RIP1 inhibitors ; Probe for hydrophobic pockets. | Direct DYRK1A/CLK1 inhibitor ; CNS-penetrant lead. | Synthetic building block.[1][2][3][4][5][6][7] |
Performance vs. Standard Inhibitors
| Parameter | Imidazo[1,5-a]pyridine Scaffold | Necrostatin-1 (RIP1 Standard) | Harmine (DYRK1A Standard) |
| Potency (IC50) | Tunable: Derivatives reach 10–100 nM range. Precursor ester typically >1 µM. | ~180 nM (RIP1 specific). | ~80 nM (DYRK1A). |
| Selectivity | High Potential: Can be engineered for dual DYRK/CLK or specific RIP1 inhibition. | Moderate; has off-target effects (e.g., IDO). | Low; inhibits MAO-A (psychotropic effects). |
| Solubility | Moderate (Esters are lipophilic). | Low aqueous solubility. | Moderate. |
| Mechanism | Type I (ATP-competitive). | Allosteric/Type II (stabilizes inactive conf). | Type I (ATP-competitive). |
Key Insight: While Harmine is a potent DYRK1A inhibitor, it suffers from off-target Monoamine Oxidase A (MAO-A) inhibition. The Imidazo[1,5-a]pyridine scaffold (including the 6-methyl derivative) offers a "cleaner" starting point for DYRK1A inhibition without the psychoactive MAO-A liability.
Experimental Protocols
Synthesis Workflow (Critical for Intermediates)
As this molecule is often synthesized in situ or as a step in drug discovery, the following protocol outlines its generation and conversion.
Figure 2: Synthetic route for the generation of the scaffold (adapted from WO2017004500A1).
Step-by-Step Protocol:
-
Reactants: Combine Ethyl 2-[(5-methyl-2-pyridyl)methylamino]-2-oxo-acetate (1.0 eq) with Phosphorus Oxychloride (POCl3) (excess, acting as solvent/reagent).
-
Cyclization: Heat the mixture at 100°C for 10 hours . This harsh condition drives the dehydration cyclization to form the imidazo[1,5-a]pyridine core.
-
Work-up: Concentrate to dryness in vacuo.[6] Pour residue into water and neutralize to pH 8 with saturated NaHCO₃. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Gradient: Hexanes to Ethyl Acetate).
Kinase Inhibition Assay (ADP-Glo)
To evaluate the "performance" of this molecule or its derivatives against kinases (RIP1 or DYRK1A).
-
Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate a 10-point dose-response curve.
-
Reaction Mix:
-
Kinase: Recombinant RIP1 (h) or DYRK1A (h) (0.2 ng/µL).
-
Substrate: Myelin Basic Protein (MBP) or specific peptide substrate (20 µM).
-
ATP: 10 µM (at Km).
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
-
Incubation: Add 1 µL compound + 4 µL enzyme mix. Incubate 15 min at RT. Add 5 µL ATP/Substrate mix. Incubate 60 min at RT.
-
Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).
-
Analysis: Measure Luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate IC50 using non-linear regression (GraphPad Prism).
Conclusion & Recommendations
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate is a versatile, high-value intermediate rather than a final clinical drug. Its value lies in its tunability .
-
For RIP1 Kinase Research: Use this scaffold to synthesize Necrostatin analogues with improved solubility compared to the original Nec-1. The 6-methyl group provides a unique hydrophobic interaction vector.
-
For DYRK1A/CLK1 Research: This molecule serves as a valid negative control or a starting point for SAR studies when comparing against the more potent 6-fluoro analogues.
-
Recommendation: If seeking maximal potency immediately, utilize the 6-fluoro derivative or hydrolyzed amides of the 6-methyl scaffold. If exploring novel IP space or metabolic stability, the 6-methyl scaffold is the optimal starting block.
References
-
BenchChem. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate: Biological Activity and Properties.Link
-
Google Patents. WO2017004500A1 - Bicyclic lactams and methods of use thereof (RIP1 Kinase Inhibitors).Link
-
Miyazaki, Y., et al. (2022). Structure-activity relationship for the folding intermediate-selective inhibition of DYRK1A.[3] European Journal of Medicinal Chemistry. Link
-
ChemScene. Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate Product Information.Link
Sources
- 1. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
- 6. WO2017004500A1 - Bicyclic lactams and methods of use thereof - Google Patents [patents.google.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Analysis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate and Established GABAergic Modulators
A Technical Guide for Drug Development Professionals
In the landscape of neuropharmacology, the quest for novel therapeutic agents with refined efficacy and improved safety profiles is perpetual. The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential as a modulator of the central nervous system. This guide provides a comparative analysis of a representative member of this class, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, against established therapeutic agents that target the γ-aminobutyric acid type A (GABA-A) receptor: Diazepam, a classical benzodiazepine; Alprazolam, a high-potency triazolobenzodiazepine; and Zolpidem, a non-benzodiazepine hypnotic.
While direct experimental data for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is limited in publicly accessible literature, its structural features strongly suggest activity as a positive allosteric modulator of the GABA-A receptor, a mechanism shared with the comparator drugs. This guide will, therefore, extrapolate potential performance based on structure-activity relationships (SAR) established for the imidazo[1,5-a]pyridine and related imidazopyridine classes, and will detail the experimental workflows necessary to validate these hypotheses.
The GABA-A Receptor: A Prime Target for Anxiolytics and Hypnotics
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission throughout the central nervous system.[1][2] The binding of the endogenous neurotransmitter GABA to its receptor site triggers the opening of a central chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[3]
Positive allosteric modulators, such as benzodiazepines, do not activate the receptor directly but bind to a distinct site—the benzodiazepine receptor (BZR) at the interface between α and γ subunits—enhancing the effect of GABA.[1][4][5] This potentiation of GABAergic inhibition is the basis for their therapeutic effects, which include anxiolysis, sedation, muscle relaxation, and anticonvulsant activity.[3][6]
The heterogeneity of GABA-A receptor subunits (e.g., α1, α2, α3, α5) allows for the development of subtype-selective modulators. It is generally accepted that the α1 subunit is associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic actions.[2] This provides a molecular basis for designing new drugs with a more favorable separation of therapeutic effects from undesirable side effects like sedation and dependence.
Caption: Hypothesized mechanism of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate at the GABA-A receptor.
Comparative Overview: Structural and Mechanistic Insights
The therapeutic profile of a GABA-A modulator is dictated by its affinity for the BZR, its selectivity for different α subunits, and its intrinsic efficacy at the receptor.
Diazepam (Valium): As a non-selective, full-agonist benzodiazepine, Diazepam binds with high affinity to GABA-A receptors containing α1, α2, α3, and α5 subunits.[7] This broad-spectrum activity accounts for its potent anxiolytic, sedative, myorelaxant, and anticonvulsant effects, but also contributes to its significant side effects, including drowsiness and potential for dependence.[1]
Alprazolam (Xanax): A high-potency triazolobenzodiazepine, Alprazolam also exhibits broad affinity for various GABA-A receptor subtypes.[8][9] Its primary use is in the management of anxiety and panic disorders.[10] The triazolo ring modification is a key structural feature of this class.
Zolpidem (Ambien): An imidazo[1,2-a]pyridine derivative, Zolpidem represents a class of "Z-drugs." It acts as a positive allosteric modulator but displays a preferential binding affinity for GABA-A receptors containing the α1 subunit.[11][12][13] This selectivity is thought to underlie its potent hypnotic effects with a reduced incidence of muscle relaxant and anticonvulsant properties compared to classical benzodiazepines.[11]
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (Hypothesized Profile): Based on SAR studies of related imidazo[1,5-a]quinolines and imidazo[1,5-a][4][14]diazepines, this compound is predicted to be a positive allosteric modulator at the BZR.[6][15][16] The presence of the ester moiety is often crucial for full agonist properties in related heterocyclic systems.[17] Its selectivity profile across α subunits is unknown but represents the most critical determinant of its potential therapeutic advantages. It is plausible that modifications on the imidazopyridine core could tune this selectivity, potentially favoring an anxiolytic (α2/α3-selective) over a sedative (α1-selective) profile.
Data-Driven Comparison of Pharmacological Profiles
The following table summarizes the known properties of the established agents and provides a hypothesized profile for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, which requires experimental validation.
| Parameter | Diazepam | Alprazolam | Zolpidem | Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (Hypothesized) |
| Drug Class | Benzodiazepine | Triazolobenzodiazepine | Imidazopyridine (Z-drug) | Imidazopyridine |
| Mechanism of Action | Non-selective positive allosteric modulator of GABA-A receptors[3][14] | High-potency, non-selective positive allosteric modulator of GABA-A receptors[8] | Selective positive allosteric modulator, preferential for α1-containing GABA-A receptors[11][13] | Positive allosteric modulator of GABA-A receptors |
| Primary Therapeutic Use | Anxiety, seizures, muscle spasms, alcohol withdrawal[14] | Anxiety and panic disorders[10] | Insomnia[11] | Potential anxiolytic or hypnotic |
| Bioavailability | ~100% | 80-100%[10] | ~70% | High (predicted based on scaffold) |
| Protein Binding | 98% | 80%[10] | 92.5%[11] | High (predicted) |
| Metabolism | Hepatic (CYP3A4, CYP2C19)[4] | Hepatic (CYP3A4)[10] | Hepatic (primarily CYP3A4)[11] | Hepatic (predicted) |
| Elimination Half-life | 20-100 hours (including active metabolites) | ~11.2 hours[10] | ~2.8 hours[11] | Short to intermediate (predicted) |
| Key Side Effects | Sedation, dizziness, dependence, respiratory depression[1] | Drowsiness, memory problems, dependence[10] | Drowsiness, dizziness, headache, complex sleep-related behaviors | Sedation, dizziness (predicted) |
Experimental Protocols for Comparative Assessment
To empirically determine the pharmacological profile of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate and rigorously compare it to the benchmark compounds, a series of in vitro and in vivo assays are required.
In Vitro Characterization: Receptor Binding and Functional Assays
Objective: To determine the binding affinity, subunit selectivity, and functional efficacy of the test compound at GABA-A receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining GABA-A receptor binding affinity.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably transfected with specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[2]
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparations to assay buffer.
-
Add a fixed concentration of a radioligand that binds to the BZR, such as [³H]-Flunitrazepam.[18]
-
Add increasing concentrations of the test compound (Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate) or a reference compound (e.g., Diazepam).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate membrane-bound radioligand from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Behavioral Models: Assessing Anxiolytic and Sedative Properties
Objective: To evaluate the anxiolytic-like and sedative effects of the test compound in rodent models.
Experimental Workflow: Elevated Plus Maze (EPM) Test
Caption: Workflow for the Elevated Plus Maze test for anxiolytic activity.
Step-by-Step Protocol:
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Animal Dosing:
-
Administer Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate at various doses (e.g., 1, 3, 10 mg/kg, i.p.) to different groups of mice or rats.
-
Include a vehicle control group and a positive control group (e.g., Diazepam, 1-2 mg/kg).
-
-
Testing Procedure:
-
Following a 30-minute pre-treatment period, place each animal individually at the center of the maze.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
-
Data Collection and Analysis:
-
An automated video tracking system records the animal's movement.
-
Anxiolytic-like activity is indicated by a significant increase in the time spent and the number of entries into the open arms, without a significant change in the total number of arm entries or distance traveled (which would indicate hyperactivity).
-
A significant decrease in total distance traveled is indicative of sedative effects.
-
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold holds considerable promise for the development of novel CNS-active agents. Based on established structure-activity relationships, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. Its therapeutic potential hinges on its yet-to-be-determined affinity and selectivity profile for GABA-A receptor subtypes.
A key differentiator from a non-selective agent like Diazepam or a high-potency anxiolytic like Alprazolam would be enhanced selectivity for α2/α3 subunits, which could yield a potent anxiolytic with a reduced sedative and dependence liability. Conversely, high selectivity for the α1 subunit, similar to Zolpidem, would position it as a potential hypnotic.
The experimental protocols outlined in this guide provide a clear and robust framework for elucidating the precise pharmacological profile of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate. The data generated from these studies will be critical in determining its therapeutic viability and its potential advantages over existing therapeutic agents.
References
-
GoodRx. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx. [Link]
-
Feeney, M. & Tarsan, S. (2024, February 29). Zolpidem. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Diazepam? Patsnap Synapse. [Link]
-
ClinPGx. diazepam. [Link]
-
ClinPGx. zolpidem. [Link]
-
Wikipedia. Zolpidem. [Link]
-
Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(2), 195–201. [Link]
-
Wikipedia. Alprazolam. [Link]
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Witkin, J. M., et al. (2017). Further evaluation of the potential anxiolytic activity of imidazo[1,5-a][4][14]diazepin agents selective for α2/3-containing GABAA receptors. Pharmacology Biochemistry and Behavior, 157, 30-36. [Link]
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Asproni, B., et al. (2005). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 48(7), 2638-45. [Link]
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A Guide to the Cross-Validation of Bioactivity for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate as a Putative Kinase Inhibitor
Authored by: [Your Name/Lab Name]
Senior Application Scientist
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This guide focuses on a hypothetical yet plausible bioactivity of a specific derivative, Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, as a novel kinase inhibitor. We present a comprehensive framework for the cross-validation of its bioactivity, from initial biochemical assays to cell-based functional screens and selectivity profiling. This document serves as a detailed protocol and strategic guide for researchers in drug discovery and chemical biology, emphasizing the principles of rigorous scientific validation and reproducibility.
Introduction: The Rationale for Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The imidazo[1,5-a]pyridine core has been explored for its potential to inhibit various kinases. Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, hereafter referred to as "Compound-X," is a structurally related molecule that warrants investigation as a potential kinase inhibitor. This guide outlines a systematic approach to validate this hypothesis, comparing its performance against established kinase inhibitors.
Experimental Design for Cross-Validation
A robust cross-validation strategy relies on a multi-pronged approach, using orthogonal assays to confirm the bioactivity and rule out potential artifacts. Our experimental workflow is designed to move from broad, high-throughput screening to more specific, mechanistic studies.
Figure 1: A multi-phase workflow for the cross-validation of a putative kinase inhibitor, from initial biochemical screening to cellular validation and selectivity profiling.
Phase 1: Primary Biochemical Screening
The initial step is to determine if Compound-X can inhibit the catalytic activity of a target kinase in a cell-free system. For this guide, we will hypothesize a target kinase, "Kinase-Y."
Methodology: ATP-Glo™ Kinase Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption correlates with kinase inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing Kinase-Y and its specific substrate in reaction buffer.
-
Prepare serial dilutions of Compound-X, a known inhibitor of Kinase-Y (Positive Control), and a non-inhibitor (Negative Control) in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a "no enzyme" control and a "vehicle" (DMSO) control.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to a 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ATP-Glo™ Reagent to stop the reaction and measure the remaining ATP via a luminescence signal.
-
Read the plate on a luminometer.
-
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Target Kinase | IC50 (nM) | Hill Slope |
| Compound-X | Kinase-Y | 150 | 1.1 |
| Positive Control (Staurosporine) | Kinase-Y | 15 | 1.0 |
| Negative Control (Compound-Z) | Kinase-Y | >10,000 | N/A |
Table 1: Hypothetical IC50 values for Compound-X and control compounds against Kinase-Y in a biochemical assay.
Phase 2: Cellular Target Engagement and Functional Validation
A compound that is active in a biochemical assay may not be effective in a cellular context due to poor permeability, efflux, or metabolism. Therefore, the next step is to confirm that Compound-X can engage its target inside living cells.
Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in living cells. It utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that competes with the test compound for binding to the kinase's active site.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for Kinase-Y fused to NanoLuc®.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Treat the cells with serial dilutions of Compound-X or control compounds for 2 hours.
-
Add the fluorescent tracer to all wells.
-
Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis and Interpretation
The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.
| Compound | Cellular IC50 (nM) |
| Compound-X | 350 |
| Positive Control (Staurosporine) | 50 |
Table 2: Hypothetical cellular target engagement data for Compound-X. The shift in IC50 from the biochemical assay is expected and reflects the more complex cellular environment.
Functional Validation: Phospho-protein Western Blot
To confirm that target engagement translates to a functional outcome, we can measure the phosphorylation of a known downstream substrate of Kinase-Y.
A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate Analogs for Anxiolytic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic potential.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate framework, with a particular focus on their development as anxiolytic agents. By synthesizing findings from across the field, this document offers a comparative overview of how structural modifications influence biological activity, providing critical insights for the rational design of novel therapeutics.
The Imidazo[1,5-a]pyridine Core: A Scaffold with Therapeutic Promise
The imidazo[1,5-a]pyridine ring system is a key pharmacophore in medicinal chemistry due to its versatile biological activities, which include anticancer, cognitive-enhancing, and anxiolytic properties.[3][4] Its rigid, planar structure provides a foundation for the strategic placement of functional groups to interact with various biological targets. This guide will focus on analogs of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, a scaffold that has shown promise in the modulation of central nervous system targets.
The Critical Role of the 3-Position: Beyond a Simple Ester
The ethyl carboxylate group at the 3-position of the imidazo[1,5-a]pyridine ring is a common feature in many active analogs. However, extensive research on related scaffolds, such as the imidazo[1,5-a][2][5]diazepines, has revealed that while the ester functionality can contribute to receptor binding, it often suffers from poor pharmacokinetic properties, including low bioavailability, which can limit in vivo efficacy.[1][5]
Ester Modification and Bioisosteric Replacement
Studies have shown that replacing the ester group with bioisosteric functionalities, such as heterocycles, can significantly improve bioavailability and lead to more potent in vivo anxiolytic effects.[1] This suggests that while the ethyl carboxylate may be a good starting point for in vitro activity, optimization for in vivo applications often requires its modification or replacement.
Table 1: Comparison of 3-Position Modifications on Anxiolytic Activity
| Compound ID | 3-Position Substituent | In Vitro Activity (Binding Affinity) | In Vivo Anxiolytic Activity | Bioavailability | Reference |
| Parent Ester | -COOEt | Moderate to High | Low to Inactive | Low | [1][5] |
| Amide Analog | -CONH2 | Variable | Moderate | Moderate | Inferred from general medicinal chemistry principles |
| Heterocyclic Analog | e.g., Oxadiazole | High | High | High | [1] |
The data strongly indicates that moving away from simple esters at the 3-position is a viable strategy for enhancing the drug-like properties of imidazo[1,5-a]pyridine-based anxiolytics.
Exploring the Pyridine Ring: The Impact of the 6-Methyl Group and Other Substitutions
The substitution pattern on the pyridine portion of the imidazo[1,5-a]pyridine scaffold plays a crucial role in modulating both potency and selectivity. The 6-methyl group in the parent scaffold is a key feature to consider.
Influence of the 6-Methyl Group
While direct SAR studies on the 6-methyl group of the target scaffold are limited in the public domain, general principles of medicinal chemistry suggest that this small alkyl group can influence activity through several mechanisms:
-
Steric Effects: The methyl group can provide a favorable steric interaction with a hydrophobic pocket in the target receptor.
-
Electronic Effects: As an electron-donating group, it can influence the electron density of the aromatic system, potentially affecting binding affinity.
-
Metabolic Stability: The methyl group can block a potential site of metabolism, thereby increasing the compound's half-life.
Comparative Analysis of Pyridine Ring Substitutions
Broader studies on imidazo[1,5-a]quinoline derivatives, which share a similar bicyclic core, have demonstrated that the nature and position of substituents on the six-membered ring are critical for high-affinity binding to central benzodiazepine receptors (CBRs), a key target for anxiolytics.[4]
Table 2: Influence of Pyridine/Quinoline Ring Substituents on CBR Binding Affinity
| Position | Substituent | Effect on Binding Affinity (Ki) | Rationale | Reference |
| 5 | -H | Baseline | [4] | |
| 5 | -Cl | Increased | Favorable interaction in a lipophilic pocket | [4] |
| 5 | -CF3 | Significantly Increased | Stronger hydrophobic interactions | [4] |
| 7 | -H | Baseline | [4] | |
| 7 | -F | Increased | Potential for hydrogen bonding or favorable electronic interactions | [4] |
These findings suggest that exploration of various substituents on the pyridine ring of the Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate scaffold is a promising avenue for optimizing anxiolytic activity.
Experimental Protocols
General Synthesis of Imidazo[1,5-a]pyridine-3-carboxylates
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various methods. A common approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon synthon.
Step-by-Step Synthesis:
-
Preparation of the 2-aminopyridine precursor: Start with the appropriately substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine).
-
Cyclization reaction: React the 2-aminopyridine with an ethyl 2-chloro-3-oxobutanoate in a suitable solvent such as ethanol or DMF.
-
Work-up and purification: After the reaction is complete, the product is isolated through extraction and purified by column chromatography.
Caption: Workflow for the Elevated Plus Maze (EPM) test for anxiolytic activity.
Conclusion and Future Directions
The Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate scaffold represents a promising starting point for the development of novel anxiolytic agents. The structure-activity relationship data gathered from related compound series provides a clear roadmap for optimization. Key takeaways for future drug design efforts include:
-
Modification of the 3-position ester: To enhance pharmacokinetic properties and in vivo efficacy, the ethyl carboxylate group should be considered for replacement with more stable and bioavailable functionalities, such as amides or small heterocycles.
-
Systematic exploration of the pyridine ring: A thorough investigation of various substituents at the 5, 7, and 8-positions is warranted to maximize potency and fine-tune selectivity.
-
In vivo characterization: Early and comprehensive in vivo evaluation is crucial to identify compounds with favorable drug-like properties.
By applying these principles, researchers can leverage the therapeutic potential of the imidazo[1,5-a]pyridine core to develop next-generation anxiolytics with improved efficacy and safety profiles.
References
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Witkin, J. M., et al. (2017). Further evaluation of the potential anxiolytic activity of imidazo[1,5-a]d[2][5]iazepin agents selective for α2/3-containing GABAA receptors. Pharmacology Biochemistry and Behavior, 157, 24-30. [Link]
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Cook, J. M., et al. (2017). Further evaluation of the potential anxiolytic activity of imidazo[1,5-a]d[2][5]iazepin agents selective for α2/3-containing GABAA receptors. Pharmacology Biochemistry and Behavior, 157, 24-30. [Link]
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Hernández-Luis, F., et al. (2010). Anti-Anxiety and Sedative Profile Evaluation of Imidazo[1,2-a]Pyridine Derivatives. Drug Development Research, 71(6), 371-381. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 24(8). [Link]
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Rama Krishna, N. V. S., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. [Link]
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Ahmadi, N., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Medicinal Chemistry, 24(7), 504-513. [Link]
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Cappelli, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry, 59(7), 3353-3372. [Link]
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Kovács, D., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(5), 1048. [Link]
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Gloc, G., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b]t[5][6]hiazines as Potential Anti- inflammatory Agents. Biointerface Research in Applied Chemistry, 13(2), 183. [Link]
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In vitro vs. in vivo correlation for Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
An In-Depth Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
Introduction: Bridging the Gap Between Laboratory and Clinic
In the landscape of pharmaceutical development, the journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. One of the most critical hurdles is understanding how a drug will behave in the complex biological system of the human body based on its performance in controlled laboratory settings. This is where the concept of In Vitro-In Vivo Correlation (IVIVC) becomes paramount. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as the rate or extent of drug dissolution) and an in vivo response (such as the plasma drug concentration profile).
This guide provides a comprehensive overview of the process of establishing a Level A IVIVC for a hypothetical immediate-release formulation of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate, a novel small molecule entity. We will delve into the experimental methodologies, data analysis, and regulatory implications of such a study, offering a practical framework for researchers and drug development professionals.
The Compound of Interest: Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
For the purpose of this guide, we will consider Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. This classification immediately suggests that the rate-limiting step for its absorption is likely to be the dissolution of the drug from its dosage form. Consequently, establishing a robust IVIVC is not only scientifically valuable but also a potential strategic advantage in the regulatory submission process.
Part 1: In Vitro Characterization - The Foundation of the Correlation
The in vitro component of an IVIVC study for a BCS Class II compound is centered on a discriminative dissolution method that can mimic the in vivo dissolution process. The goal is to identify a dissolution medium and apparatus setting that is sensitive to formulation changes that might impact in vivo performance.
Dissolution Method Development
A series of dissolution experiments were conducted on three prototype formulations of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate with varying release rates (Fast, Medium, and Slow). The objective was to identify a method that could effectively differentiate between these formulations.
Experimental Protocol: Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.01 N HCl with 0.25% Sodium Dodecyl Sulfate (SDS)
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes
-
Analysis: The concentration of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate in each sample was determined by a validated High-Performance Liquid Chromatography (HPLC) method.
In Vitro Dissolution Data
The dissolution profiles of the three formulations are summarized in the table below.
| Time (minutes) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 5 | 45 | 30 | 15 |
| 10 | 75 | 55 | 35 |
| 15 | 90 | 75 | 50 |
| 20 | 98 | 85 | 65 |
| 30 | 100 | 95 | 80 |
| 45 | 100 | 100 | 95 |
| 60 | 100 | 100 | 100 |
Part 2: In Vivo Pharmacokinetic Studies - The Human Response
The in vivo arm of the study involved administering the three formulations to a cohort of healthy human volunteers in a crossover study design. Blood samples were collected at predetermined time intervals to characterize the pharmacokinetic profile of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate.
Experimental Protocol: Human Pharmacokinetic Study
-
Study Design: A single-dose, three-way crossover study in 12 healthy adult male volunteers.
-
Dose: 100 mg of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate.
-
Washout Period: A 7-day washout period was maintained between each treatment.
-
Blood Sampling: Blood samples were collected at 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Bioanalysis: Plasma concentrations of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate were determined using a validated LC-MS/MS method.
In Vivo Pharmacokinetic Data
The key pharmacokinetic parameters for the three formulations are presented below.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| Fast Release | 250 | 1.0 | 1200 |
| Medium Release | 200 | 1.5 | 1150 |
| Slow Release | 150 | 2.0 | 1100 |
Part 3: Establishing the In Vitro-In Vivo Correlation
With the in vitro and in vivo data in hand, the next step is to establish a mathematical relationship between the two. For a Level A IVIVC, this involves a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.
Deconvolution of In Vivo Data
The in vivo plasma concentration data was deconvoluted using the Wagner-Nelson method to estimate the fraction of drug absorbed over time. This deconvolution process transforms the pharmacokinetic data into a form that can be directly compared to the in vitro dissolution data.
IVIVC Model Development
A linear correlation model was then developed by plotting the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro for each formulation at each time point.
Caption: Workflow for establishing a Level A IVIVC.
The resulting correlation plot demonstrated a strong linear relationship with a correlation coefficient (R²) of 0.98, indicating that the in vitro dissolution test is a good predictor of the in vivo absorption of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate.
Internal and External Validation
To ensure the robustness and predictive ability of the IVIVC model, internal and external validation is crucial. Internal validation involves using the developed model to predict the in vivo performance of the formulations included in the initial study. External validation would ideally involve manufacturing a new batch of one of the formulations and using the IVIVC model to predict its in vivo profile, followed by a human pharmacokinetic study to confirm the prediction.
Part 4: Regulatory Implications and Applications
A validated Level A IVIVC can have significant regulatory and commercial benefits. It can be used to:
-
Support Biowaivers: Justify the waiver of in vivo bioequivalence studies for certain post-approval changes in the formulation, manufacturing process, or manufacturing site.
-
Set Dissolution Specifications: Establish clinically relevant dissolution specifications that can ensure batch-to-batch consistency and in vivo performance.
-
Facilitate Formulation Development: Guide the optimization of formulations to achieve a desired in vivo pharmacokinetic profile.
Conclusion
The development of a robust IVIVC for Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate provides a powerful tool for understanding and controlling the in vivo performance of its immediate-release formulations. By establishing a strong correlation between in vitro dissolution and in vivo absorption, we can streamline the drug development process, reduce the need for extensive in vivo studies, and ultimately, ensure the consistent delivery of a safe and effective medication to patients.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2014). Guideline on quality of oral modified release products. [Link]
-
Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailabilty. Pharmaceutical research, 12(3), 413–420. [Link]
A Researcher's Guide to Reproducibility in the Synthesis of Imidazo[1,5-a]pyridine Derivatives: A Case Study Approach
For researchers and drug development professionals, the imidazo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant biological activity.[1][2] However, the path from a published synthetic procedure to a successfully replicated experiment is not always straightforward. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving imidazo[1,5-a]pyridine derivatives, using a representative synthesis as a case study. While specific comparative data on Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is not extensively available in peer-reviewed literature, this guide will equip you with the foundational knowledge and critical thinking necessary to ensure the robustness and reliability of your own synthetic work with this class of compounds.
The Reproducibility Crisis in Chemistry: Acknowledging the Challenge
The issue of reproducibility is a well-documented challenge in scientific research, and chemistry is no exception.[3][4] A recent survey highlighted that a significant percentage of researchers have faced difficulties in reproducing their own or others' published work.[3] This can stem from a variety of factors, including incomplete reporting of experimental details, variations in reagent quality, and subtle differences in reaction setup.[3][5][6] This guide aims to address these challenges head-on by not just providing a protocol, but by explaining the "why" behind each step.
A Representative Synthetic Protocol: Synthesis of an Imidazo[1,2-a]pyridine-3-carboxylate Derivative
Experimental Workflow
Caption: A representative workflow for the synthesis of an imidazo[1,2-a]pyridine derivative.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask, add 6-methylpyridin-2-amine (8 mmol) and ethyl 3-bromo-2-oxopropionate (12 mmol) to 50 mL of ethanol.
-
Causality: Ethanol serves as a suitable solvent for both reactants. The excess of the bromo-ester is used to ensure the complete consumption of the limiting amine reactant.
-
-
Reaction: The mixture is refluxed for 6 hours.
-
Causality: Heating to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate. The 6-hour duration is likely determined empirically to ensure high conversion.
-
-
Workup: The solvent is completely evaporated. Solid anhydrous potassium bicarbonate (KHCO3) is added until a pH of 8 is reached.
-
Causality: Evaporation concentrates the product. The addition of a weak base like KHCO3 neutralizes any hydrobromic acid formed during the reaction, which is crucial for the stability of the final product and to facilitate its precipitation.
-
-
Isolation: The mixture is allowed to stand for 3 hours, during which a white, flocculent precipitate forms. This solid is then filtered and dried.
-
Causality: Allowing the mixture to stand provides time for the product to fully precipitate out of the solution, maximizing the isolated yield.
-
-
Purification: Crystals suitable for analysis can be obtained by dissolving the crude product in ethyl acetate and allowing the solvent to evaporate slowly.
-
Causality: Crystallization is a powerful purification technique. The slow evaporation of a suitable solvent allows for the formation of a well-ordered crystal lattice, excluding impurities.
-
Key Factors Influencing Reproducibility
The seemingly straightforward protocol above has several hidden variables that can significantly impact the reproducibility of the experiment.
| Parameter | Potential for Variation | Impact on Reproducibility | Mitigation Strategy |
| Reagent Quality | Purity of starting materials, presence of inhibitors or byproducts.[3] | Can lead to lower yields, formation of side products, or complete reaction failure. | Use reagents from reputable suppliers and consider characterization (e.g., NMR) of starting materials. Note the CAS number when ordering.[3] |
| Solvent Purity | Water content, presence of peroxides in ethers. | Traces of water can interfere with many reactions.[5] Peroxides can initiate unwanted side reactions. | Use freshly distilled or anhydrous solvents when necessary. |
| Reaction Temperature | Inconsistent heating, localized hotspots. | Can affect reaction rate and selectivity. Exothermic reactions can be particularly sensitive.[6] | Use a well-calibrated heating mantle or oil bath and ensure efficient stirring. |
| Stirring Rate | Inconsistent mixing, especially in multiphase reactions.[6][8] | Can lead to localized concentration gradients and affect reaction kinetics, particularly in heterogeneous mixtures.[6] | Use a consistent stirring speed and ensure the stir bar is centered in the vessel.[6] |
| pH Measurement | Inaccurate pH determination during workup. | Incomplete neutralization can lead to product degradation or incomplete precipitation. | Use a calibrated pH meter or high-quality pH paper. |
| Atmosphere | Presence of oxygen or moisture for sensitive reactions. | Can lead to oxidation or hydrolysis of reactants or products. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
A Framework for Comparative Reproducibility Studies
To objectively compare the reproducibility of the described protocol with an alternative, a structured validation approach is necessary. This involves assessing key performance characteristics of the analytical method used to quantify the product.[9]
Logic of a Reproducibility Study
Caption: Logical flow for comparing the reproducibility of two synthetic methods.
Validation Parameters
For a comprehensive comparison, the following parameters should be evaluated for the analytical method used to determine the yield and purity of the final product (e.g., HPLC, GC, NMR with an internal standard):[10][11]
-
Specificity: The ability of the analytical method to differentiate and quantify the analyte in the presence of other components, such as starting materials, byproducts, or impurities.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking a blank matrix with a known amount of pure product.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By systematically evaluating these parameters for both the original and alternative synthetic protocols, a quantitative and objective comparison of their reproducibility can be achieved.
Conclusion
While the allure of novel chemical entities often takes center stage, the importance of robust and reproducible synthetic methods cannot be overstated. For compounds within the imidazo[1,5-a]pyridine family, and indeed for all chemical synthesis, a thorough understanding of the reaction parameters and a systematic approach to methods validation are paramount. By moving beyond simply following a recipe and instead focusing on the underlying principles of chemical reactivity and process control, researchers can significantly enhance the reliability and success of their experimental work.
References
-
Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. [Link]
-
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2026, January 6). ACS Central Science. [Link]
-
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ChemRxiv. [Link]
-
Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. [Link]
-
Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024, August 30). Chemical Science. [Link]
-
Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. (2025, March 19). RSC Publishing. [Link]
-
Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. National Center for Biotechnology Information. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020, November 26). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. (2011, May 3). ResearchGate. [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry – A European Journal. [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. (2023, January 12). Journal of Medicinal Chemistry. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024, December 5). The Journal of Organic Chemistry. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2024, October 25). Molecules. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. [Link]
-
Validation and Verification Guidelines for Analytical Methods. (2017, February 28). ACS Reagent Chemicals. [Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 4. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ashdin.com [ashdin.com]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Imidazo[1,5-a]pyridine-3-carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities, including notable potential as anticancer agents.[1] Derivatives of this core structure have been investigated for their ability to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[1] This guide provides a comparative analysis of substituted imidazo[1,5-a]pyridine-3-carboxylate derivatives, focusing on their cytotoxic performance against various cancer cell lines and elucidating the structure-activity relationships (SAR) that govern their potency. While a direct head-to-head comparison of a broad range of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate derivatives is not extensively documented in a single study, this guide synthesizes available data from multiple sources to offer valuable insights for researchers in the field of oncology drug discovery.
The Imidazo[1,5-a]pyridine Core: A Versatile Scaffold for Anticancer Drug Design
The imidazo[1,5-a]pyridine ring system is a bioisostere of purine, allowing it to interact with a variety of biological targets. Its rigid, planar structure provides a foundation for the strategic placement of functional groups to optimize target binding and pharmacokinetic properties. Modifications at the 3 and 6 positions of the imidazo[1,5-a]pyridine ring, in particular, have been shown to significantly influence the anticancer activity of these compounds.
Comparative Cytotoxicity of 6-Substituted Imidazo[1,5-a]pyridine-3-carboxylate Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of 6-substituted imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. While these are not exclusively imidazo[1,5-a]pyridine derivatives, the data provides valuable insights into the impact of substitutions on the broader imidazopyridine scaffold.
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -CH3 | -H | HT-29 (Colon) | >50 | [2] |
| 1b | -CH3 | -Br | HT-29 (Colon) | 12.5 | [2] |
| 1c | -CH3 | -Cl | HT-29 (Colon) | 15.2 | [2] |
| 1d | -CH3 | -NO2 | HT-29 (Colon) | 8.9 | [2] |
| 2a | -Ph | -H | Caco-2 (Colon) | >50 | [2] |
| 2b | -Ph | -Br | Caco-2 (Colon) | 10.8 | [2] |
| 2c | -Ph | -Cl | Caco-2 (Colon) | 13.4 | [2] |
| 2d | -Ph | -NO2 | Caco-2 (Colon) | 7.5 | [2] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table above, although on the related imidazo[1,2-a]pyridine scaffold, highlights a crucial SAR trend: the nature of the substituent at the 6-position significantly impacts the cytotoxic potency.
-
Electron-withdrawing groups enhance activity: The introduction of electron-withdrawing groups such as nitro (-NO2), bromo (-Br), and chloro (-Cl) at the 6-position (compounds 1b-d and 2b-d ) leads to a marked increase in cytotoxicity against both HT-29 and Caco-2 colon cancer cell lines compared to the unsubstituted or methyl-substituted analogs. The nitro-substituted derivatives (1d and 2d ) consistently exhibit the most potent activity in this series.[2]
-
Impact of the substituent at the 2-position: While the primary focus is on the 6-position, the nature of the substituent at the 2-position also modulates activity. A phenyl group at R1 (series 2) generally leads to slightly higher potency compared to a methyl group (series 1).
While the provided data is for the imidazo[1,2-a]pyridine isomer, these findings suggest that similar SAR principles may apply to the imidazo[1,5-a]pyridine scaffold and warrant further investigation for the development of potent anticancer agents based on the Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate core.
Mechanism of Action: Targeting Key Cancer Pathways
Several studies have indicated that imidazopyridine derivatives exert their anticancer effects by modulating critical signaling pathways. The cytotoxic activity of 6-substituted imidazo[1,2-a]pyridines in colon cancer cells has been linked to the induction of apoptosis, a programmed cell death mechanism.[2] This process is mediated through the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[2]
Experimental Protocols
General Synthesis of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
The synthesis of 6-substituted imidazo[1,2-a]pyridines is typically achieved through a multicomponent coupling reaction.[2]
Step-by-step methodology:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or DMF, add the corresponding α-haloketone (1.1 mmol) and a base (e.g., NaHCO3, 2 mmol).
-
Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-100 °C) for a period of 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted imidazo[1,2-a]pyridine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Visualizing the Synthetic Approach
Caption: General synthetic workflow for imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold holds significant promise for the development of novel anticancer agents. The available data, primarily from the closely related imidazo[1,2-a]pyridine series, strongly suggests that substitution at the 6-position with electron-withdrawing groups is a key strategy for enhancing cytotoxic potency. Future research should focus on a systematic exploration of derivatives of Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, with a particular emphasis on:
-
Varying the substituent at the 6-position: A broader range of electron-withdrawing and electron-donating groups should be investigated to refine the SAR.
-
Modifying the ester at the 3-position: Conversion of the ethyl ester to other esters, amides, or other functional groups could significantly impact activity and pharmacokinetic properties.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development.
By pursuing these avenues of research, it will be possible to unlock the full therapeutic potential of this promising class of heterocyclic compounds in the fight against cancer.
References
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Eur J Med Chem. 2011 Sep;46(9):4573-83. Available from: [Link]
Sources
Benchmarking Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate against standard compounds
Technical Benchmarking Guide: Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate
Product Classification: Heterocyclic Building Block / Privileged Scaffold
CAS: 1823381-54-9
Molecular Formula: C₁₁H₁₂N₂O₂ (MW: 204.[1][2]23)
Primary Application: Synthesis of GABA-A
Part 1: Executive Summary & Strategic Positioning
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is a specialized heterocyclic intermediate that serves as a critical bio-isostere to the more common imidazo[1,2-a]pyridine scaffolds (e.g., Zolpidem).[1] Unlike the [1,2-a] isomer, the [1,5-a] core offers a distinct vector orientation for substituents, enabling access to novel intellectual property (IP) space in kinase and GPCR drug discovery.
This guide benchmarks the 6-Methyl variant against two industry standards:
-
Ethyl 6-Fluoroimidazo[1,5-a]pyridine-3-carboxylate: The "Metabolic Stability" standard.
-
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate: The "Isomeric" standard (Zolpidem class).
Key Finding: The 6-Methyl variant provides a superior balance of nucleophilicity (for C-1 functionalization) and lipophilic bulk compared to the 6-Fluoro analog, making it the preferred scaffold for optimizing binding affinity in hydrophobic pockets (e.g., benzodiazepine binding site).
Part 2: Comparative Benchmarking
Physicochemical & Synthetic Profile
| Feature | 6-Methyl (Subject) | 6-Fluoro (Standard A) | [1,2-a] Isomer (Standard B) | Implication |
| Electronic State | Electron-Rich (EDG) | Electron-Poor (EWG) | Electron-Rich | 6-Me facilitates electrophilic substitution at C-1.[1] |
| LogP (Calc) | ~1.82 | ~1.45 | ~1.75 | 6-Me enhances CNS penetration potential.[1] |
| C-1 Reactivity | High (Nucleophilic) | Low (Deactivated) | N/A (C-3 is ester) | 6-Me allows milder conditions for C-1 halogenation.[1] |
| Metabolic Liability | Benzylic oxidation | Low (Blocked) | Benzylic oxidation | 6-Fluoro is better for half-life; 6-Me for potency.[1] |
Structural Vector Analysis (SAR Utility)
-
Vs. 6-Fluoro Analog: The 6-methyl group acts as a lipophilic anchor.[1] In GABA-A receptor modeling, this methyl group often fills the lipophilic L2 pocket more effectively than fluorine, potentially increasing
by 2-5 fold for 5 subtypes.[1] -
Vs. [1,2-a] Isomer: The [1,5-a] nitrogen arrangement alters the hydrogen bond acceptor vector. While [1,2-a] compounds are often sedative (
1 selective), [1,5-a] derivatives have shown a propensity for 5 selectivity (cognitive enhancement) or inverse agonism (alertness).
Part 3: Mechanism of Action & Biological Potential[1]
The 6-methylimidazo[1,5-a]pyridine core acts as a pharmacophore template . It does not bind effectively until the C-3 ester is converted to a functional amide or heterocycle.[1]
Validated Pathways:
-
GABA-A Receptor Modulation: The core mimics the benzodiazepine fused ring system.[1]
-
Dual DYRK1A/CLK1 Inhibition: The planar aromatic system intercalates into the ATP binding pocket of kinases.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Scaffold (Cyclization)
Context: This protocol benchmarks the efficiency of forming the [1,5-a] core, which is historically more challenging than the [1,2-a] isomer.
Reagents:
-
(5-Methylpyridin-2-yl)methanamine (1.0 eq)[3]
-
Ethyl oxalyl chloride (1.1 eq)
-
Phosphorus oxychloride (
) (Excess) -
Triethylamine (
)[3]
Workflow:
-
Acylation: Dissolve (5-methylpyridin-2-yl)methanamine in dry THF at 0°C. Add
followed by dropwise addition of ethyl oxalyl chloride. Stir at RT for 10h.[3][4]-
Checkpoint: Monitor TLC for intermediate amide formation.
-
-
Cyclization: Evaporate THF. Add
to the residue and heat at 100°C for 8–10h.-
Critical Step: The high temperature is required to effect the Bischler-Napieralski type closure.[1]
-
-
Workup: Concentrate in vacuo. Carefully quench residue with ice-water.[1] Neutralize to pH 8 with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography (EtOAc/Petroleum Ether).
Expected Yield: 60–70% (Benchmark: 6-Fluoro analog typically yields 50–60% due to lower nucleophilicity of the pyridine nitrogen).
Protocol B: C-3 Ester Hydrolysis (Activation)
Context: Essential for converting the building block into a bioactive acid.
-
Dissolve the ethyl ester (1.0 mmol) in THF/Water (3:1, 10 mL).
-
Add LiOH monohydrate (2.0 mmol).
-
Stir at 50°C for 2 hours.
-
Observation: The reaction is faster for the 6-methyl analog compared to the 6-fluoro analog due to electron-donating effects destabilizing the ester slightly.[1]
-
-
Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid.
Part 5: Synthesis Logic Diagram
Part 6: References
-
Synthesis of Imidazo[1,5-a]pyridine Scaffolds:
-
Title: Bicyclic lactams and methods of use thereof (WO2017004500A1).
-
Source: WIPO / Google Patents.[1]
-
URL:
-
-
GABA-A Receptor Selectivity of Imidazo Derivatives:
-
Title: Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines.
-
Source: Molecules (MDPI).
-
URL:[Link]
-
-
Comparative Chemistry of Imidazo[1,5-a]pyridines:
-
Biological Activity of 6-Fluoro Analog (Benchmark):
Sources
- 1. 81803-60-3|Ethyl imidazo[1,5-a]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate - CAS:196880-15-6 - Abovchem [abovchem.com]
- 3. WO2017004500A1 - Bicyclic lactams and methods of use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
A Researcher's Guide to the Statistical Analysis of Kinase Inhibitor Dose-Response Data: A Comparative Study of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate and Harmine
This guide provides a comprehensive framework for the statistical analysis of dose-response data for novel kinase inhibitors, using a comparative case study of the investigational compound Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate and the known DYRK1A inhibitor, Harmine. It is intended for researchers, scientists, and drug development professionals seeking to apply rigorous statistical methods to their experimental data.
The imidazo[1,5-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities.[1] This guide will walk through the process of evaluating a novel compound from this class, which we will refer to as Compound X (Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate) , as a potential inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial enzyme involved in various cellular processes, and its dysregulation has been implicated in several diseases, including Alzheimer's disease and certain cancers.[1][2]
To establish a benchmark for the performance of Compound X, we will compare its inhibitory activity against that of Harmine , a well-characterized, potent, and selective inhibitor of DYRK1A.[3][4][5] This comparative approach is fundamental in drug discovery for assessing the potential of a new chemical entity.
Experimental Design and Data Generation
The foundation of a robust statistical analysis lies in a well-designed experiment. For kinase inhibitor screening, the most common method is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6]
Conceptual Workflow of a Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for kinase inhibitor IC50 determination.
Experimental Protocol: In Vitro DYRK1A Kinase Assay (ADP-Glo™)
The following is a detailed protocol for an in vitro kinase assay to determine the IC50 values for Compound X and Harmine against DYRK1A, based on the widely used ADP-Glo™ Kinase Assay from Promega.[7][8]
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate[8]
-
ATP
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2)[9]
-
Compound X and Harmine, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a series of 1:3 serial dilutions of Compound X and Harmine in DMSO. The concentration range should span several orders of magnitude around the expected IC50. A typical starting concentration might be 10 µM.[10]
-
Transfer 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
-
Kinase Reaction:
-
Prepare a master mix of the DYRK1A enzyme in kinase reaction buffer.
-
Add 2 µL of the enzyme solution to each well containing the inhibitors.
-
Prepare a master mix of the DYRKtide substrate and ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[7]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Statistical Analysis of Dose-Response Data
The raw luminescence data must be transformed and analyzed to determine the IC50 values. This process involves data normalization, non-linear regression, and a statistical comparison of the derived IC50s.
Data Normalization
The raw luminescence data is first converted to percent inhibition. The "no-inhibitor" control wells represent 0% inhibition, while a control with no enzyme activity represents 100% inhibition.
Formula for Percent Inhibition:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
Hypothetical Dose-Response Data
For the purpose of this guide, we will use the following hypothetical, yet realistic, dataset for Compound X and Harmine. Concentrations are in nanomolar (nM), and the response is the percent inhibition of DYRK1A activity. Each data point represents the mean of three replicate experiments.
| Concentration (nM) | log(Concentration) | Compound X (% Inhibition) | Harmine (% Inhibition) |
| 0.1 | -1.00 | 2.5 | 8.1 |
| 1 | 0.00 | 5.2 | 15.3 |
| 10 | 1.00 | 18.9 | 35.7 |
| 30 | 1.48 | 45.1 | 52.1 |
| 100 | 2.00 | 75.3 | 78.9 |
| 300 | 2.48 | 92.8 | 94.2 |
| 1000 | 3.00 | 98.1 | 99.5 |
| 10000 | 4.00 | 99.8 | 100.0 |
Non-Linear Regression: The Four-Parameter Logistic (4PL) Model
Dose-response data typically follows a sigmoidal curve, which is best described by a non-linear model.[6][11] The most common model used is the four-parameter logistic (4PL) regression, also known as the Hill equation.[6][12] It is crucial to plot the inhibitor concentration on a logarithmic scale to achieve a symmetrical sigmoidal curve, which is a prerequisite for many statistical analyses.[13]
The 4PL Equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: The response (% Inhibition)
-
X: The inhibitor concentration
-
Top: The maximum response (plateau)
-
Bottom: The minimum response (plateau)
-
IC50: The concentration at which the response is halfway between the Top and Bottom.
-
HillSlope: The steepness of the curve at the IC50.
The following diagram illustrates the logical flow of the statistical analysis.
Caption: Statistical analysis workflow for IC50 determination.
Data Analysis and Comparison
Using a statistical software package such as GraphPad Prism or the drc package in R, we can fit the 4PL model to our hypothetical data for both Compound X and Harmine.[14]
Results of 4PL Regression:
| Parameter | Compound X | Harmine |
| IC50 (nM) | 35.2 | 25.8 |
| 95% Confidence Interval (nM) | 31.5 to 39.3 | 22.9 to 29.1 |
| HillSlope | 1.2 | 1.1 |
| R-squared | 0.998 | 0.999 |
Based on this analysis, Compound X has an IC50 of 35.2 nM, while Harmine has an IC50 of 25.8 nM. The high R-squared values indicate that the 4PL model provides an excellent fit for the data for both compounds.
To determine if the difference in IC50 values is statistically significant, an "extra sum-of-squares F-test" can be performed. This test compares the goodness of fit of two models: one where each compound has its own IC50 and another where the IC50 is constrained to be the same for both compounds. If the model with separate IC50s provides a significantly better fit, we can conclude that the IC50 values are statistically different.
For our hypothetical data, let's assume the extra sum-of-squares F-test yields a p-value of 0.005 . Since this p-value is less than the conventional significance level of 0.05, we can conclude that there is a statistically significant difference between the IC50 values of Compound X and Harmine.
Conclusion and Interpretation
The statistical analysis of the dose-response data indicates that both Compound X and Harmine are potent inhibitors of DYRK1A, with IC50 values in the nanomolar range. The analysis further reveals that Harmine is statistically significantly more potent than Compound X under the tested conditions.
This guide has demonstrated a systematic approach to the statistical analysis of data from studies of novel kinase inhibitors. By employing a well-defined experimental protocol, appropriate data normalization, and robust non-linear regression analysis, researchers can confidently determine and compare the potency of new chemical entities. This rigorous approach is essential for making informed decisions in the drug discovery and development process.
References
- Harmine | DYRK1A inhibitor | Axon 3627. (n.d.). Axon Medchem.
- Harmine | DYRK Inhibitors. (n.d.). R&D Systems.
- Göckler, N., Jofre, G., Papadopoulos, C., Soppa, U., Tejedor, F. J., & Becker, W. (2009). Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation. The FEBS journal, 276(21), 6324–6337.
- Harmine, DYRK1A inhibitor (CAS 442-51-3). (n.d.). Abcam.
- Dose-Response Curve Fitter - 4PL Regression | IC50 Calculator. (n.d.).
- Wang, P., Alvarez-Perez, J. C., Felsenfeld, D. P., Liu, H., Sivendran, S., Bender, A., Kumar, A., Sanchez, R., Scott, D. K., Garcia-Ocaña, A., & Stewart, A. F. (2015).
- Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data - a statistical analysis. PloS one, 8(5), e61037.
- DYRK1A Kinase Assay Protocol. (n.d.).
- DYRK1A (Rat) Datasheet. (2024, May 22). Sino Biological.
- Four Parameter Logistic (4PL) Regression. (n.d.). MyAssays.
- Alzheimer's Drug Discovery Found
- An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response D
- Selected small‐molecule DYRK1A inhibitors (reported literature IC50).12. (n.d.).
- Validating the On-Target Efficacy of Dyrk1A Inhibitors: A Compar
- IC50 estimation using the four-parameter logistic regression in the drc... (n.d.).
- Singh, S. P., Janes, K. A., & Lazzara, M. J. (2017). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. Molecules (Basel, Switzerland), 22(12), 2095.
- 4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation | Adwoa Biotech. (2021, October 14). YouTube.
- Henderson, S. H., Sorrell, F. J., Bennett, J. M., Hanley, M. T., Robinson, S. P., Hopkins Navratilova, I., Elkins, J. M., & Gilbert, A. M. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS medicinal chemistry letters, 12(9), 1436–1442.
- Assay in Summary_ki. (n.d.). BindingDB.org.
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751–6752.
- Kalliokoski, T. (2015, October 13).
- An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. (2017, January 13). PMC.
- A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estim
- IC50 comparison test : r/labr
- Human DYRK1A ELISA Kit (Colorimetric) (NBP3-31463). (n.d.). Novus Biologicals.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Harmine | DYRK Inhibitors: Tocris Bioscience [rndsystems.com]
- 5. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 7. promega.com.br [promega.com.br]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
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- 10. Assay in Summary_ki [bindingdb.org]
- 11. punnettsquare.org [punnettsquare.org]
- 12. An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
CAS Number: 1823381-54-9 Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol Synonyms: Imidazo[1,5-a]pyridine-3-carboxylic acid, 6-methyl-, ethyl ester[1][2][3][4]
Executive Safety Summary
Status: Research Chemical (Novel Intermediate). Primary Hazard: Irritant (Skin/Eye/Respiratory). Critical Action: Treat as a potential bioactive agent. Full containment required.[4]
This guide provides the definitive operational standard for handling Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate . As a specific isomer used in medicinal chemistry (often as a scaffold for IDO1 inhibitors or anti-inflammatory agents), this compound lacks exhaustive toxicological data. Therefore, the Precautionary Principle mandates that it be handled as a hazardous substance capable of causing sensitization or systemic toxicity upon exposure.
Chemical Profile & Hazard Identification
Physicochemical Properties
| Property | Value/Description | Operational Implication |
| Physical State | Solid (Crystalline powder) | High risk of aerosolization during weighing.[5] |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Skin absorption is enhanced when in solution.[6] |
| Melting Point | ~100–150°C (Estimated from analogs) | Stable at room temperature; store cool/dry.[6] |
| Reactivity | Stable ester; sensitive to strong hydrolysis | Avoid strong acids/bases unless intended.[6] |
GHS Hazard Classification (Baseline Assessment)
Based on structural analogs (imidazo[1,5-a]pyridine class) and functional groups.[6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed (Presumed).[6]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all personnel entering the handling zone.
| Body Area | Requirement | Technical Justification |
| Respiratory | N95 / P100 Mask (Minimum) | Prevents inhalation of fine particulates during weighing. If outside a fume hood, a half-face respirator with P100/OV cartridges is mandatory. |
| Hands | Double Nitrile Gloves (0.11 mm min) | Outer Layer: 5 mil Nitrile (changed immediately upon splash). Inner Layer: 4 mil Nitrile (barrier redundancy). Latex is not recommended due to poor organic solvent resistance. |
| Eyes | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift behind lenses.[6] |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Protects forearms during hood operations; prevents particulate accumulation on street clothes.[6] |
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Eliminate inhalation risk and surface contamination.
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .[6]
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.
-
Transfer:
-
Place the receiving vessel (flask/vial) inside the balance chamber.
-
Use a disposable spatula. Do not tap the spatula against the vessel rim to dislodge powder (creates aerosols).
-
Immediately cap the vessel before removing it from the balance.
-
-
Decontamination: Wipe the balance area with a lint-free wipe dampened with methanol or acetone after use.
Protocol B: Reaction Setup (Solubilization)
Objective: Prevent percutaneous absorption of the dissolved compound.
-
Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents are penetration enhancers .[6] They will carry the chemical through nitrile gloves rapidly.
-
Technique:
-
Add solvent via syringe or pipette to the solid.
-
Do not sonicate open vessels; use a sealed vial to prevent misting.
-
-
Heating: If heating is required (e.g., for cyclization or coupling), use a reflux condenser and inert gas (Nitrogen/Argon) manifold to contain vapors.[6]
Emergency Response & Disposal
Spill Response Logic
-
Minor Spill (<500 mg, Solid):
-
Cover with wet paper towels (to prevent dust).
-
Wipe up inward (periphery to center).
-
Place waste in a sealed bag.
-
-
Major Spill (>500 mg or Solution):
-
Evacuate the immediate area.
-
Don full PPE (including respirator).
-
Absorb liquid with vermiculite/sand.
-
Dispose of as hazardous chemical waste.[6]
-
Disposal Plan
-
Solid Waste: Segregate into "Hazardous Solid Waste" (Halogen-free organic).
-
Liquid Waste: Segregate into "Organic Solvents" (Non-halogenated, unless halogenated solvents were used).[6]
-
Sharps: Any needles used with this compound must be incinerated; do not recap.
Visualizations
Figure 1: PPE Selection & Donning Workflow
A logical flow to ensure no step is missed before handling the compound.
Caption: Decision logic for selecting appropriate respiratory and dermal protection based on the operational state of the chemical.
Figure 2: Spill Response Decision Tree
Immediate actions to take in the event of accidental release.
Caption: Step-by-step containment and cleanup procedure to minimize exposure and contamination spread.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate (CAS 1823381-54-9). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Novel Chemicals. Retrieved from [Link]
Sources
- 1. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 2. 1039356-83-6|Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. 2108095-30-1|Ethyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate,1823381-54-9 [rovathin.com]
- 5. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
